Product packaging for 1-Propylazetidin-3-ol(Cat. No.:CAS No. 1340301-52-1)

1-Propylazetidin-3-ol

Cat. No.: B1524022
CAS No.: 1340301-52-1
M. Wt: 115.17 g/mol
InChI Key: UELHSANKOLQHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propylazetidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1524022 1-Propylazetidin-3-ol CAS No. 1340301-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELHSANKOLQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and reactivity.[3] This distinct stereoelectronic profile allows azetidine-containing molecules to present functionalities in precise three-dimensional orientations, enhancing interactions with biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] Among the functionalized azetidines, 1-propylazetidin-3-ol is a key building block, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug development and chemical research.

Molecular and Physicochemical Properties

This compound is a substituted azetidine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a propyl group attached to the nitrogen atom of the azetidine ring and a hydroxyl group at the 3-position.

PropertyValueSource
Molecular FormulaC₆H₁₃NO[1]
Molecular Weight115.17 g/mol [1]
CAS Number1340301-52-1[1]
AppearanceColorless to pale yellow liquid (predicted)General knowledge
Boiling PointNot definitively reported, but expected to be elevated due to hydrogen bondingGeneral knowledge
SolubilityExpected to be soluble in water and polar organic solventsGeneral knowledge

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially scalable synthesis of N-alkyl-3-hydroxyazetidines proceeds through a two-step sequence involving the reaction of a primary amine with epichlorohydrin, followed by a base-mediated intramolecular cyclization.[5] This approach is favored for its use of readily available starting materials.

Experimental Protocol:

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-propylamine (1.0 equivalent) and a suitable solvent such as methanol or water. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.0-1.2 equivalents) dropwise to the cooled solution of n-propylamine, ensuring the temperature remains below 10 °C. The exothermicity of the reaction requires careful control of the addition rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude 1-chloro-3-(propylamino)propan-2-ol is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent like isopropanol or toluene. Add a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 equivalents), to the solution.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 6-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution to form the azetidine ring.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis nPropylamine n-Propylamine Intermediate 1-chloro-3-(propylamino)propan-2-ol nPropylamine->Intermediate Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Base Base (e.g., NaOH) Base->Product

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl group and the azetidine ring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (propyl)~0.9Triplet (t)3H
-CH₂- (propyl, middle)~1.4-1.6Sextet (sxt)2H
-CH₂- (propyl, attached to N)~2.4-2.6Triplet (t)2H
Azetidine -CH₂- (C2 and C4)~2.8-3.2 (diastereotopic)Multiplet (m)4H
Azetidine -CH- (C3)~4.2-4.4Multiplet (m)1H
-OHVariable (broad singlet)Broad Singlet (br s)1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (propyl)~11
-CH₂- (propyl, middle)~20
-CH₂- (propyl, attached to N)~58
Azetidine -CH₂- (C2 and C4)~55-60
Azetidine -CH- (C3)~65-70
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation pathways would likely involve:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical ([M - 29]⁺) or a propyl radical ([M - 43]⁺).

  • Loss of Water: Dehydration of the molecular ion to give a fragment at m/z 97 ([M - 18]⁺).

  • Ring Opening: Fragmentation of the azetidine ring.

MassSpec M_ion [M]⁺˙ (m/z 115) M_minus_29 [M-29]⁺ (m/z 86) M_ion->M_minus_29 Loss of C₂H₅˙ M_minus_43 [M-43]⁺ (m/z 72) M_ion->M_minus_43 Loss of C₃H₇˙ M_minus_18 [M-18]⁺ (m/z 97) M_ion->M_minus_18 Loss of H₂O

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600 (broad)Stretching vibration, indicative of hydrogen bonding.
C-H (alkane)2850-3000Stretching vibrations of the propyl and azetidine C-H bonds.
C-N (amine)1000-1250Stretching vibration.
C-O (alcohol)1050-1150Stretching vibration.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the hydroxyl group.

Reactions at the Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as:

  • Salt Formation: Reaction with acids to form the corresponding ammonium salts, which can improve water solubility and crystallinity.

  • Quaternization: Alkylation with alkyl halides to form quaternary ammonium salts.

Reactions of the Hydroxyl Group

The hydroxyl group at the 3-position is a versatile functional handle for further molecular elaboration.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Conversion to ethers via reactions such as the Williamson ether synthesis.

  • Oxidation: Oxidation to the corresponding azetidin-3-one, a valuable synthetic intermediate.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a variety of nucleophiles to introduce diverse functionalities at the 3-position.[3]

Reactivity Start This compound Ester Ester Start->Ester Esterification Ether Ether Start->Ether Etherification Ketone Azetidin-3-one Start->Ketone Oxidation Substituted 3-Substituted Azetidine Start->Substituted Substitution (via activation)

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, wash the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis and the dual reactivity of its nitrogen and hydroxyl functionalities provide a rich platform for the generation of diverse chemical entities. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

1-Propylazetidin-3-ol CAS number 1340301-52-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Propylazetidin-3-ol (CAS 1340301-52-1): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common saturated rings like pyrrolidine and piperidine, enabling the exploration of novel chemical space.[1][2] Within this class, this compound stands out as a versatile building block for synthetic chemists. This guide provides a comprehensive technical overview of this compound (CAS: 1340301-52-1), detailing its physicochemical properties, synthetic routes, chemical reactivity, and strategic applications in the field of drug discovery and development. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their programs.

Physicochemical Properties and Specifications

This compound is a key intermediate whose properties dictate its handling, reactivity, and incorporation into larger molecules.[3] The N-propyl group provides a balance of lipophilicity and metabolic stability, while the C-3 hydroxyl group serves as a crucial handle for subsequent chemical modifications.

Table 1: Core Properties of this compound

PropertyValueReference
CAS Number 1340301-52-1[4][5]
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Purity Typically ≥97%[6]
Appearance Varies; often supplied as an oil or solidN/A
Storage Conditions 2-8°C, under inert atmosphere[3][4]
SMILES CCCN1CC(C1)O[7]
InChI Key UELHSANKOLQHTB-UHFFFAOYSA-N[7]
Predicted Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.[8][9]

  • ¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, multiplets for the two methylene groups of the propyl chain, distinct signals for the non-equivalent protons on the azetidine ring (at C2 and C4), a multiplet for the proton at C3 bearing the hydroxyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum will feature six distinct carbon signals corresponding to the three carbons of the propyl group and the three carbons of the azetidine ring. The carbon bearing the hydroxyl group (C3) would appear in the 55-65 ppm range, while the carbons adjacent to the nitrogen (C2 and C4) would be further downfield.

Synthesis Strategies for this compound

The synthesis of strained four-membered rings like azetidines presents a unique chemical challenge.[1] The most common and industrially scalable approach for N-substituted 3-hydroxyazetidines involves a two-step process starting from epichlorohydrin and a primary amine. This method circumvents the use of expensive or hazardous reagents and offers high yields.[10][11]

Proposed Synthetic Protocol: The Epichlorohydrin Route

This pathway involves the initial ring-opening of epichlorohydrin with n-propylamine, followed by a base-mediated intramolecular cyclization to form the azetidine ring. The causality behind this choice is its efficiency and the use of readily available starting materials.

Step 1: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

  • To a stirred solution of n-propylamine in a suitable solvent (e.g., water or methanol) at 0-5°C, slowly add one equivalent of epichlorohydrin.

  • Maintain the reaction at a low temperature to control the exotherm and prevent side reactions.

  • Allow the reaction to stir for 12-24 hours until completion, monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in a suitable solvent such as isopropanol or toluene.

  • Add a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution. The base deprotonates the hydroxyl group, which then acts as a nucleophile.

  • Heat the reaction mixture to reflux. The intramolecular SN2 reaction occurs as the alkoxide displaces the chloride ion, forming the azetidine ring.

  • After the reaction is complete (typically 4-8 hours), cool the mixture and filter to remove the inorganic salts.

  • The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization Propylamine n-Propylamine RingOpening Nucleophilic attack by amine on epoxide Propylamine->RingOpening Epichlorohydrin Epichlorohydrin Epichlorohydrin->RingOpening Intermediate 1-chloro-3-(propylamino)propan-2-ol RingOpening->Intermediate Base Add Strong Base (e.g., NaOH) Intermediate->Base Cyclization Intramolecular SN2 Displacement Base->Cyclization FinalProduct This compound (CAS 1340301-52-1) Cyclization->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound is rooted in its dual reactivity: the nucleophilic nitrogen atom (though sterically hindered) and the versatile hydroxyl group at the C-3 position. The ring strain also makes it susceptible to ring-opening reactions under certain conditions.[2]

Key Transformations
  • Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for functionalization. It can be readily acylated to form esters, alkylated to form ethers, or oxidized to the corresponding azetidin-3-one.[12] These transformations are fundamental for attaching the azetidine core to other parts of a target molecule.

  • Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by various nucleophiles. A notable example is the iron-catalyzed alkylation of thiols to produce 3-sulfanyl azetidines, which are valuable motifs for drug design.[13]

  • Ritter-Initiated Rearrangement: In the presence of a strong acid and a nitrile, 3-hydroxyazetidines can undergo a fascinating cascade rearrangement to yield highly substituted 2-oxazolines.[14] This reaction provides a pathway to a different class of heterocycles from the same starting material.

G cluster_reactions Key Derivatization Pathways Start This compound Oxidation Azetidin-3-one Start->Oxidation Oxidation (e.g., Swern, Dess-Martin) Substitution 3-Sulfanyl-azetidine Start->Substitution Fe-Catalyzed Thiol Alkylation [Ref: 22] Rearrangement 2-Oxazoline Start->Rearrangement Ritter Reaction (H₂SO₄, Nitrile) [Ref: 7, 8]

Caption: Key reactivity pathways of the this compound core.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small, strained rings like azetidine is a validated strategy in drug design to improve physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, while also providing a defined vector out of a central scaffold.[15] this compound is particularly valuable as a building block in the synthesis of active pharmaceutical ingredients (APIs), especially for creating drugs aimed at neurological and cardiovascular conditions.[3]

The causality for its utility lies in its structure:

  • Vector for Exploration: The 3-hydroxyl group provides a reliable attachment point for linking the azetidine to a larger molecule or for introducing new functional groups.

  • Modulation of Properties: The N-propyl group contributes to the molecule's lipophilicity, which can be critical for membrane permeability and target engagement.

  • Structural Rigidity: The rigid azetidine ring can lock a substituent in a specific spatial orientation, which can be crucial for optimizing binding to a biological target.

G BuildingBlock This compound (Building Block) Derivatization Functionalization at 3-OH position BuildingBlock->Derivatization Coupling Couple to Core Scaffold (e.g., Amide coupling, Etherification) Derivatization->Coupling LeadCompound Lead Compound Generation Coupling->LeadCompound Optimization Structure-Activity Relationship (SAR) Studies LeadCompound->Optimization Optimization->LeadCompound Iterative Design Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for incorporating the building block in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is intended for research and development use only.[4] Safety data indicates that the compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Prevent contact with skin and eyes.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[3][4] Store away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 1340301-52-1) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and versatile reactivity at the C-3 hydroxyl position make it an exceptionally valuable building block for constructing complex molecular architectures. Its application in drug discovery programs, particularly in neurology and cardiology, underscores its importance. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this strained heterocyclic scaffold to accelerate the development of novel therapeutics.

References

Executive Summary: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Propylazetidin-3-ol

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful therapeutics, and among these, the azetidine ring system has emerged as a "privileged" motif. This guide provides a senior application scientist's perspective on This compound , a versatile building block whose strategic importance lies in its unique combination of a strained, yet stable, four-membered ring, a key functional handle, and a lipophilic substituent.

This document moves beyond a simple recitation of properties. It delves into the causality behind its molecular architecture, provides field-proven protocols for its synthesis and characterization, and explores its functional role in the development of advanced pharmaceutical intermediates. The content herein is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this molecule in their discovery programs.

Molecular Architecture and Physicochemical Landscape

The efficacy of any building block in a drug discovery cascade is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. This compound is no exception; its utility is a direct consequence of the interplay between its constituent parts.

The Core Azetidine Moiety

The central feature is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring possesses significant ring strain. This strain is not a liability but an asset; it projects substituents in well-defined vectors, providing a rigid scaffold that can reduce the entropic penalty of binding to a biological target. The nitrogen atom is basic, offering a site for salt formation to improve aqueous solubility or a point of attachment for further chemical elaboration.

The structure is further defined by two key substituents:

  • N-Propyl Group: This alkyl chain imparts lipophilicity, which can be critical for modulating properties like membrane permeability and oral absorption.

  • C-3 Hydroxyl Group: This polar, hydrogen-bond-donating group is a crucial functional handle. It can serve as a nucleophile or be derivatized to an ester, ether, or carbamate, making it an ideal attachment point for linkers or prodrug moieties designed to enhance solubility or tune pharmacokinetic profiles.[1][2]

Tabulated Physicochemical & Safety Data

For rapid assessment and experimental planning, the core quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 1340301-52-1[3][4]
Molecular Formula C₆H₁₃NO[3][4]
Molecular Weight 115.17 g/mol [3]
Purity (Typical) ≥98%[4]
Hazard Class 3 (Flammable Liquid)[4]
Hazard Statements H226, H315, H319, H335[4]

Table 1: Key physicochemical and safety properties of this compound.

Synthesis: A Validated One-Pot Approach

The synthesis of substituted azetidinols is a well-established field, with the most robust and scalable method involving the reaction of a primary amine with an epihalohydrin.[5] This pathway is favored in both academic and industrial settings due to its operational simplicity and use of readily available starting materials.

Mechanistic Rationale and Workflow

The synthesis proceeds via a two-step, one-pot sequence. Step 1 involves the nucleophilic attack of the primary amine (propylamine) on the terminal carbon of epichlorohydrin. This ring-opening is regioselective, driven by sterics, and forms a key amino-chlorohydrin intermediate. Step 2 is an intramolecular cyclization. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, closing the four-membered ring to yield the desired product. The choice of a one-pot protocol is deliberate; it avoids the isolation of the potentially unstable intermediate, thereby improving overall yield and process efficiency.

synthesis_workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction Propylamine Propylamine Step1 Step 1: Nucleophilic Ring-Opening Propylamine->Step1 Solvent (e.g., MeOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Solvent (e.g., MeOH) Step2 Step 2: Intramolecular Cyclization (Base) Step1->Step2 Amino-chlorohydrin intermediate Product This compound Step2->Product Purification (Distillation)

A streamlined one-pot synthesis workflow for this compound.
Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • Propylamine (1.0 eq)

  • Epichlorohydrin (1.05 eq)

  • Methanol (5 vol)

  • Sodium hydroxide, 50% w/w aq. solution (1.5 eq)

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

  • Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer, thermometer, and addition funnel, with propylamine and methanol. Cool the solution to 0-5 °C using an ice bath.

  • Epichlorohydrin Addition: Add epichlorohydrin dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is critical to control the exotherm of the initial ring-opening reaction and prevent side-product formation.

  • Intermediate Formation: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Cyclization: Cool the reaction mixture back to 0-5 °C. Add the 50% sodium hydroxide solution dropwise, again maintaining a low temperature. Causality Note: The base is added to deprotonate the hydroxyl group, initiating the cyclization. A strong base and controlled temperature favor the desired intramolecular Sₙ2 reaction over potential intermolecular side reactions.

  • Reaction Completion & Workup: Stir the reaction at room temperature overnight. Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is typically purified by vacuum distillation to yield this compound as a clear oil.

Unambiguous Structural Elucidation

In drug development, "you are what you make." The identity and purity of any synthetic intermediate must be rigorously confirmed. A multi-technique approach is essential for the unambiguous characterization of this compound.

Spectroscopic & Spectrometric Workflow

The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented by Infrared (IR) spectroscopy. Each provides a unique and complementary piece of the structural puzzle.

characterization_workflow cluster_primary Primary Confirmation cluster_secondary Functional Group ID Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Data Verified Molecular Structure NMR->Data NMR->Data Connectivity & Environment MS->Data MS->Data Molecular Weight IR->Data IR->Data Key Functional Groups

Workflow for the structural characterization of this compound.
Predicted Spectroscopic Data

The following table outlines the expected spectral data for this compound. This serves as a benchmark for researchers analyzing newly synthesized material.

TechniqueExpected ObservationsRationale
¹H NMR ~0.9 ppm (t, 3H): -CH₃ of propyl~1.5 ppm (m, 2H): -CH₂- of propyl~2.4 ppm (t, 2H): N-CH₂- of propyl~2.8-3.6 ppm (m, 4H): Azetidine ring CH₂ protons~4.4 ppm (m, 1H): Azetidine ring CH-OH protonBroad singlet (1H): -OH proton (exchangeable)Chemical shifts and splitting patterns are characteristic of the specific electronic environments of the protons.
¹³C NMR ~11 ppm: -CH₃~20 ppm: Propyl -CH₂-~55-65 ppm (3 peaks): N-CH₂, azetidine CH₂, azetidine CH-OHThe number of signals corresponds to the number of chemically non-equivalent carbon atoms.
ESI-MS [M+H]⁺ = 116.1 m/z Electrospray ionization in positive mode will protonate the basic nitrogen, giving a mass corresponding to the molecular weight + 1.
IR ~3300 cm⁻¹ (broad): O-H stretch~2960-2850 cm⁻¹: C-H alkane stretches~1100 cm⁻¹: C-N stretchAbsorption frequencies correspond to the vibrational modes of specific functional groups.

Table 2: Predicted spectroscopic and spectrometric data for structural verification.

Strategic Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic building block for creating more complex molecules with therapeutic potential.[3] Its structure is pre-validated by nature and medicinal chemistry as a scaffold that can lead to compounds with desirable drug-like properties.

The Azetidine Ring as a Bioisostere and Conformational Lock

In drug design, azetidines are often used as bioisosteres for other common groups. They can replace a gem-dimethyl group to improve solubility or act as a constrained analog of a more flexible piperidine or pyrrolidine, locking the molecule into a specific, biologically active conformation. This conformational rigidity can significantly enhance binding affinity and selectivity for the target protein.

A Versatile Intermediate for Key Therapeutic Areas

Vendor information highlights its utility in synthesizing active pharmaceutical ingredients (APIs) for neurological and cardiovascular conditions.[3] In neurological targets, the rigid scaffold can provide the precise 3D orientation of pharmacophores needed to interact with receptors or enzymes in the central nervous system. In cardiovascular applications, the combination of basicity and lipophilicity can be tuned to optimize interactions with ion channels or GPCRs.

applications_logic cluster_features Inherent Structural Features cluster_applications Drug Development Applications Core This compound Core Structure Azetidine Rigid Azetidine Scaffold Core->Azetidine Hydroxyl C-3 Hydroxyl Handle Core->Hydroxyl Propyl N-Propyl Group Core->Propyl Conformation Conformational Rigidity (Improved Selectivity) Azetidine->Conformation Vector Defined Substitution Vector Azetidine->Vector Derivatization Prodrug / Linker Attachment Point Hydroxyl->Derivatization Solubility Solubility/Permeability Tuning Propyl->Solubility Target APIs for Neurological & Cardiovascular Targets Conformation->Target Vector->Target Derivatization->Target Solubility->Target

Logical relationship between the molecular features of this compound and its applications.

Conclusion

This compound is more than a simple chemical reagent; it is a carefully designed tool for molecular architects. Its defining features—a rigid heterocyclic core, a versatile hydroxyl handle, and a lipophilic side chain—provide a powerful platform for constructing novel therapeutics. By understanding the causality behind its synthesis, the rigorous methods for its characterization, and the strategic rationale for its application, research and development teams can unlock its full potential to accelerate the journey from chemical concept to clinical candidate.

References

An In-depth Technical Guide to the Physical Properties of N-propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-propylazetidin-3-ol is a substituted azetidine derivative of interest in medicinal chemistry and drug development due to its unique structural features. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity, while the hydroxyl and N-propyl groups provide sites for hydrogen bonding and modulation of lipophilicity, respectively. A thorough understanding of the physical properties of N-propylazetidin-3-ol is paramount for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive overview of the key physical characteristics of N-propylazetidin-3-ol, including its structural, physicochemical, and spectral properties. Where direct experimental data is limited, this guide employs reasoned estimations based on structurally analogous compounds to provide a holistic and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-propylazetidin-3-ol in Modern Drug Discovery

The azetidine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into molecular frameworks can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. N-propylazetidin-3-ol, in particular, represents a versatile building block. The secondary alcohol offers a handle for further functionalization, while the tertiary amine of the azetidine ring can influence aqueous solubility and serve as a basic center for salt formation. The N-propyl group contributes to the overall lipophilicity of the molecule, a critical parameter in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Structure and Identifiers

A precise understanding of the molecular structure is the foundation for characterizing its physical properties.

Molecular Formula: C₆H₁₃NO

Molecular Weight: 115.17 g/mol

IUPAC Name: 1-Propylazetidin-3-ol

CAS Number: A specific CAS number for N-propylazetidin-3-ol is not readily found in major chemical databases, suggesting it may be a novel or less common compound. For reference, the parent compound, azetidin-3-ol, has the CAS number 453-39-4.

Chemical Structure: Chemical structure of N-propylazetidin-3-ol

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. The following table summarizes the key physical properties of N-propylazetidin-3-ol. It is important to note that due to the limited availability of direct experimental data, some of the presented values are estimations based on the properties of structurally similar compounds.

PropertyValue (Estimated/Calculated)Remarks and Comparative Analysis
Boiling Point ~180-190 °CEstimated based on the boiling point of N-tert-butylazetidin-3-ol (~85-90 °C at 15 mmHg) and adjusting for the linear propyl chain. The presence of intermolecular hydrogen bonding due to the hydroxyl group significantly elevates the boiling point.
Melting Point Not availableLikely a low-melting solid or a viscous liquid at room temperature. The non-symmetrical nature of the molecule may hinder efficient crystal packing.
Density ~0.95-1.05 g/cm³Estimated based on the density of similar small heterocyclic alcohols.
Solubility Miscible in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexane).The hydroxyl group and the nitrogen atom of the azetidine ring allow for hydrogen bonding with water, conferring high aqueous solubility. The propyl group slightly increases lipophilicity compared to smaller N-alkyl substituents.
pKa ~9.0-9.5The pKa of the protonated azetidine nitrogen is estimated to be in this range, which is typical for cyclic tertiary amines. This value is crucial for understanding its ionization state at physiological pH and for designing salt forms.
LogP ~0.5-1.0The calculated octanol-water partition coefficient (LogP) suggests a relatively balanced hydrophilic-lipophilic character. This is a key parameter in predicting drug-likeness and membrane permeability.

Spectral Properties: The Molecular Fingerprint

Spectroscopic data provides invaluable information about the molecular structure and bonding of N-propylazetidin-3-ol.

¹H NMR Spectroscopy

The proton NMR spectrum of N-propylazetidin-3-ol is expected to exhibit characteristic signals corresponding to the protons of the azetidine ring and the N-propyl group.

  • Azetidine Ring Protons: The protons on the four-membered ring will appear as complex multiplets due to restricted bond rotation and spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (C3-H) is expected to be in the range of δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C2-H and C4-H) will likely resonate between δ 2.5-3.5 ppm.

  • N-Propyl Group Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group adjacent to the methyl group (-CH₂-) around δ 1.5 ppm, and a triplet for the methylene group attached to the nitrogen (-NCH₂-) around δ 2.5 ppm.

  • Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Azetidine Ring Carbons: The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons adjacent to the nitrogen (C2 and C4) will likely appear in the region of δ 50-60 ppm.

  • N-Propyl Group Carbons: The carbons of the propyl group will resonate at approximately δ 11 ppm (CH₃), δ 20 ppm (-CH₂-), and δ 55 ppm (-NCH₂-).

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of N-propylazetidin-3-ol.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 115.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the propyl group, the hydroxyl group, or cleavage of the azetidine ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

  • C-H Stretch: Absorption bands in the range of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-N Stretch: A medium intensity absorption band around 1000-1200 cm⁻¹ for the C-N stretching vibration.

Experimental Protocols for Property Determination

For researchers seeking to obtain precise experimental data for N-propylazetidin-3-ol, the following standard protocols are recommended.

Determination of Boiling Point

The boiling point can be determined using micro-boiling point apparatus or by distillation under reduced pressure for higher boiling liquids to prevent decomposition.

Workflow for Boiling Point Determination:

Boiling_Point_Workflow cluster_setup Setup cluster_observation Observation A Place sample in micro-boiling point tube B Insert thermometer and capillary tube A->B C Heat the apparatus slowly B->C D Observe for a rapid stream of bubbles C->D E Record temperature when bubbling stops and liquid enters capillary D->E

Caption: Workflow for determining the boiling point of N-propylazetidin-3-ol.

Measurement of pKa

The pKa can be determined potentiometrically by titrating a solution of N-propylazetidin-3-ol with a standard acid.

Workflow for pKa Determination:

pKa_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare a dilute aqueous solution of the compound P2 Calibrate pH meter P1->P2 T1 Titrate with a standard solution of HCl P2->T1 T2 Record pH after each addition of titrant T1->T2 A1 Plot pH versus volume of titrant T2->A1 A2 Determine the pH at the half-equivalence point A1->A2

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physical properties of N-propylazetidin-3-ol, a molecule of significant interest in the field of drug discovery. While a scarcity of direct experimental data necessitates the use of estimations based on structural analogs, the information presented herein offers a solid foundation for researchers. The predicted high aqueous solubility, balanced lipophilicity, and the presence of functional groups for further modification underscore its potential as a valuable building block in the design of novel therapeutics.

Future experimental work should focus on the synthesis and rigorous characterization of N-propylazetidin-3-ol to validate and refine the estimated properties outlined in this guide. Such studies will be invaluable in unlocking the full potential of this promising azetidine derivative.

A Technical Guide to 1-Propylazetidin-3-ol: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-Propylazetidin-3-ol, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences sectors. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on the molecule's nomenclature, physicochemical properties, a validated synthetic pathway, and its strategic role as a molecular building block in modern drug discovery.

Core Identification and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. This compound is systematically named according to IUPAC conventions, ensuring unambiguous communication within the scientific community.

  • IUPAC Name : The formally accepted IUPAC name for this compound is This compound [1]. This name explicitly defines the structure: a four-membered saturated nitrogen-containing ring (azetidine) substituted with a propyl group at the nitrogen (position 1) and a hydroxyl group at position 3.

  • Synonyms : It is noteworthy that this compound is predominantly referred to by its IUPAC name. Extensive database searches reveal a lack of common or trivial synonyms, underscoring the importance of using the systematic nomenclature[2].

  • Key Identifiers : For unequivocal identification in databases, procurement, and regulatory documentation, the following identifiers are critical.

IdentifierValueSource
CAS Number 1340301-52-1[2][3][4]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [2][3]
InChI InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3[1]
InChIKey UELHSANKOLQHTB-UHFFFAOYSA-N[1]
Canonical SMILES CCCN1CC(C1)O[1]
MDL Number MFCD18308893[3][4]

Physicochemical and Predicted Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis and for predicting its behavior in biological systems. The azetidine ring, combined with the hydroxyl and propyl groups, imparts a specific set of properties.

PropertyValueNotesSource
Monoisotopic Mass 115.09972 DaCalculated value for the most abundant isotopes.[1]
XlogP (Predicted) 0.3Indicates a relatively low lipophilicity and good aqueous solubility.[1]
Purity Typically ≥98%As supplied by commercial vendors for research purposes.[2]
Storage Condition 2-8°CRecommended for maintaining long-term stability.[2]

Note: Experimental data for physical properties such as melting point and boiling point are not widely published, which is common for specialized building blocks not produced at industrial commodity scale.

Synthesis Pathway and Mechanistic Rationale

The construction of the this compound scaffold can be achieved through several established methods for synthesizing N-substituted azetidinols. A robust and widely applicable two-step approach involves the reaction of a primary amine with an epihalohydrin, followed by base-mediated cyclization. This method is favored for its use of readily available starting materials and its reliable outcomes.

A general synthesis for 1-alkyl-3-azetidinols involves the reaction of primary alkylamines with epihalohydrins, which can cyclize spontaneously[5].

Illustrative Experimental Protocol: Synthesis from Propylamine and Epichlorohydrin

This protocol is a self-validating system, where the progress and purity can be monitored at each stage using standard analytical techniques (TLC, GC-MS, NMR).

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin

  • Reactant Preparation : In a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propylamine (1.0 equivalent) in a suitable protic solvent like ethanol or isopropanol.

    • Rationale: A protic solvent helps to facilitate the proton transfers involved in the ring-opening mechanism. A nitrogen atmosphere prevents unwanted side reactions with atmospheric components.

  • Controlled Addition : Cool the solution to 0-5°C using an ice bath. Add epichlorohydrin (1.0-1.1 equivalents) dropwise to the solution, ensuring the internal temperature does not exceed 10°C.

    • Rationale: The reaction between an amine and an epoxide is exothermic. Slow, cooled addition is critical to control the reaction rate, prevent dimerization or polymerization of the epoxide, and ensure selective formation of the desired amino alcohol intermediate.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: This step forms the key intermediate, 1-chloro-3-(propylamino)propan-2-ol. The reaction must proceed to completion to maximize the yield in the subsequent cyclization step.

Step 2: Base-Mediated Intramolecular Cyclization

  • Base Addition : Once the formation of the intermediate is complete, cool the reaction mixture again to 0-5°C. Add a strong base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents), either as a concentrated aqueous solution or as solid pellets.

    • Rationale: The base serves two purposes: it deprotonates the hydroxyl group of the intermediate, forming a more nucleophilic alkoxide, and it neutralizes the HCl that is generated during the subsequent cyclization.

  • Cyclization : Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-12 hours until the cyclization is complete, as confirmed by analytical monitoring.

    • Rationale: The deprotonated alkoxide performs an intramolecular SN2 reaction, displacing the chloride to form the four-membered azetidine ring. Mild heating can increase the rate of this reaction.

  • Work-up and Purification : Upon completion, quench the reaction with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Purification Propylamine Propylamine Intermediate 1-chloro-3-(propylamino)propan-2-ol Propylamine->Intermediate + Epichlorohydrin (Solvent, 0°C -> RT) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate FinalProduct This compound Intermediate->FinalProduct + Strong Base (e.g., NaOH) (Intramolecular SN2) Purification Work-up & Purification FinalProduct->Purification

Caption: General synthetic workflow for this compound.

Role and Application in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex molecules with therapeutic potential[3]. Its value lies in the unique structural and chemical properties of the 3-hydroxyazetidine scaffold.

  • Scaffold for Pharmaceutical Intermediates : The primary application of this compound is as a key starting material or intermediate in the synthesis of APIs. It is particularly noted for its utility in developing drugs for neurological and cardiovascular conditions[3].

  • Medicinal Chemistry Advantages :

    • Improved Physicochemical Properties : The azetidine ring is often used as a "bioisostere" for other rings (like piperidine or pyrrolidine) or acyclic fragments. Its incorporation can favorably modulate properties like aqueous solubility, lipophilicity (logP), and metabolic stability. The hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor, interacting with biological targets.

    • Structural Rigidity and Novelty : The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein. This unique geometry provides access to novel chemical space, a key objective in overcoming challenges like drug resistance and off-target effects.

    • Vector for Further Synthesis : The secondary amine within the ring (after initial synthesis) and the hydroxyl group are both reactive sites. The hydroxyl group can be converted into ethers, esters, or other functional groups, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Conceptual Role in the Drug Discovery Pipeline

G A Core Scaffold (Azetidine) B B A->B Synthesis C Advanced Intermediate (Further Elaboration) B->C Derivatization D Active Pharmaceutical Ingredient (API) C->D Final Synthesis Steps E Final Drug Product D->E Formulation

Caption: The value chain from a core scaffold to a final drug product.

Conclusion

This compound represents a specialized yet highly valuable chemical tool for professionals in drug discovery and medicinal chemistry. Its well-defined structure, predictable reactivity, and the desirable properties of the 3-hydroxyazetidine motif make it a strategic component in the synthesis of novel therapeutics. While not an end-product, its role as a foundational building block enables the exploration and development of next-generation pharmaceuticals, particularly in complex therapeutic areas such as neurology and cardiology.

References

The Azetidine Scaffold in CNS Drug Discovery: A Technical Guide to the Biological Activity of 1-Propylazetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a saturated four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and conformational rigidity to bioactive molecules.[1] This technical guide provides an in-depth exploration of the biological activity of 1-propylazetidin-3-ol and its analogs, with a particular focus on their modulation of muscarinic acetylcholine receptors (mAChRs), key targets for the treatment of central nervous system (CNS) disorders.[2][3] We will delve into the structure-activity relationships (SAR), underpinning the design of selective M1 muscarinic agonists, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the azetidine scaffold in their therapeutic programs.

Introduction: The Azetidine Moiety in CNS Drug Development

The quest for novel therapeutics for CNS disorders, such as Alzheimer's disease and schizophrenia, is a paramount challenge in modern medicine. A key strategy involves the development of subtype-selective ligands for neurotransmitter receptors. The azetidine scaffold has garnered significant attention in this arena for several compelling reasons:

  • Structural Rigidity: The strained four-membered ring of azetidine provides a conformationally restricted framework, which can lead to higher binding affinity and selectivity for a specific receptor subtype by reducing the entropic penalty of binding.[1]

  • Improved Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring can enhance aqueous solubility and provide a handle for modifying lipophilicity, crucial parameters for CNS drug candidates that must cross the blood-brain barrier.

  • Vectorial Exit from the Binding Pocket: The 3-dimensional nature of the azetidine ring allows substituents to be projected in specific vectors, enabling precise interactions with receptor binding pockets.

This compound serves as a foundational core for a class of compounds that have shown promise as modulators of muscarinic acetylcholine receptors (mAChRs).[2][3] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct anatomical distributions and physiological roles. The M1 receptor, in particular, is a prime target for cognitive enhancement in Alzheimer's disease.[4][5] This guide will focus on the design, synthesis, and biological characterization of this compound analogs as selective M1 muscarinic agonists.

The Muscarinic M1 Receptor: A Therapeutic Target for Cognitive Decline

The M1 muscarinic receptor is predominantly expressed in the cortex and hippocampus, brain regions critical for learning and memory.[4] Activation of M1 receptors, which couple to Gq/11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream events.[2][6] This signaling pathway is crucial for synaptic plasticity and neuronal excitability. In Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive deficits. Therefore, M1 agonists are sought after as a potential therapeutic strategy to ameliorate these symptoms.

Signaling Pathway of the M1 Muscarinic Receptor

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine / Agonist ACh->M1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Synaptic Plasticity) Ca2->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Cascade.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the 3-position of the azetidine ring. The 1-propyl group is generally considered to provide a good balance of lipophilicity and size for interaction with the receptor. The following SAR insights have been gleaned from various studies on related muscarinic agonists:

  • The Azetidine Nitrogen: The basicity of the azetidine nitrogen is crucial for the initial ionic interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

  • The 3-Hydroxy Group: The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, contributing to binding affinity. Esterification or etherification of this group allows for the exploration of different interactions within the binding pocket.

  • Ester and Ether Modifications:

    • Ester Analogs: The nature of the acyl group in ester analogs significantly influences potency and selectivity. Aromatic or heteroaromatic esters can engage in pi-stacking or other non-covalent interactions with aromatic residues in the receptor.

    • Ether Analogs: Alkyl or aryl ethers at the 3-position can also modulate activity. The chain length and branching of the alkyl group, or the substitution pattern on an aryl ring, can fine-tune the compound's fit within the binding site.

Data Presentation: Biological Activity of Representative this compound Analogs

To illustrate the SAR, the following table presents hypothetical but plausible biological data for a series of this compound analogs. This data is representative of the trends observed for muscarinic agonists with similar structural motifs.

Compound IDR Group (at 3-position)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1 EC50 (nM) (Functional Assay)
AZ-01 -OH150800650300450250
AZ-02 -O-Acetyl80500400200300120
AZ-03 -O-Benzoyl2535028015020040
AZ-04 -O-Methyl120700600250400200
AZ-05 -O-Benzyl4045035018025060
AZ-06 -O-(2-Thienylcarbonyl)1525020010015025

Analysis of SAR from the Table:

  • Esterification enhances potency: Conversion of the parent alcohol (AZ-01) to esters (AZ-02, AZ-03, AZ-06) generally leads to a significant increase in binding affinity (lower Ki) and functional potency (lower EC50) at the M1 receptor.

  • Aromatic esters are preferred: The benzoyl (AZ-03) and 2-thienylcarbonyl (AZ-06) esters show the highest M1 affinity and potency, suggesting that aromatic interactions are favorable in the M1 binding pocket.

  • Selectivity for M1: While potency is increased across the board with esterification, the analogs generally retain a degree of selectivity for the M1 receptor over other subtypes, a desirable trait for minimizing side effects.

  • Ether modifications show moderate improvement: The methyl (AZ-04) and benzyl (AZ-05) ethers show improved M1 activity compared to the parent alcohol but are less potent than the aromatic esters.

Experimental Protocols

The following protocols are standard, validated methods for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from a commercially available precursor, such as 1-benzhydrylazetidin-3-ol. The following is a general, illustrative synthetic scheme.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 1-Benzhydrylazetidin-3-ol Step1 Deprotection (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Azetidin-3-ol Step1->Intermediate1 Step2 N-Alkylation (Propyl bromide, K₂CO₃) Intermediate1->Step2 Intermediate2 This compound (AZ-01) Step2->Intermediate2 Step3_ester Esterification (Acyl chloride or anhydride, base) Intermediate2->Step3_ester Step3_ether Williamson Ether Synthesis (Alkyl halide, NaH) Intermediate2->Step3_ether Product_ester 1-Propylazetidin-3-yl esters (e.g., AZ-02, AZ-03, AZ-06) Step3_ester->Product_ester Product_ether 1-Propylazetidin-3-yl ethers (e.g., AZ-04, AZ-05) Step3_ether->Product_ether

Caption: General Synthetic Workflow for this compound Analogs.

Step-by-Step Protocol for N-Alkylation (Example: Synthesis of this compound):

  • To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-bromopropane (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Biological Evaluation

This protocol determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise.

  • Assay Plate Preparation: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding).

    • 25 µL of various concentrations of the test compound.

    • 25 µL of [³H]-NMS at a final concentration approximately equal to its Kd.

    • 25 µL of the diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the compounds to act as agonists at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluid-handling system.

Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Generate concentration-response curves and calculate the EC50 value for each compound using non-linear regression.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective M1 muscarinic agonists. The structure-activity relationships discussed herein highlight the importance of the substituent at the 3-position in modulating the pharmacological profile of these compounds. Aromatic esters, in particular, appear to be a fruitful area for further exploration to enhance M1 potency and selectivity.

Future work should focus on:

  • Optimization of Pharmacokinetic Properties: While in vitro potency is crucial, lead compounds must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be viable drug candidates.

  • In Vivo Efficacy Studies: Promising compounds should be advanced into animal models of cognitive dysfunction to assess their in vivo efficacy.

  • Exploration of Allosteric Modulation: In addition to orthosteric agonists, the development of positive allosteric modulators (PAMs) based on the azetidine scaffold could offer an alternative strategy with potentially improved selectivity and a finer-tuned pharmacological response.[1][2]

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound analogs can be realized in the ongoing effort to develop novel treatments for debilitating CNS disorders.

References

The Advent and Evolution of Substituted Azetidinols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This in-depth technical guide charts the discovery and historical evolution of a key subclass: substituted azetidinols. We will explore the seminal synthetic strategies that first unlocked this scaffold, trace the development of more sophisticated and stereoselective methodologies, and illuminate the critical role these structures play in contemporary drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins, synthesis, and application of this vital chemical motif.

Introduction: The Emergence of a Strained Yet Strategic Scaffold

Initially, the chemistry of four-membered nitrogen heterocycles was largely dominated by their lactam counterparts, the β-lactams, due to the groundbreaking discovery of penicillin.[1] However, the unique conformational rigidity and metabolic stability conferred by the azetidine ring have established it as a valuable scaffold in its own right.[2] The inherent ring strain, approximately 25.4 kcal/mol, makes azetidines more stable and easier to handle than their three-membered aziridine cousins, yet reactive enough to participate in unique chemical transformations.[3]

Substituted azetidinols, particularly 3-azetidinols, have emerged as exceptionally versatile intermediates and pharmacophores. The hydroxyl group provides a convenient handle for further functionalization, while the azetidine core can act as a bioisosteric replacement for other cyclic and acyclic moieties, often improving physicochemical properties such as solubility and metabolic stability.[4][5] This guide will provide a historical narrative of their discovery and the evolution of their synthesis, offering insights into the causal relationships behind key experimental choices.

Foundational Syntheses: The Dawn of Substituted Azetidinols

The first synthesis of the parent azetidine was reported as early as 1888.[3] However, the exploration of substituted azetidinols gained traction much later. Early efforts in the 1970s laid the groundwork for accessing this important class of compounds.

The Epichlorohydrin Route: A Versatile Entry Point

One of the earliest and most enduring methods for the synthesis of 1-substituted-3-azetidinols involves the reaction of primary amines with epichlorohydrin. This method, referenced in a 1984 patent for the preparation of 1-substituted azetidin-3-ol derivatives, proceeds through a two-step sequence: nucleophilic opening of the epoxide by the amine, followed by intramolecular cyclization.[6]

The initial reaction between the primary amine and epichlorohydrin typically yields a mixture of the desired 1-amino-3-chloro-2-propanol intermediate and the corresponding bis-adduct. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the mono-adduct. The subsequent cyclization to the azetidinol is usually effected by treatment with a base.

Experimental Protocol: Synthesis of 1-tert-Butyl-3-azetidinol from Epichlorohydrin and tert-Butylamine

This protocol is based on established procedures for the synthesis of 1-substituted-3-azetidinols.

Materials:

  • Epichlorohydrin

  • tert-Butylamine

  • Methanol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Epoxide Opening: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (2.0 equivalents) in methanol. Cool the solution in an ice bath.

  • Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Cyclization: Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide (2.5 equivalents) in water dropwise.

  • Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-tert-butyl-3-azetidinol. The product can be purified by distillation or column chromatography.

From α-Halo-α-Amino Ketones: A Pathway to Azetidinones and Azetidinols

A 1972 patent by V. R. Gaertner disclosed a method for preparing 2,2-disubstituted 3-azetidinones, which are direct precursors to 2,2-disubstituted 3-azetidinols. This approach involves the cyclization of α-halo-α'-amino ketones. The resulting 3-azetidinones can then be readily reduced to the corresponding 3-azetidinols using standard reducing agents like sodium borohydride.

This early work was significant not only for providing a synthetic route to a new class of substituted azetidinols but also for its recognition of their potential biological activity, noting their properties as CNS stimulants and blood pressure-lowering agents.

The Photochemical Revolution: The Norrish-Yang Cyclization

A significant leap forward in the synthesis of azetidinols came with the application of the Norrish-Yang photocyclization. First reported in 1958, this reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate that can cyclize to form a cyclobutanol.[7] The aza-analogue of this reaction, using α-amino ketones, provides a direct route to 3-hydroxyazetidines.[3]

The mechanism of the Norrish-Yang cyclization for azetidinol synthesis begins with the photoexcitation of the α-amino ketone to its triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-C-H bond on the amine substituent to the carbonyl oxygen, forming a 1,4-biradical. Subsequent radical-radical recombination closes the four-membered ring to yield the azetidinol.[8][9]

Norrish_Yang_Cyclization cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product alpha_amino_ketone α-Amino Ketone photoexcitation Photoexcitation (hν) alpha_amino_ketone->photoexcitation triplet_state Triplet State photoexcitation->triplet_state hat 1,5-Hydrogen Atom Transfer triplet_state->hat biradical 1,4-Biradical Intermediate hat->biradical cyclization Ring Closure biradical->cyclization azetidinol Substituted Azetidinol cyclization->azetidinol

Caption: The Norrish-Yang Cyclization pathway to substituted azetidinols.

The efficiency and diastereoselectivity of the Norrish-Yang cyclization can be influenced by the nature of the substituents on both the aromatic ketone and the amine.[8] This photochemical approach offers a powerful and often stereoselective means to access complex azetidinol structures that would be challenging to prepare using traditional ground-state chemistry.

The Rise of Stereoselectivity: Accessing Chiral Azetidinols

As the importance of stereochemistry in drug action became increasingly apparent, the development of methods for the stereoselective synthesis of substituted azetidinols became a major focus. Much of this work has centered on the synthesis of chiral azetidin-3-ones, which can be stereoselectively reduced to the corresponding azetidinols.

A notable modern approach involves the gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes, which then undergo intramolecular N-H insertion to form chiral azetidin-3-ones. This method, starting from readily available chiral N-propargylsulfonamides, provides a flexible and efficient route to enantiomerically enriched azetidin-3-ones, bypassing the need for potentially hazardous diazo compounds.

Substituted Azetidinols in Drug Discovery: A Historical Perspective

The unique structural and physicochemical properties of substituted azetidinols have made them attractive scaffolds in drug discovery. Their journey from laboratory curiosities to key components of modern pharmaceuticals is a testament to their versatility.

Early Explorations of Biological Activity

As mentioned, early work in the 1970s already hinted at the pharmacological potential of substituted azetidines, including azetidinols, with reports of CNS stimulant and hypotensive activities. These initial findings spurred further investigation into the biological effects of this class of compounds. For instance, 7-azetidinylquinolones were synthesized and evaluated for their antibacterial activity, demonstrating the early interest in incorporating the azetidine moiety into established antibiotic scaffolds.[10]

Azetidinols as Bioisosteres: A Modern Drug Design Strategy

In contemporary medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to elicit a similar biological response—is a powerful tool. Substituted azetidinols have proven to be excellent bioisosteres for a variety of functional groups, leading to improvements in potency, selectivity, and pharmacokinetic profiles.[4]

The rigid azetidine core can mimic the spatial arrangement of substituents in larger, more flexible molecules, leading to enhanced binding to biological targets. Furthermore, the introduction of the polar hydroxyl group can improve solubility and provide an additional point for hydrogen bonding interactions with a receptor. A notable example is the use of an azetidine amide as a linker in the development of potent small-molecule STAT3 inhibitors.[4]

Conclusion and Future Outlook

The journey of substituted azetidinols from their initial discovery to their current prominent role in drug development is a compelling story of synthetic innovation and a deepening understanding of structure-activity relationships. The foundational work on their synthesis via classical cyclization reactions paved the way for more advanced photochemical and stereoselective methods, providing access to a rich diversity of molecular architectures.

As our ability to synthesize and manipulate these strained ring systems continues to evolve, we can anticipate that substituted azetidinols will play an even greater role in the design of next-generation therapeutics. Their unique combination of conformational constraint, metabolic stability, and synthetic versatility ensures their continued importance in the ongoing quest for safer and more effective medicines.

References

An In-Depth Technical Guide to the Ring Strain and Reactivity of 1-Propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and novel chemical vectors for drug design. As a four-membered saturated heterocycle, its inherent ring strain is a double-edged sword, bestowing unique reactivity while posing stability challenges. This guide provides a comprehensive technical analysis of 1-Propylazetidin-3-ol, a representative N-alkylated 3-hydroxyazetidine. We will delve into the fundamental principles governing its synthesis, the nuanced interplay of its functional groups, and the strain-driven reactivity that makes it a valuable building block in the synthesis of complex molecular architectures. Particular emphasis is placed on the mechanistic underpinnings of its reactions and the strategic considerations for its deployment in drug discovery programs.

The Azetidine Ring: A Balance of Strain and Stability

Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines.[1] The majority of their distinct chemical properties are dictated by a significant ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal sp³ hybridization, leading to increased p-character in the C-C and C-N bonds and a higher ground-state energy. This stored energy provides a thermodynamic driving force for ring-opening reactions, making the azetidine ring susceptible to cleavage under conditions where larger, less strained rings would remain inert.[2]

However, compared to the even more strained aziridines (ring strain ~27.7 kcal/mol), azetidines exhibit greater stability, allowing for their isolation, purification, and manipulation under a broader range of synthetic conditions.[1] This delicate balance of reactivity and stability is a key attribute that medicinal chemists leverage to create novel molecular entities with tailored properties.

The substituents on the azetidine ring play a crucial role in modulating its reactivity. In the case of this compound, the N-propyl group and the 3-hydroxyl group introduce specific electronic and steric effects that influence the molecule's conformation, basicity, and susceptibility to nucleophilic attack or ring-opening.

Synthesis of this compound: A Practical Approach

The synthesis of N-alkylazetidin-3-ols is most commonly and efficiently achieved through a two-step process starting from a primary amine and epichlorohydrin.[3] This method is scalable and utilizes readily available starting materials.

Synthetic Protocol

Step 1: Formation of the Aminochlorohydrin Intermediate

Propylamine is reacted with epichlorohydrin in a suitable solvent, such as water or a lower alcohol. This reaction proceeds via a nucleophilic attack of the primary amine on the less sterically hindered carbon of the epoxide, leading to the formation of 1-chloro-3-(propylamino)propan-2-ol.

Step 2: Base-Mediated Intramolecular Cyclization

The resulting aminochlorohydrin is then treated with a base to effect an intramolecular Williamson ether synthesis-type reaction. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent carbon, leading to the formation of the azetidine ring. Triethylamine in a suitable solvent like acetonitrile at reflux is often effective for this cyclization.[3]

Synthesis Propylamine Propylamine Intermediate 1-chloro-3-(propylamino)propan-2-ol Propylamine->Intermediate Nucleophilic Ring-Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Base-mediated Cyclization (e.g., Et3N)

Caption: Synthetic route to this compound.

Experimental Considerations
  • Stoichiometry: An excess of the primary amine is sometimes used in the first step to minimize the formation of bis-alkylated byproducts.

  • Temperature Control: The initial reaction with epichlorohydrin is often exothermic and may require cooling to maintain control over the reaction.

  • Base Selection: The choice of base for the cyclization step is critical. While strong bases like sodium hydroxide can be used, milder organic bases such as triethylamine can offer better control and minimize side reactions.[4]

  • Purification: The final product is typically purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the propyl group and the azetidine ring protons.

  • Propyl Group: A triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen (N-CH₂).

  • Azetidine Ring: The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling. The methine proton at C3 (CH-OH) would be shifted downfield due to the adjacent hydroxyl group. The methylene protons at C2 and C4 will also exhibit characteristic shifts.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide evidence for the six distinct carbon environments in the molecule.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
N-C H₂-CH₂-CH₃~50-60Attached to nitrogen
N-CH₂-C H₂-CH₃~20-30Alkyl chain
N-CH₂-CH₂-C H₃~10-15Terminal methyl
C 2/C4~55-65Azetidine ring carbons adjacent to N
C 3~60-70Carbon bearing the hydroxyl group

Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.[5]

Reactivity Profile: Harnessing Ring Strain

The reactivity of this compound is dominated by the interplay of its three key features: the strained azetidine ring, the nucleophilic nitrogen atom, and the hydroxyl group.

Ring-Opening Reactions

The relief of ring strain is a powerful driving force for reactions that lead to the cleavage of the azetidine ring.

Under acidic conditions, the azetidine nitrogen is protonated, forming a highly reactive azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the ring-opening can be influenced by both steric and electronic factors. For an N-alkyl-3-hydroxyazetidine, nucleophilic attack can occur at either C2/C4 or C3. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

A notable pathway, particularly with intramolecular nucleophiles, is an acid-mediated decomposition.[6] For instance, if a pendant amide group is present on a molecule containing an N-substituted azetidine, it can act as an intramolecular nucleophile, leading to ring-opening.[6]

RingOpening Azetidine This compound Protonation Azetidinium Ion Azetidine->Protonation H⁺ Product Ring-Opened Product Protonation->Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Product

Caption: General mechanism of acid-mediated ring-opening.

While less common than with aziridines, direct nucleophilic attack on the carbon atoms of the azetidine ring can occur, especially with highly reactive nucleophiles or under forcing conditions. The hydroxyl group at C3 can influence the regioselectivity of such attacks.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. However, its nucleophilicity is somewhat attenuated compared to acyclic secondary amines due to the increased s-character of the nitrogen's lone pair orbital, a consequence of the ring strain. Nevertheless, the nitrogen can undergo a variety of reactions:

  • Alkylation and Acylation: Further alkylation or acylation at the nitrogen is possible, though it may be sterically hindered by the propyl group.

  • Quaternization: Reaction with alkyl halides can lead to the formation of quaternary azetidinium salts.

Reactions of the Hydroxyl Group

The secondary alcohol at the C3 position behaves as a typical alcohol and can undergo:

  • O-Alkylation and O-Acylation: The hydroxyl group can be converted to ethers or esters under standard conditions. To achieve selective O-alkylation, it is often necessary to protect the more nucleophilic azetidine nitrogen.[7]

  • Oxidation: Oxidation of the secondary alcohol can yield the corresponding azetidin-3-one, a valuable synthetic intermediate.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce diverse functionality at the C3 position.

Applications in Drug Discovery and Development

The this compound motif and its derivatives are attractive building blocks in drug discovery for several reasons:

  • Introduction of a Basic Center: The nitrogen atom provides a basic handle that can be used to modulate the pKa and solubility of a drug candidate.

  • Three-Dimensionality: The non-planar, rigid structure of the azetidine ring can introduce favorable conformational constraints, leading to improved binding affinity and selectivity for a biological target.

  • Vector for Further Functionalization: The hydroxyl group provides a convenient point for the attachment of other pharmacophoric groups or for linking to a larger molecular scaffold.

  • Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic and acyclic functionalities, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties.[8]

While specific examples of marketed drugs containing the this compound core are not readily identifiable, the broader class of N-substituted azetidin-3-ols is prevalent in patent literature for a wide range of therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.[9]

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its reactivity is a direct consequence of the inherent strain of the four-membered ring, which can be strategically harnessed to construct more complex molecules through ring-opening reactions. The presence of both a secondary amine and a secondary alcohol provides multiple handles for functionalization, allowing for the systematic exploration of chemical space in drug discovery programs. A thorough understanding of the interplay between ring strain, substituent effects, and reaction conditions is paramount for the successful application of this and other substituted azetidines in the development of novel therapeutics.

References

1-Propylazetidin-3-ol: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among the various strategies employed, the incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for enhancing drug-like characteristics. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention due to their unique combination of conformational rigidity, increased sp³ character, and metabolic stability.[1] These attributes make them highly attractive for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide focuses on a particularly valuable, yet underexplored, member of this class: 1-propylazetidin-3-ol. We will delve into its synthesis, properties, and its strategic application as a building block in the design of next-generation therapeutics, providing both the theoretical underpinnings and practical, field-proven insights.

The Azetidine Motif: A Privileged Scaffold

The utility of the azetidine ring in medicinal chemistry stems from its distinct structural and electronic properties. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, endows it with a unique reactivity profile while maintaining sufficient stability for pharmaceutical applications.[2] This strained ring system imparts a greater three-dimensionality to molecules compared to more flexible, larger rings, which can lead to more precise and favorable interactions with biological targets.[1]

The introduction of an azetidine moiety can significantly influence a molecule's physicochemical properties. It can serve as a bioisosteric replacement for other common functional groups, such as gem-dimethyl groups or other small rings, offering a means to fine-tune lipophilicity, polarity, and basicity. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, while substituents on the ring can be oriented with precise vectors, allowing for meticulous exploration of a target's binding pocket.

Synthesis of this compound: A Practical Approach

The synthesis of N-substituted 3-hydroxyazetidines is a well-established process, adaptable for the specific preparation of this compound. A common and efficient strategy involves the reaction of epichlorohydrin with the desired primary amine, in this case, propylamine. This is followed by an intramolecular cyclization to form the azetidine ring.

General Synthetic Pathway

The synthesis can be conceptualized in the following two key steps:

  • Ring Opening of Epichlorohydrin: Propylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This reaction is typically carried out in a suitable solvent such as methanol or water at room temperature or with gentle heating. This step yields an amino alcohol intermediate, 1-chloro-3-(propylamino)propan-2-ol.

  • Intramolecular Cyclization: The subsequent ring closure is achieved by treating the amino alcohol intermediate with a base, such as sodium hydroxide. The base deprotonates the hydroxyl group, which then acts as an internal nucleophile, displacing the chloride to form the four-membered azetidine ring.

G propylamine Propylamine intermediate 1-chloro-3-(propylamino)propan-2-ol propylamine->intermediate Ring Opening epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product This compound intermediate->product Intramolecular Cyclization base Base (e.g., NaOH) base->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of N-substituted 3-hydroxyazetidines.[3][4]

Materials:

  • Propylamine

  • Epichlorohydrin

  • Methanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Step 1: Formation of 1-chloro-3-(propylamino)propan-2-ol

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylamine (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add epichlorohydrin (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure to yield the crude amino alcohol intermediate.

  • Step 2: Cyclization to this compound

    • Dissolve the crude 1-chloro-3-(propylamino)propan-2-ol in water.

    • Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the cyclization by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure product.

Physicochemical Properties and Spectroscopic Data

Understanding the key physicochemical properties of this compound is crucial for its application as a building block.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C (estimated)
Solubility Soluble in water and most organic solvents
pKa (of the conjugate acid) ~9-10 (estimated)

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Resonances corresponding to the propyl group protons (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen), signals for the azetidine ring protons (two sets of multiplets), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the three distinct carbons of the propyl group and the three carbons of the azetidine ring.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 115, along with characteristic fragmentation patterns.

Applications of this compound in Medicinal Chemistry: A Strategic Perspective

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the strategic value of this building block can be inferred from the broader application of N-alkyl-3-hydroxyazetidines in drug discovery. The propyl group offers a balance of moderate lipophilicity and steric bulk, which can be advantageous in optimizing a lead compound's profile.

Rationale for the N-Propyl Group

The choice of an N-propyl substituent on the azetidine ring is a deliberate design element in medicinal chemistry. Compared to smaller alkyl groups like methyl or ethyl, the propyl group provides:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability, crucial for orally administered drugs.

  • Modified Basicity: The electron-donating nature of the propyl group can influence the pKa of the azetidine nitrogen, affecting its ionization state at physiological pH and its potential for ionic interactions with the target protein.

  • Fine-tuning of Steric Interactions: The propyl group can occupy small hydrophobic pockets within a binding site, potentially increasing potency and selectivity.

Potential Therapeutic Areas

Based on the pharmacological activities of other azetidine-containing compounds, this compound could be a valuable building block in the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: The ability of small, polar molecules to cross the blood-brain barrier is critical for CNS-active drugs. The physicochemical properties of this compound make it an attractive scaffold for developing agents targeting neurological and psychiatric conditions.

  • Oncology: Azetidine derivatives have been incorporated into kinase inhibitors and other anticancer agents. The rigid framework of the azetidine ring can help to correctly orient pharmacophoric groups for optimal interaction with the target enzyme.

  • Infectious Diseases: The azetidine scaffold is present in some antibacterial and antiviral agents. The unique properties of this compound could be exploited to develop new anti-infectives with novel mechanisms of action.

Incorporation into Bioactive Molecules: A Workflow

The 3-hydroxy group of this compound serves as a convenient handle for further functionalization, allowing for its incorporation into a larger molecular framework.

G start This compound ether Ether Linkage (e.g., Williamson Ether Synthesis) start->ether O-Alkylation ester Ester Linkage (e.g., Acylation) start->ester O-Acylation carbamate Carbamate Linkage (e.g., Reaction with Isocyanate) start->carbamate Reaction with Isocyanate end Bioactive Molecule ether->end ester->end carbamate->end

Caption: Common strategies for incorporating this compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, combined with the desirable physicochemical properties conferred by the N-propyl azetidine scaffold, makes it an attractive starting point for the design of novel therapeutic agents. While its full potential is yet to be realized in clinically approved drugs, the foundational principles of its utility are well-established through the broader success of azetidine-containing compounds. As the demand for drug candidates with improved ADME-Tox profiles continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Topic: Solubility and Stability of 1-Propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Strained Scaffold

As a Senior Application Scientist, my experience has repeatedly demonstrated that a molecule's success in the development pipeline is as much a function of its intrinsic activity as its physicochemical suitability. 1-Propylazetidin-3-ol is a valuable building block in medicinal chemistry, particularly for crafting novel therapeutics for neurological and cardiovascular diseases.[1] However, its utility is intrinsically linked to a comprehensive understanding of its solubility and stability. The azetidine ring, a four-membered heterocycle, is the cornerstone of this molecule's unique three-dimensional structure but also the source of its primary chemical liabilities.[2] The inherent ring strain (approx. 25.4 kcal/mol) makes the scaffold susceptible to specific degradation pathways that must be characterized and controlled.[2]

This guide is structured not as a rigid protocol, but as a strategic framework. It is designed to provide you, the research and development professional, with the foundational knowledge and actionable methodologies to thoroughly characterize this compound. We will delve into the mechanistic underpinnings of its stability, provide robust protocols for empirical testing, and offer insights into interpreting the resulting data to guide your discovery and development efforts.

Predicted Physicochemical Profile & Core Chemical Liabilities

A molecule's structure dictates its behavior. This compound (C₆H₁₃NO, MW: 115.18 g/mol ) possesses key functional groups that govern its solubility and stability profile:[3]

  • Azetidine Nitrogen: A secondary amine within a strained four-membered ring. This nitrogen is basic (pKa of the conjugate acid of azetidine itself is ~11.29) and is the primary site of protonation.[4] This protonation is the critical first step in acid-catalyzed degradation.[5][6]

  • N-Propyl Group: This alkyl substituent increases the lipophilicity of the molecule, which will influence its solubility in organic solvents and its partitioning behavior.

  • C3-Hydroxyl Group: The alcohol moiety provides a site for hydrogen bonding, suggesting at least moderate aqueous solubility and offering a potential handle for further chemical modification.

The central challenge in working with this and related molecules is the acid-sensitivity of the azetidine ring. The protonation of the nitrogen atom facilitates nucleophilic attack, leading to ring cleavage.[6] The rate of this decomposition is highly pH-dependent, with significantly faster degradation occurring at low pH.[5]

Diagram: The Primary Degradation Pathway of Azetidines

The following diagram illustrates the fundamental mechanism of acid-catalyzed ring-opening, which represents the most significant stability concern for this compound.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound (Stable) B Protonated Azetidinium Ion (Activated Intermediate) A->B + H⁺ (Fast Equilibrium) C Nucleophilic Attack (H₂O) B->C Rate-Limiting Step D Ring-Opened Product (Degradant) C->D Ring Cleavage

Caption: Acid-catalyzed ring-opening of the azetidine scaffold.

Comprehensive Experimental Characterization

To move from prediction to empirical data, a structured experimental plan is essential. The following protocols are designed to provide a thorough understanding of the solubility and stability of this compound.

Analytical Method Development: The Foundation

A robust, stability-indicating analytical method is a prerequisite for any degradation study. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.

Objective: To develop an HPLC method capable of separating this compound from potential degradants.

Step-by-Step Protocol:

  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The combination of polar (hydroxyl, amine) and non-polar (propyl) moieties makes C18 a versatile starting point.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic amine.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure elution of the parent compound and any potential degradants with different polarities. A typical starting gradient might be 5% to 95% B over 15 minutes.

  • Detection:

    • UV/DAD: Determine the UV maximum absorbance (λ-max) for this compound. Monitor at this wavelength and also at a lower wavelength (e.g., 210 nm) to detect non-chromophoric degradants.

    • MS (ESI+): Use mass spectrometry to confirm the mass of the parent peak ([M+H]⁺) and to tentatively identify the masses of any degradation products formed during stress testing.

  • Method Validation (Forced Degradation): To confirm the method is "stability-indicating," analyze samples from a preliminary forced degradation experiment (see Section 2.3). The method must demonstrate the ability to resolve the parent peak from all major degradation peaks.

Solubility Assessment

Solubility data is critical for formulation, reaction setup, and purification.

Rationale: The solubility of an ionizable compound like this compound is highly dependent on pH. Understanding this profile is crucial for developing aqueous formulations.

Methodology (Shake-Flask Method):

  • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples (e.g., using a 0.45 µm PTFE syringe filter) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method from Section 2.1.

  • Plot solubility (e.g., in mg/mL or µg/mL) as a function of pH.

Rationale: This data is vital for designing synthetic routes, workup procedures, and crystallization processes.

Methodology:

  • Select a panel of common organic solvents with varying polarities.[7]

  • Using a similar shake-flask method, add an excess of the compound to a known volume of each solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene).

  • Equilibrate, filter, and quantify the concentration using the HPLC method (an isocratic method may be sufficient here).

Data Presentation:

Solvent System Temperature (°C) Predicted Solubility Category
pH 2.0 Buffer25High (as hydrochloride salt)
pH 7.4 Buffer25Moderate
Water25Moderate to High
Methanol25High
Acetonitrile25Moderate
Dichloromethane25Moderate to Low
Toluene25Low

Note: This table presents predicted categories. Actual quantitative data must be determined experimentally.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and understanding the intrinsic stability of a molecule.[8] It is a cornerstone of drug development and regulatory filings.[9]

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow cluster_stress Prep Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Incubate Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep->Base Incubate Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Incubate Therm Thermal (60°C in Solution) Prep->Therm Incubate Photo Photolytic (ICH Q1B Light Box) Prep->Photo Incubate Sample Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Analyze Analyze by Stability- Indicating HPLC-UV/MS Sample->Analyze Data Quantify Parent Peak Area & Identify Degradants Analyze->Data Report Calculate % Degradation Determine Degradation Rate (T½) Data->Report

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, dilute the stock solution into the stressor solution.

    • Acidic: 0.1 N HCl at an elevated temperature (e.g., 60°C). This is the most critical test for this scaffold.[5][6]

    • Basic: 0.1 N NaOH at an elevated temperature (e.g., 60°C). Azetidines are generally more stable under basic conditions, but this must be confirmed.[6]

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution (in a neutral buffer) at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate intervals (e.g., 0, 2, 8, 24, 48 hours). The T=0 sample serves as the control.

  • Sample Quenching: For acid and base samples, neutralize them immediately upon collection to halt further degradation before analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Identify major degradants by their retention time and mass spectrum.

    • If significant degradation occurs, calculate the half-life (T½) under that specific stress condition.

Expected Results and Interpretation:

Stress Condition Expected Degradation Primary Rationale & Potential Products
Acidic (0.1 N HCl) Significant Acid-catalyzed hydrolytic ring-opening is the predicted primary degradation pathway.[5][10] The product would be 1-(propylamino)butane-1,3-diol.
Basic (0.1 N NaOH) Minimal to None The azetidine ring is generally stable to base. The N-propyl group is not an electron-withdrawing group that would activate the ring to base-mediated degradation.[6]
Oxidative (H₂O₂) Possible The tertiary amine could be susceptible to oxidation to form an N-oxide. The secondary alcohol could also be oxidized.
Thermal Minimal The C-N and C-C bonds are generally thermally stable under these conditions.
Photolytic Unlikely The molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation, but this must be verified.

Conclusion and Strategic Recommendations

The successful application of this compound in a research or drug development program hinges on a proactive understanding of its chemical nature.

  • Key Liability: The primary stability concern is the acid-catalyzed cleavage of the azetidine ring.[6][10] Contact with strong acids, including acidic chromatography media (e.g., silica gel) or acidic workup conditions, should be minimized or performed rapidly at low temperatures.[6]

  • Solubility Profile: The compound is predicted to have good solubility in polar organic solvents and in acidic aqueous media. Its amphiphilic nature may present challenges in achieving very high concentrations in either purely aqueous or highly non-polar systems.

  • Handling and Storage: For long-term storage, this compound should be kept as a solid in a cool, dry place, protected from acidic vapors. Solutions should ideally be prepared fresh; if storage is necessary, neutral or slightly basic conditions are recommended.

By employing the systematic approach outlined in this guide—from developing a robust analytical method to executing a comprehensive forced degradation study—researchers can generate the critical data needed to confidently handle, formulate, and advance molecules containing the this compound scaffold.

References

Mastering the Third Dimension: A Technical Guide to the Stereochemistry of 3-Hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxyazetidines in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique way to rigidly orient substituents in three-dimensional space, providing novel ways to explore chemical space and enhance binding to biological targets. Among azetidine derivatives, the 3-hydroxyazetidine core is of particular significance. It serves as a versatile building block for a wide range of pharmaceuticals, especially in the development of treatments for neurological and metabolic disorders.[2][3]

The hydroxyl group at the C3 position provides a convenient handle for further functionalization, while the stereochemistry at this and other positions on the ring critically dictates the molecule's biological activity. It is a fundamental principle in drug development that enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5][6] Therefore, a deep understanding and precise control of the stereochemistry of 3-hydroxyazetidine derivatives are not merely academic exercises but essential requirements for the design and synthesis of safe and effective medicines.

This guide provides an in-depth exploration of the stereochemical landscape of 3-hydroxyazetidine derivatives. We will delve into the key strategies for stereocontrolled synthesis, from diastereoselective approaches to the generation of enantiopure compounds. Furthermore, we will detail the critical analytical techniques required to characterize and validate the stereochemical integrity of these valuable molecules.

Stereochemical Nuances of the Azetidine Ring

The puckered nature of the four-membered azetidine ring gives rise to distinct conformational isomers. For a 3-hydroxyazetidine with a substituent at another position, for example, C2, multiple stereoisomers can exist. The presence of two stereocenters leads to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between, for instance, the (2R, 3R) and (2R, 3S) isomers is diastereomeric.

Diagram 1: Stereoisomers of a 2-Substituted 3-Hydroxyazetidine

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the four stereoisomers of a 2-substituted 3-hydroxyazetidine.

The relative orientation of substituents (cis or trans) significantly influences the molecule's shape and its ability to interact with a target protein. Control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is therefore paramount.

Strategies for Stereocontrol in the Synthesis of 3-Hydroxyazetidine Derivatives

The synthesis of stereochemically defined 3-hydroxyazetidines can be broadly categorized into two main approaches: stereoselective synthesis and resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer. This is often the most efficient and elegant approach.

In these methods, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

  • [3+1] Ring Expansion of Methylene Aziridines: A powerful strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines. This formal [3+1] ring expansion can generate highly substituted azetidines with excellent diastereoselectivity.[1] The existing stereochemistry in the aziridine starting material directs the approach of the carbene, leading to a predictable stereochemical outcome in the azetidine product.[1]

  • Intramolecular Cyclization: The diastereoselective intramolecular cyclization of suitably substituted open-chain precursors is another effective method. For instance, base-promoted cyclization of enantiopure sulfinyl dienyl amines can yield novel sulfinyl tetrahydropyridines, which can be further converted to 3-hydroxypiperidines.[7] Similar strategies can be adapted for the synthesis of 3-hydroxyazetidines.

Here, a chiral catalyst is used to favor the formation of one enantiomer over the other.

  • Gold-Catalyzed Intermolecular Oxidation of Alkynes: A flexible synthesis of chiral azetidin-3-ones, which can be readily reduced to 3-hydroxyazetidines, has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[8] This method generates reactive α-oxo gold carbenes that undergo intramolecular N-H insertion to form the azetidine ring with high enantiomeric excess.[8]

  • Organocatalysis: The use of small organic molecules as chiral catalysts has revolutionized asymmetric synthesis. For instance, quinine-derived squaramides have been shown to catalyze triple-domino reactions to form highly substituted tetrahydropyridines with excellent enantioselectivity.[9] The principles of organocatalysis are applicable to the asymmetric synthesis of azetidine derivatives as well.

Enzymatic Kinetic Resolution: Selective Transformation of Racemates

When a racemic mixture is obtained, enzymatic kinetic resolution (EKR) can be a highly effective method for separating the enantiomers. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For 3-hydroxyazetidines, EKR is often performed through enantioselective acylation. One enantiomer of the racemic alcohol is acylated by the enzyme, while the other is not. The resulting acylated product and the unreacted alcohol, now enantiomerically enriched, can then be separated. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas fluorescens are commonly used for this purpose.[10][11][12]

Diagram 2: General Workflow for Enzymatic Kinetic Resolution

G racemate Racemic 3-Hydroxyazetidine (R)- and (S)-enantiomers enzyme Lipase (e.g., CAL-B) + Acyl Donor racemate->enzyme separation Chromatographic Separation enzyme->separation product_R Acylated (R)-3-Hydroxyazetidine (Enantiomerically Enriched) separation->product_R Product 1 product_S Unreacted (S)-3-Hydroxyazetidine (Enantiomerically Enriched) separation->product_S Product 2

Caption: Workflow for separating enantiomers of 3-hydroxyazetidine via EKR.

Analytical Techniques for Stereochemical Characterization

The successful synthesis of stereochemically defined 3-hydroxyazetidines must be confirmed by rigorous analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is an indispensable tool for determining the structure and relative stereochemistry of molecules.[13] For substituted azetidines, the vicinal coupling constant (³J) between protons on adjacent carbons is particularly informative for assigning cis/trans stereochemistry.[14]

  • Causality in Coupling Constants: The magnitude of the ³J value is dependent on the dihedral angle between the coupled protons. In general, a larger coupling constant is observed for a trans (diaxial) relationship, while a smaller coupling constant is indicative of a cis relationship.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons.[15] An NOE enhancement between two protons indicates they are close in space, which can be used to confirm stereochemical assignments, especially in rigid systems.

Table 1: Typical Proton NMR Characteristics for Stereochemical Assignment in Azetidines

FeatureIndication for StereochemistryRationale
³J Coupling Constant A larger value (typically > 5 Hz) often suggests a trans relationship between protons. A smaller value (typically < 5 Hz) often suggests a cis relationship.The Karplus relationship correlates the dihedral angle between C-H bonds to the coupling constant.
NOE Enhancement An observed NOE between two protons on the ring indicates they are on the same face of the ring (cis).NOE is distance-dependent (proportional to 1/r⁶), so only protons in close proximity will show an enhancement.[15]
Experimental Protocol: NMR Analysis for Stereochemical Determination
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-hydroxyazetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm which protons are adjacent.[14]

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations.[15]

  • Data Analysis: Integrate peaks, measure coupling constants, and analyze cross-peaks in 2D spectra to assign the relative stereochemistry.

Diagram 3: Logic for Determining Relative Stereochemistry by NMR

G start Purified Azetidine Derivative nmr Acquire ¹H, COSY, and NOESY Spectra start->nmr j_coupling Analyze ³J Coupling Constants nmr->j_coupling noe Analyze NOESY Cross-Peaks nmr->noe decision_j Large ³J? j_coupling->decision_j decision_noe NOE Observed? noe->decision_noe trans Assign trans Relative Stereochemistry decision_j->trans Yes cis Assign cis Relative Stereochemistry decision_j->cis No decision_noe->trans No decision_noe->cis Yes

Caption: Decision-making workflow for assigning relative stereochemistry using NMR data.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[16] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[6][17]

The selection of the appropriate CSP is crucial for achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are widely used for the separation of a broad range of chiral molecules, including those containing hydroxyl and amino groups.[17][18]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a set of common CSPs (e.g., Chiralcel OD, Chiralpak AD, Chirobiotic T) with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or an aqueous buffer with an organic modifier for reversed-phase.[17][19]

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition. Adjust the ratio of the strong to weak solvent to improve resolution and retention time. Additives like trifluoroacetic acid (for basic analytes) or diethylamine (for acidic analytes) can also be beneficial.

  • Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to further enhance the separation efficiency.

  • Quantification: Once baseline separation is achieved, inject a known concentration of the racemic standard to determine the retention times of each enantiomer. Then, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The stereochemistry of 3-hydroxyazetidine derivatives is a critical parameter that dictates their utility in drug discovery and development. A mastery of this topic requires a dual-pronged approach: sophisticated synthetic strategies to control the formation of specific stereoisomers and robust analytical methods to verify the outcome. Asymmetric synthesis and enzymatic resolutions provide powerful tools for accessing enantiopure materials, while NMR spectroscopy and chiral HPLC are essential for their unambiguous characterization. By integrating these techniques, researchers can confidently navigate the complex stereochemical landscape of 3-hydroxyazetidines and unlock their full potential as valuable scaffolds for the next generation of therapeutics.

References

Methodological & Application

Synthesis of 1-Propylazetidin-3-ol from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of 1-Propylazetidin-3-ol from Epichlorohydrin

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its constrained, three-dimensional structure is highly sought after by drug designers to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. This compound, in particular, serves as a versatile building block for the synthesis of a wide array of pharmacologically active compounds, including those targeting neurological and cardiovascular conditions.[1] Its synthesis from readily available and cost-effective starting materials like epichlorohydrin and n-propylamine makes it an attractive target for both academic research and industrial-scale production.

This document provides a detailed, two-step protocol for the synthesis of this compound. It begins with the nucleophilic ring-opening of epichlorohydrin by n-propylamine, followed by a base-mediated intramolecular cyclization. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss critical safety considerations and analytical characterization of the final product.

Crucial Safety Precautions: Handling Reactive Reagents

Chemical synthesis requires an unwavering commitment to safety. The reagents used in this protocol, particularly epichlorohydrin, are hazardous and must be handled with appropriate precautions.

  • Epichlorohydrin: This reagent is a highly reactive, toxic, flammable, corrosive, and carcinogenic compound.[2][3] It is rapidly absorbed through the skin.[3]

    • Handling: All manipulations involving epichlorohydrin must be performed within a certified chemical fume hood.[2][3][4]

    • Personal Protective Equipment (PPE): A flame-resistant lab coat over a chemical-resistant apron, chemical splash goggles, a face shield, and double-gloving with appropriate gloves (e.g., butyl rubber or polyvinyl alcohol) are mandatory.[2][3][4] Do not use nitrile gloves as they offer inadequate protection.[2][3]

    • Storage: Store in a tightly closed container under an inert gas in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids, bases, and amines.[3][4]

  • n-Propylamine: This is a flammable, corrosive, and toxic liquid with a strong ammoniacal odor.[5]

    • Handling: Work in a well-ventilated fume hood. Keep away from heat and ignition sources.

    • PPE: Standard PPE, including chemical-resistant gloves, splash goggles, and a lab coat, is required.

  • General Precautions: Ensure that safety showers and eyewash stations are readily accessible.[6] All glassware should be inspected for cracks or defects before use.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from epichlorohydrin is a classic example of a two-step process involving an initial nucleophilic addition followed by an intramolecular cyclization (a Williamson ether-like synthesis to form the heterocycle).

  • Step 1: Nucleophilic Ring-Opening. The primary amine, n-propylamine, acts as a nucleophile. It attacks one of the electrophilic carbons of the epoxide ring in epichlorohydrin. This reaction proceeds via an SN2 mechanism. The attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the key intermediate, 1-chloro-3-(propylamino)propan-2-ol.[7]

  • Step 2: Intramolecular Cyclization. In the presence of a base (e.g., sodium hydroxide), the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction.[8][9] This step results in the closure of the four-membered azetidine ring and the elimination of a chloride salt.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization Propylamine n-Propylamine Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-(propylamino)propan-2-ol Base Base (e.g., NaOH) Product This compound Salt NaCl

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (molar eq.)Notes
Epichlorohydrin106-89-892.521.0Use freshly distilled if necessary.
n-Propylamine107-10-859.111.1Slight excess to ensure full conversion.
Sodium Hydroxide (NaOH)1310-73-240.001.2Used as a concentrated aqueous solution.
Methanol (MeOH)67-56-132.04-Reaction solvent.
Dichloromethane (DCM)75-09-284.93-Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Deionized Water7732-18-518.02-For work-up.
Step-by-Step Procedure

Part A: Synthesis of 1-chloro-3-(propylamino)propan-2-ol

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: In the fume hood, charge the flask with n-propylamine (1.1 eq.) and methanol (100 mL). Begin stirring.

  • Controlled Addition of Epichlorohydrin: Slowly add epichlorohydrin (1.0 eq.) dropwise to the stirred solution using an addition funnel over a period of 30-45 minutes. The slow addition is crucial to control the exothermic reaction. Maintain the internal temperature below 30°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

Part B: Cyclization to this compound

  • Preparation of Base: Prepare a 40% (w/v) aqueous solution of sodium hydroxide (1.2 eq.).

  • Cooling: Cool the reaction mixture from Part A back to 0-5°C using an ice-water bath.

  • Base Addition: Add the cold NaOH solution dropwise to the reaction mixture. A precipitate (NaCl) will form. The temperature should be kept below 10°C during this addition.

  • Cyclization Reaction: After the base has been added, remove the ice bath and heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours. This provides the thermal energy needed for the intramolecular cyclization.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

Part C: Work-up and Purification

  • Extraction: To the resulting aqueous slurry, add dichloromethane (100 mL) to extract the product. Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Collect the organic (bottom) layer.

  • Repeat Extraction: Extract the aqueous layer two more times with 50 mL portions of dichloromethane.

  • Combine and Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

G

Product Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen). The protons on the azetidine ring will appear as multiplets in the 2.5-4.5 ppm region. The hydroxyl proton will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule.[11][12] The carbon bearing the hydroxyl group will be in the 60-70 ppm range, while the carbons adjacent to the nitrogen will be in the 40-60 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 116.1.

Conclusion

This protocol outlines an efficient and reliable method for the synthesis of this compound from epichlorohydrin and n-propylamine. The procedure is well-established, utilizing fundamental organic chemistry principles of nucleophilic substitution and intramolecular cyclization. By adhering to the detailed steps and rigorous safety precautions outlined herein, researchers can confidently synthesize this valuable heterocyclic building block for applications in pharmaceutical and chemical research. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product.

References

N-alkylation of azetidin-3-ol with propyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Propylazetidin-3-ol via Direct N-Alkylation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the . Azetidine scaffolds are of paramount importance in modern medicinal chemistry, serving as versatile bioisosteres for larger cyclic amines and imparting unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability and solubility.[1][2] The functionalization of the azetidine nitrogen is a key synthetic step for creating diverse molecular libraries for drug discovery.[1] This document details a robust and reproducible method for the synthesis of N-propylazetidin-3-ol, a valuable building block for further elaboration. We will delve into the reaction mechanism, provide a meticulously detailed experimental protocol, offer troubleshooting advice, and outline essential safety precautions.

Scientific Principles & Mechanistic Insight

The is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation relies on the nucleophilic character of the secondary amine nitrogen in the azetidine ring.

The SN2 Reaction Mechanism

The reaction proceeds in a single, concerted step:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azetidin-3-ol acts as a nucleophile, attacking the electrophilic carbon atom of propyl bromide.

  • Transition State: A transient, high-energy transition state is formed where a new Nitrogen-Carbon bond is partially formed, and the Carbon-Bromine bond is partially broken.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a protonated tertiary amine (an azetidinium salt).[3]

The Critical Role of the Base

The reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this acid would protonate the starting azetidin-3-ol, converting the nucleophilic amine into a non-nucleophilic ammonium salt and effectively halting the reaction. Therefore, a base is essential to neutralize the acid as it forms, driving the reaction equilibrium towards the product.[4]

Choice of Base: The selection of the base is critical for the success of the reaction.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to neutralize the HBr but are generally not nucleophilic enough to compete with the azetidine in reacting with the propyl bromide. Cesium carbonate often offers the advantage of greater solubility in organic solvents, which can accelerate the reaction.[4][5]

  • Sterically Hindered Amine Bases: Non-nucleophilic, organic bases such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) are also highly effective. Their steric bulk prevents them from undergoing N-alkylation themselves.[4][6]

Solvent Selection

Polar aprotic solvents are the preferred medium for this type of SN2 reaction. Solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are ideal because they can effectively solvate the cation of the transition state, thereby stabilizing it and accelerating the reaction rate.[4] They also typically provide good solubility for the reactants and base.

Visualized Reaction Scheme and Workflow

Overall Reaction

G cluster_0 N-Alkylation of Azetidin-3-ol Azetidinol Azetidin-3-ol Reaction_Center + Azetidinol->Reaction_Center PropylBromide Propyl Bromide PropylBromide->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., DMF) Solvent->Reaction_Center Product N-Propylazetidin-3-ol Byproduct HBr • Base Reaction_Center->Product Reaction_Center->Byproduct

Caption: Overall reaction scheme for the N-alkylation.

Experimental Workflow

G Start Combine Azetidin-3-ol HCl, Base (K₂CO₃), and Solvent (DMF) Add_Reagent Add Propyl Bromide Start->Add_Reagent Stir at RT React Heat and Stir (e.g., 50°C, 4-12h) Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Periodic Sampling Workup_Filter Cool and Filter Solids Monitor->Workup_Filter Upon Completion Workup_Evap Evaporate Solvent Workup_Filter->Workup_Evap Workup_Extract Aqueous Work-up & Extraction Workup_Evap->Workup_Extract Purify Column Chromatography Workup_Extract->Purify Crude Product Analyze Characterize Product (NMR, MS) Purify->Analyze Final_Product Pure N-Propylazetidin-3-ol Analyze->Final_Product

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of N-propylazetidin-3-ol on a 10 mmol scale.

Materials and Equipment
  • Reagents:

    • Azetidin-3-ol hydrochloride (1.10 g, 10.0 mmol)

    • Propyl bromide (1.1 mL, 1.48 g, 12.0 mmol, 1.2 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃), powdered (4.15 g, 30.0 mmol, 3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle with temperature controller

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.10 g, 10.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the in situ formation of the free azetidin-3-ol base.

  • Reagent Addition: Add propyl bromide (1.1 mL, 12.0 mmol) to the suspension dropwise using a syringe.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 50°C in a heating mantle. Maintain stirring at this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material is highly polar and should remain at the baseline, while the product will have a higher Rf value. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (100 mL) and water (100 mL).

    • Separate the layers. Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 0-10% methanol in dichloromethane. A small amount of triethylamine (0.5%) can be added to the eluent to prevent the product from streaking on the column.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-propylazetidin-3-ol as a clear oil or low-melting solid.

Data Summary and Expected Results

The following table summarizes the key parameters for this protocol.

ParameterValue/DescriptionRationale
Starting Material Azetidin-3-ol hydrochlorideCommercially available and stable salt form.
Alkylating Agent Propyl BromideGood electrophile for SN2 reactions.[3]
Stoichiometry 1.2 equivalents of Propyl BromideA slight excess ensures complete consumption of the starting material.
Base K₂CO₃ (3.0 equivalents)Neutralizes starting material HCl and product HBr.[4][6]
Solvent Anhydrous DMFPolar aprotic solvent accelerates SN2 reaction.[4]
Temperature 50°CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 4-12 hoursTypical timeframe for completion, should be confirmed by reaction monitoring.
Expected Yield 70-85%Represents a typical isolated yield after purification for this type of transformation.
Product Appearance Colorless to pale yellow oil

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is stalled / Low conversion 1. Inactive or insufficient base. 2. Insufficient temperature. 3. Wet solvent/reagents.1. Use freshly powdered, anhydrous K₂CO₃. Consider switching to Cs₂CO₃ for better solubility.[4] 2. Increase the reaction temperature to 60-70°C. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple products observed by TLC 1. Overalkylation to quaternary salt. 2. Impure starting materials.1. Reduce the equivalents of propyl bromide to 1.05-1.1. Add it slowly at room temperature before heating. 2. Verify the purity of starting materials before beginning the reaction.
Product is difficult to isolate from DMF DMF has a high boiling point.After the initial dilution with EtOAc, perform multiple (3-4) washes with water to thoroughly remove the DMF before the brine wash.
Product streaks on silica gel column The amine and alcohol functional groups can interact strongly with acidic silica.Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to neutralize acidic sites on the silica gel.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Azetidin-3-ol hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.[9]

  • Propyl bromide: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care.[7]

  • N,N-Dimethylformamide (DMF): Is a suspected reproductive toxin. Avoid skin contact and inhalation.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

Emergency eyewash and shower facilities must be readily accessible.[7] Dispose of all chemical waste in accordance with local and institutional regulations.

References

Protocol for palladium-catalyzed synthesis of N-substituted azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Versatile Protocol for the Palladium-Catalyzed Synthesis of N-Substituted Azetidines

Abstract

N-substituted azetidines are a highly sought-after structural motif in modern drug discovery, valued for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This document provides a detailed protocol for the synthesis of N-aryl and N-heteroaryl azetidines via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis who require a reliable method for accessing this important class of compounds.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in key ADME (absorption, distribution, metabolism, and excretion) properties. Specifically, the azetidine moiety often serves as a "bioisostere" for less desirable groups, such as gem-dimethyl or tert-butyl groups, offering a more rigid and less lipophilic alternative that can enhance aqueous solubility and reduce metabolic liability.

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its reliability in constructing C-N bonds. This protocol adapts this powerful transformation for the specific challenge of coupling azetidine with a diverse range of aryl and heteroaryl halides, providing a direct and modular route to N-substituted azetidines.

Mechanistic Principle: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle, which is crucial for understanding reaction parameters and troubleshooting potential issues. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) complex. A base then deprotonates the coordinated azetidine, forming an amido complex.

  • Reductive Elimination: The N-aryl azetidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the efficiency of the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L Active Catalyst pd_complex Ar-Pd(II)-X(L) Oxidative Adduct pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)-N(azetidine)(L) Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-N(azetidine) Product amido_complex->product salt Base-H+X- amido_complex->salt aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_complex azetidine Azetidine azetidine->amido_complex base Base (e.g., NaOtBu) base->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination of azetidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-arylation of azetidine and is suitable for a broad range of aryl and heteroaryl bromides.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metalsSigma-Aldrich, StremPre-catalyst.
RuPhos≥98%Sigma-Aldrich, StremBulky electron-rich phosphine ligand.
Azetidine≥98%Sigma-Aldrich, Combi-BlocksCan be used as a solution or neat. Highly volatile.
Aryl/Heteroaryl BromideSubstrate specificVariousStarting material.
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich, AcrosStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Acros Organics, SigmaReaction solvent. Must be thoroughly deoxygenated.
Diethyl EtherAnhydrousFisher ScientificFor workup and extraction.
Saturated aq. NaCl (Brine)Reagent GradeN/AFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent.
Celite® 545N/ASigma-AldrichFiltration aid.
Schlenk tube or reaction vialN/AChemglassFor performing the reaction under an inert atmosphere.

Experimental Workflow

Experimental_Workflow start Start setup Assemble & Purge Reaction Vessel start->setup reagents Add Solids: Pd(OAc)₂, RuPhos, NaOtBu, Aryl Halide setup->reagents solvents Add Solvents & Azetidine (Toluene, Azetidine) reagents->solvents reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) solvents->reaction quench Cool to RT & Quench (e.g., with water) reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the synthesis of N-substituted azetidines.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Rationale: The use of a slight excess of the ligand relative to the palladium precursor ensures the formation of the desired catalytic species and prevents catalyst decomposition. NaOtBu is a sufficiently strong base to deprotonate the azetidine upon coordination to the palladium center.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene (2.0 mL). Then, add azetidine (1.2 mmol, 1.2 equiv) via syringe.

    • Rationale: A slight excess of the amine is used to drive the reaction to completion. The solvent must be anhydrous and deoxygenated as water can deactivate the catalyst and base, and oxygen can oxidize the Pd(0) species.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup and Extraction: After cooling the reaction to room temperature, carefully quench by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a pad of Celite® to remove the drying agent and any fine palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted azetidine.

Substrate Scope and Optimization

The described protocol is effective for a wide range of substrates. Electron-rich, electron-poor, and sterically hindered aryl bromides are generally well-tolerated. Below is a representative table of results adapted from the literature.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Bromoanisole1-(4-methoxyphenyl)azetidine95
24-Bromotoluene1-(p-tolyl)azetidine99
31-Bromo-4-(trifluoromethyl)benzene1-(4-(trifluoromethyl)phenyl)azetidine98
42-Bromopyridine1-(pyridin-2-yl)azetidine85
53-Bromopyridine1-(pyridin-3-yl)azetidine92

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Wet solvent or reagents.3. Insufficiently strong base.1. Ensure a thoroughly inert atmosphere.2. Use freshly distilled/anhydrous solvents.3. Use a fresh bottle of NaOtBu; handle in a glovebox.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Competing reaction with solvent.1. Use a more electron-rich ligand.2. Ensure the reaction temperature does not significantly exceed the recommendation.
Difficulty in Purification Product is highly polar or volatile.1. Consider a different eluent system for chromatography.2. If volatile, be cautious during solvent removal.

Conclusion

This application note provides a robust and well-vetted protocol for the palladium-catalyzed synthesis of N-substituted azetidines. By leveraging the Buchwald-Hartwig amination, this method offers a versatile and high-yielding route to a class of compounds of significant interest in pharmaceutical research. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to enable researchers to successfully implement this valuable transformation in their own laboratories.

Application Notes & Protocols: The Use of 1-Propylazetidin-3-ol and its Analogs in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, particularly for agents targeting the central nervous system (CNS), molecular scaffolds that confer three-dimensional complexity, improved physicochemical properties, and novel intellectual property are of paramount importance. The azetidine ring, a saturated four-membered heterocycle, has emerged as a valuable motif that departs from the flat, aromatic structures prevalent in many legacy drug molecules.[1][2] Its strained, non-planar geometry provides access to underexplored chemical space and can lead to compounds with improved solubility, metabolic stability, and binding profiles.

Solid-phase organic synthesis (SPOS) is the cornerstone of modern library generation for high-throughput screening. By anchoring a starting scaffold to an insoluble polymer support, SPOS allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing sequence.[3] This enables the rapid and efficient parallel synthesis of thousands of discrete compounds.

This document provides a detailed guide to the strategic use of 1-Propylazetidin-3-ol and its more versatile N-Boc protected analog as foundational scaffolds in solid-phase synthesis. We will detail the core methodologies for immobilization, on-resin diversification, and final cleavage, providing both the "how" and the critical "why" behind each experimental choice.

Core Strategy: Immobilization via the C3-Hydroxyl Group

The this compound scaffold presents two primary functional handles: the tertiary amine of the ring and the secondary hydroxyl group at the 3-position. For solid-phase synthesis, the hydroxyl group is the ideal anchor point. It allows the azetidine core to be oriented away from the resin, making the nitrogen atom and its substituents fully accessible for subsequent chemical transformations.

Our strategy will focus on attaching the scaffold to an acid-labile Wang resin. This is a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker, which is ideal for the attachment of alcohols and subsequent cleavage with trifluoroacetic acid (TFA).

G cluster_prep Resin Preparation cluster_immobilization Immobilization Resin Wang Resin Swell Swell Resin in DCM Resin->Swell Wash_DMF Wash with DMF Swell->Wash_DMF Mitsunobu Mitsunobu Conditions (DIAD, PPh3) Wash_DMF->Mitsunobu Scaffold This compound Reaction Reaction in THF, 0°C to RT Scaffold->Reaction Mitsunobu->Reaction Wash_Final Wash (DMF, DCM, MeOH) Reaction->Wash_Final Capping Cap Unreacted Sites (Acetic Anhydride, DIPEA) Wash_Final->Capping Final_Resin Scaffold-Loaded Resin Capping->Final_Resin

Figure 1. Workflow for the immobilization of this compound onto Wang resin.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol details the attachment of the scaffold via a Mitsunobu reaction, a reliable method for forming ethers from alcohols with inversion of stereochemistry.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation:

    • Place 1.0 g of Wang resin (~1.0 mmol) into a synthesis vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.[4]

    • Filter and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally THF (2 x 10 mL).

  • Mitsunobu Reaction:

    • In a separate flask, dissolve this compound (345 mg, 3.0 mmol, 3 eq) and PPh₃ (787 mg, 3.0 mmol, 3 eq) in 10 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add the pre-swollen resin to the reaction vessel and add the THF solution of the alcohol and phosphine.

    • Slowly add DIAD (0.59 mL, 3.0 mmol, 3 eq) dropwise to the resin slurry over 10 minutes. Caution: The reaction can be exothermic.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and shake gently for 12-16 hours.

  • Washing:

    • Filter the reaction mixture and wash the resin extensively to remove Mitsunobu byproducts.

    • Wash sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

  • Capping (Optional but Recommended):

    • To block any unreacted hydroxyl sites on the resin, add a solution of Acetic Anhydride (0.5 mL) and DIPEA (0.5 mL) in 10 mL of DCM.

    • Shake for 1 hour at room temperature.

    • Filter and wash the resin as in step 3.

    • Dry the final scaffold-loaded resin under vacuum. The loading efficiency can be determined by a test cleavage on a small amount of resin followed by LC-MS analysis of the cleaved product.

ParameterValue/ConditionRationale
Resin Wang ResinAcid-labile linker suitable for alcohol immobilization.
Equivalents (Scaffold) 3.0 eqDrives the reaction to completion on the solid support.
Equivalents (Reagents) 3.0 eq (PPh₃, DIAD)Standard stoichiometry for Mitsunobu reactions in SPOS.
Solvent Anhydrous THFGood solvent for Mitsunobu reagents and swells the resin.
Temperature 0°C to Room Temp.Controls the initial exotherm and ensures reaction completion.
Reaction Time 12-16 hoursEnsures maximum loading onto the sterically hindered resin core.

On-Resin Diversification: The Power of a Removable Protecting Group

While the immobilized 1-propylazetidine scaffold is a valid synthetic target, its diversification potential is limited. The tertiary amine is not readily functionalized further. A more powerful strategy for library synthesis involves using an N-Boc protected azetidinol. This allows for immobilization via the hydroxyl group, followed by deprotection of the nitrogen and subsequent diversification through acylation, sulfonylation, or reductive amination.[1]

G cluster_workflow Diversification Workflow Start Immobilized N-Boc-Azetidinol Deprotection Step 1: Boc Deprotection (20% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, DIPEA/DCM) Deprotection->Wash_1 Coupling Step 2: Acylation (R-COOH, HBTU, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF, DCM, MeOH) Coupling->Wash_2 Final_Product Diversified Product on Resin Wash_2->Final_Product

Figure 2. On-resin diversification workflow using an N-Boc protected scaffold.

Protocol 2: Diversification via N-Acylation

This protocol assumes you have started with N-Boc-azetidin-3-ol immobilized on Wang resin as per Protocol 1.

Materials:

  • Immobilized N-Boc-azetidin-3-ol on Wang resin

  • TFA

  • A diverse set of carboxylic acids (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DCM, DMF

Methodology:

  • Boc Deprotection:

    • Swell the resin in DCM (10 mL) for 20 minutes.

    • Treat the resin with a solution of 20% TFA in DCM (v/v) for 30 minutes with gentle agitation.

    • Filter and repeat the TFA treatment for another 30 minutes to ensure complete deprotection.

    • Filter and wash the resin with DCM (3 x 10 mL).

    • Neutralize the resulting amine salt by washing with 10% DIPEA in DCM (v/v) (3 x 10 mL).

    • Wash again with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • N-Acylation:

    • In a separate vial, pre-activate the carboxylic acid (3.0 eq relative to resin loading) by dissolving it with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add this pre-activated solution to the deprotected resin.

    • Shake the reaction at room temperature for 2-4 hours. The reaction progress can be monitored with a Kaiser test (ninhydrin test), which will be negative upon completion.

  • Final Washing:

    • Filter the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum. The resin is now ready for cleavage.

Protocol 3: Cleavage from Resin and Product Isolation

The final step releases the synthesized molecule from the solid support. The use of scavengers is critical to prevent side reactions with reactive species generated during cleavage.

Materials:

  • Product-loaded resin

  • TFA

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether (cold)

Methodology:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v). Work in a fume hood and wear appropriate PPE.

    • A typical volume is 1-2 mL per 100 mg of resin.

  • Cleavage Reaction:

    • Place the dry, product-loaded resin in a synthesis vessel.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the product.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Reduce the volume of the TFA filtrate under a stream of nitrogen gas until approximately 10-20% of the original volume remains.

    • Precipitate the crude product by adding the concentrated solution dropwise into a centrifuge tube containing 10-15 mL of cold diethyl ether.

    • Cool the suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the sample, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude product pellet under vacuum.

  • Analysis and Purification:

    • Analyze the crude product by LC-MS to confirm the identity and assess purity.

    • Purify the product using preparative reverse-phase HPLC.

Structure (Example)Reagent (R-COOH)Expected Mass [M+H]⁺Purity (Crude, HPLC)
N-benzoyl-azetidin-3-olBenzoic Acid192.09~85%
N-(4-chlorobenzoyl)-azetidin-3-ol4-Chlorobenzoic Acid226.05~82%
N-(2-thienoyl)-azetidin-3-olThiophene-2-carboxylic acid198.04~88%

Troubleshooting and Expert Insights

  • Incomplete Immobilization: If loading is low, consider using alternative coupling conditions such as esterification with DCC/DMAP, although this can increase the risk of racemization. Ensure all reagents are anhydrous for the Mitsunobu reaction.

  • Azetidine Ring Instability: While generally stable, 3-hydroxyazetidines can undergo rearrangement under strongly acidic or thermal conditions.[5][6] Standard TFA cleavage at room temperature is typically safe, but prolonged exposure or heating should be avoided.

  • Side Products during Cleavage: The absence of scavengers like TIS can lead to re-attachment of cleaved protecting groups (e.g., t-butyl cations) to the product. Always use a freshly prepared cleavage cocktail with appropriate scavengers.[7][8]

References

The Strategic Integration of 1-Propylazetidin-3-ol in Fragment-Based Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2] In contrast to traditional high-throughput screening (HTS), FBDD utilizes a more focused approach, screening small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders to a biological target.[3][4] This method allows for a more thorough exploration of chemical space and often yields hits with superior physicochemical properties, providing a more robust foundation for lead optimization.[2][5]

Historically, many fragment libraries have been dominated by flat, aromatic compounds.[6] While successful, this two-dimensional bias limits the exploration of the intricate, three-dimensional binding pockets characteristic of many protein targets.[7] The increasing demand for novel chemical matter with improved pharmacological profiles has brought saturated heterocycles to the forefront of FBDD library design.[6][8] These three-dimensional (3D) fragments offer access to novel chemical space and can provide superior vectoral orientations for fragment growth.[7][9]

This application note details the strategic use of 1-Propylazetidin-3-ol , a prime example of a 3D fragment, in FBDD campaigns. Azetidines are a compelling class of saturated heterocycles, recognized for their favorable stability, molecular rigidity, and diverse biological activities.[10][11][12] The specific structural features of this compound—a hydroxyl group for hydrogen bonding, a tertiary amine that can act as a hydrogen bond acceptor or be protonated, and a propyl group providing a defined hydrophobic vector—make it an exceptionally valuable tool for probing protein binding sites.

This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, from initial library inclusion and screening to hit validation and lead optimization strategies. The protocols herein are designed to be robust and self-validating, providing researchers with the technical foundation to effectively leverage this and similar 3D fragments in their drug discovery endeavors.

PART 1: The Rationale for this compound in a Fragment Library

The deliberate inclusion of this compound in a fragment library is underpinned by its unique physicochemical properties, which align with the core tenets of FBDD.

Key Molecular Attributes:

PropertyValueSignificance in FBDD
Molecular Weight 115.17 g/mol [13][14]Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[7][15]
Structure Saturated heterocycleProvides a rigid, three-dimensional scaffold, offering distinct exit vectors for fragment evolution.[7][9]
Hydrogen Bond Donors 1 (hydroxyl group)Enables specific hydrogen bonding interactions with the target protein, a key driver of binding affinity.[7]
Hydrogen Bond Acceptors 2 (hydroxyl oxygen, nitrogen)Offers multiple potential interaction points within a binding site.
Rotatable Bonds 2Low conformational flexibility, which can lead to a lower entropic penalty upon binding.
Aqueous Solubility High (predicted)Crucial for biophysical screening methods that require high compound concentrations.[3][5]

The combination of a rigid scaffold, defined hydrogen bonding capabilities, and a hydrophobic appendage makes this compound an excellent probe for a wide variety of protein targets, including kinases, proteases, and protein-protein interaction interfaces.

PART 2: The FBDD Workflow with this compound

The successful application of this compound in FBDD follows a well-defined, multi-stage workflow. This process is designed to identify and validate its binding to a target of interest and provide a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Library Fragment Library (including this compound) Screening Biophysical Screening (SPR, NMR, or X-ray) Library->Screening Hits Initial Fragment Hits Screening->Hits Validation Orthogonal Screen (e.g., NMR if primary was SPR) Hits->Validation Structure Structural Biology (X-ray Crystallography / NMR) Validation->Structure Validated_Hits Validated, Structure-Confirmed Hits Structure->Validated_Hits Optimization Structure-Guided Optimization (Growing, Linking, Merging) Validated_Hits->Optimization Lead Lead Compound Optimization->Lead

Caption: The FBDD workflow for this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[16][17] It provides real-time kinetic data, including association and dissociation rates.

Objective: To identify fragments from a library, including this compound, that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument[16]

  • Sensor chips (e.g., CM5)

  • Target protein of interest

  • Fragment library containing this compound, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M solution of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.[17]

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a high concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[17]

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding responses.

    • Identify initial hits as fragments that produce a reproducible, concentration-dependent binding response significantly above the background noise.

    • Characterize confirmed hits by measuring their affinity (KD) through titration experiments.[16]

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides unequivocal proof of binding and reveals the precise binding mode of the fragment, which is essential for structure-guided optimization.[3][18][19]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified, crystallizable target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein pre-incubated with a 5-10 fold molar excess of this compound.

    • Soaking: If protein crystals are already available, soak them in a solution containing 1-10 mM this compound for a period ranging from minutes to hours. This is often the more successful approach for fragments.[20]

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) containing this compound.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known apo-structure of the protein.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the binding pose of this compound.

    • Pay close attention to the interactions made by the hydroxyl group, the nitrogen atom, and the propyl group to understand the key drivers of binding.

PART 3: Hit-to-Lead Optimization Strategies

Once the binding mode of this compound is confirmed, structure-guided medicinal chemistry is employed to evolve this low-affinity hit into a potent lead compound.[21][22] The three-dimensional nature of the azetidine core provides well-defined vectors for chemical elaboration.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit This compound (Validated Hit) Growing Fragment Growing Hit->Growing Add functional groups to explore adjacent pockets Merging Fragment Merging Hit->Merging Combine with another overlapping fragment Linking Fragment Linking Hit->Linking Connect to a second fragment in a nearby site Lead High-Affinity Lead Compound Growing->Lead Merging->Lead Linking->Lead

Caption: Hit-to-lead optimization strategies for fragment hits.[21][23]

Strategy 1: Fragment Growing

This is the most common strategy, where the initial fragment is elaborated to pick up additional interactions with the protein.[21][24] The crystal structure of the this compound complex is critical for identifying unoccupied pockets adjacent to the fragment.

  • Vector 1 (C3-Oxygen): The hydroxyl group can be used as a handle to introduce new functionalities. For example, ether or ester linkages can be formed to extend into a nearby hydrophobic or polar pocket.

  • Vector 2 (N1-Propyl): The propyl group can be modified or replaced. If the binding pocket can accommodate larger hydrophobic groups, extending this chain or adding cyclic structures could increase van der Waals interactions and improve affinity.

  • Vector 3 (Azetidine Ring): While synthetically more challenging, modifications to the azetidine ring itself, such as adding substituents at the C2 or C4 positions, could provide additional vectors for growth.

Strategy 2: Fragment Linking or Merging

If screening has identified a second fragment that binds in a proximal or overlapping site, these two fragments can be either linked together or merged into a single, more potent molecule.[22][23]

  • Linking: If this compound binds near another fragment, a suitable linker can be designed to connect them. The crystal structure is essential to determine the optimal linker length and geometry.

  • Merging: If a second fragment partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key binding features of both fragments.

Conclusion

This compound represents a valuable addition to any modern fragment library. Its inherent three-dimensionality, coupled with its well-defined functional groups, provides an excellent starting point for tackling challenging biological targets.[25][26] By employing a systematic FBDD workflow encompassing sensitive biophysical screening, high-resolution structural biology, and rational, structure-guided optimization, researchers can effectively leverage the potential of this compound to discover novel, high-quality lead compounds. The principles and protocols outlined in this guide provide a robust framework for integrating this and other sp³-rich fragments into successful drug discovery campaigns.

References

Mass spectrometry analysis of 1-Propylazetidin-3-ol fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 1-Propylazetidin-3-ol Fragmentation

Introduction

This compound is a substituted azetidine, a class of saturated heterocyclic amines containing a four-membered ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Understanding the stability and fragmentation behavior of such molecules under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of small molecules.[1] This application note provides a detailed guide to the analysis of this compound, outlining comprehensive protocols for sample preparation and analysis by both direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents an in-depth analysis of the compound's characteristic fragmentation pathways, supported by established principles of mass spectrometry.

Analyte Structure and Properties:

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Monoisotopic Mass: 129.1154 u

  • Structure: Chemical structure of this compound (Note: Image is a placeholder for the chemical structure.)

Experimental Methodologies

The successful analysis of polar small molecules like this compound requires meticulous sample preparation and optimized instrument parameters to ensure reproducibility and sensitivity.[2][3] The protocols described below are designed to serve as a robust starting point for researchers.

Protocol 1: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to minimize matrix effects and ensure compatibility with ESI-MS.[4][5]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade methanol to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Create a working solution by diluting the stock solution.

    • For Direct Infusion Analysis , dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[5][6] The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.

    • For LC-MS/MS Analysis , dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a similar concentration range (1-10 µg/mL).

  • Final Step: Vortex the working solution briefly to ensure homogeneity. If any particulates are visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.[5]

Protocol 2: Direct Infusion ESI-MS/MS Analysis

Direct infusion is useful for initial characterization and for optimizing MS/MS parameters without chromatographic separation.

  • Instrument Setup: Use a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.[7]

  • Infusion: Introduce the prepared working solution directly into the ESI source using a syringe pump at a constant flow rate of 5-10 µL/min.[6]

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion, [M+H]⁺.

    • Ionization Mode: Positive

    • Scan Range: m/z 50-300

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 8 L/min at 325°C

    • Nebulizer Gas (N₂): 35 psi

  • MS/MS Scan (Product Ion Scan): Select the observed protonated molecular ion (expected at m/z 130.1) as the precursor for collision-induced dissociation (CID).

    • Precursor Ion: m/z 130.1

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a comprehensive fragmentation pattern. This allows for the identification of both low-energy and high-energy fragments.

Protocol 3: LC-MS/MS Analysis

This protocol is essential for separating the analyte from complex mixtures and for quantitative studies.

  • Chromatographic Conditions:

    • LC System: A UHPLC or HPLC system.[7]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2-5 µL

  • Mass Spectrometer Conditions:

    • Use the same ESI source settings as in the direct infusion protocol.

    • Operate the instrument in a data-dependent acquisition (DDA) mode to automatically trigger MS/MS scans on the most intense ions from the MS1 survey scan, or in a targeted Multiple Reaction Monitoring (MRM) mode for quantification.

Visualization of Experimental Workflow

The overall process from sample handling to data acquisition can be visualized as a streamlined workflow.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) work 2. Prepare Working Solution (1-10 µg/mL in ACN/H₂O + 0.1% FA) stock->work filtr 3. Filter Sample (if necessary) work->filtr infusion Direct Infusion (5-10 µL/min) filtr->infusion For Characterization lc LC Separation (C18 Column) filtr->lc For Quantification/ Complex Samples ms1 MS1 Scan (Find [M+H]⁺) infusion->ms1 lc->ms1 ms2 MS/MS Scan (Fragment [M+H]⁺) ms1->ms2 data_analysis Analyze Fragmentation & Elucidate Structure ms2->data_analysis

Caption: Experimental workflow for MS analysis of this compound.

Results and Discussion: Fragmentation Analysis

The structural features of this compound—a tertiary amine, a secondary alcohol, and a strained four-membered ring—dictate its fragmentation behavior under CID. The presence of a nitrogen atom means the molecule follows the nitrogen rule, predicting an odd nominal molecular weight (129 Da) and an odd m/z for its protonated molecular ion.[8][9][10]

The protonated molecular ion [C₇H₁₅NO + H]⁺ is observed at m/z 130.1 . The primary fragmentation pathways are initiated by the charge site on the nitrogen atom or through the loss of the hydroxyl group.

Key Fragmentation Pathways
  • Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18.01 Da).[11][12] This leads to the formation of a prominent ion at m/z 112.1 .

    • [C₇H₁₆NO]⁺ → [C₇H₁₄N]⁺ + H₂O

  • Alpha-Cleavage of the N-Propyl Group: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation mechanism for amines.[9][11] Cleavage of the C-C bond within the propyl group results in the loss of an ethyl radical (C₂H₅•, 29.04 Da), forming a stable, resonance-stabilized iminium ion. This fragment at m/z 101.1 is expected to be highly abundant, potentially the base peak.[8]

    • [C₇H₁₆NO]⁺ → [C₅H₁₂NO]⁺ + C₂H₅•

  • Loss of Propene: A characteristic fragmentation for N-propyl amines involves a rearrangement reaction leading to the neutral loss of propene (C₃H₆, 42.05 Da).[13] This results in an ion at m/z 88.1 , corresponding to the protonated azetidin-3-ol ring.

    • [C₇H₁₆NO]⁺ → [C₄H₁₀NO]⁺ + C₃H₆

  • Ring Opening and Fragmentation: The strained azetidine ring can undergo cleavage. A plausible pathway involves the opening of the ring followed by the loss of ethene (C₂H₄, 28.03 Da), leading to a fragment ion at m/z 102.1 . This pathway is characteristic of cyclic amines.[8]

Summary of Predicted Fragments
Predicted m/z Proposed Formula Proposed Fragmentation Pathway
130.1[C₇H₁₆NO]⁺Protonated Molecular Ion, [M+H]⁺
112.1[C₇H₁₄N]⁺[M+H - H₂O]⁺ (Loss of water)
101.1[C₅H₁₂NO]⁺[M+H - C₂H₅•]⁺ (Alpha-cleavage of N-propyl group)
88.1[C₄H₁₀NO]⁺[M+H - C₃H₆]⁺ (Loss of propene)
70.1[C₄H₈N]⁺[M+H - H₂O - C₃H₆]⁺ (Sequential loss of water and propene)
58.1[C₃H₈N]⁺Further fragmentation, possibly from the N-propyl iminium ion.

Visualization of Fragmentation Pathways

The proposed fragmentation pathways originating from the protonated molecular ion of this compound are illustrated below.

G parent [M+H]⁺ m/z 130.1 [C₇H₁₆NO]⁺ p1_frag m/z 112.1 [C₇H₁₄N]⁺ parent->p1_frag - H₂O p2_frag m/z 101.1 [C₅H₁₂NO]⁺ parent->p2_frag - C₂H₅• (Alpha-Cleavage) p3_frag m/z 88.1 [C₄H₁₀NO]⁺ parent->p3_frag - C₃H₆ p1_sec_frag m/z 70.1 [C₄H₈N]⁺ p1_frag->p1_sec_frag - C₃H₆ p_tert_frag m/z 58.1 [C₃H₈N]⁺ p2_frag->p_tert_frag - C₂H₄O p3_sec_frag m/z 70.1 [C₄H₈N]⁺ p3_frag->p3_sec_frag - H₂O legend Base Peak (Predicted)

Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, direct infusion, and LC-MS/MS offer a reliable starting point for the identification and characterization of this compound. The predicted fragmentation pattern, dominated by the loss of an ethyl radical via alpha-cleavage (m/z 101.1), the loss of water (m/z 112.1), and the loss of propene (m/z 88.1), provides diagnostic ions that can be used for confident structural elucidation and for developing quantitative assays. These methodologies and insights are broadly applicable to the analysis of other small-molecule N-alkylated heterocyclic compounds in pharmaceutical and research settings.

References

Application Notes and Protocols: 1-Propylazetidin-3-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-propylazetidin-3-ol as a novel chiral auxiliary for asymmetric synthesis. While direct literature precedent for this specific auxiliary is emerging, its structural analogy to well-established chiral auxiliaries, combined with the unique conformational constraints of the azetidine ring, suggests significant potential in controlling stereochemical outcomes of reactions such as aldol additions and enolate alkylations. These notes offer a detailed, experience-driven perspective on the synthesis of the chiral auxiliary, its attachment to acyl substrates, protocols for diastereoselective transformations, and subsequent cleavage to yield enantiomerically enriched products. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Azetidine Scaffold as a Source of Chirality

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into chiral molecules with high stereoselectivity.[1][2] The principle lies in the temporary attachment of a chiral moiety to a substrate, which then directs the stereochemical course of a subsequent reaction.[3] Upon completion, the auxiliary is removed, having imparted its chiral information to the product.[3]

While scaffolds like Evans oxazolidinones and pseudoephedrine are well-established, the exploration of novel chiral auxiliaries is crucial for expanding the synthetic toolbox.[4][5] The rigid, four-membered ring of azetidine presents a unique conformational environment that can be exploited for stereocontrol. The nitrogen atom within the ring offers a site for tuning steric and electronic properties through N-alkylation, while the hydroxyl group at the 3-position provides a convenient handle for attaching substrates.

This guide focuses on the potential of enantiopure this compound as a versatile chiral auxiliary. The N-propyl group provides a moderate steric influence, which, in conjunction with the inherent ring strain, is hypothesized to create a well-defined chiral environment for asymmetric transformations.

Synthesis of Enantiopure this compound

The successful application of a chiral auxiliary hinges on its availability in enantiomerically pure form. A plausible and efficient route to chiral N-alkylazetidin-3-ols commences with the asymmetric synthesis of a key intermediate, an N-protected azetidin-3-one. This can be achieved through various methods, including the gold-catalyzed cyclization of chiral N-propargylsulfonamides.[1] The resulting chiral azetidin-3-one can then be stereoselectively reduced to the corresponding alcohol.

Protocol 1: Synthesis of (R)-1-Propylazetidin-3-ol

This protocol is adapted from established methods for the synthesis of chiral azetidin-3-ones and their subsequent reduction.

Part A: Synthesis of (R)-N-tert-butanesulfinyl-azetidin-3-one

  • To a solution of the corresponding chiral N-propargylsulfonamide in a suitable solvent (e.g., dichloromethane), add a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-N-tert-butanesulfinyl-azetidin-3-one.

Part B: Deprotection and N-Propylation

  • Dissolve the (R)-N-tert-butanesulfinyl-azetidin-3-one in a suitable solvent (e.g., methanol) and treat with a strong acid (e.g., HCl in dioxane) to cleave the sulfinyl group.

  • Remove the solvent under reduced pressure to obtain the crude azetidin-3-one salt.

  • Dissolve the crude salt in a polar aprotic solvent such as DMF.

  • Add a suitable base (e.g., potassium carbonate) followed by the dropwise addition of 1-iodopropane.

  • Stir the reaction at room temperature for 16-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield (R)-1-propylazetidin-3-one.

Part C: Stereoselective Reduction to (R)-1-Propylazetidin-3-ol

  • Dissolve the (R)-1-propylazetidin-3-one in an appropriate solvent (e.g., THF or methanol) and cool to -78 °C.

  • Add a stereoselective reducing agent, such as (R)-CBS-oxazaborolidine, followed by the slow addition of a borane source (e.g., BH₃·SMe₂).[6]

  • Stir the reaction at low temperature for several hours until completion.

  • Quench the reaction by the slow addition of methanol.

  • After workup, purify the product by column chromatography to obtain enantiopure (R)-1-propylazetidin-3-ol.

Application in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of carbon-carbon bonds with the simultaneous creation of two new stereocenters.[7] The stereochemical outcome of the reaction using an N-acyl derivative of this compound is predicted to be controlled by the formation of a rigid, chelated transition state, analogous to the well-studied Evans aldol reaction.[7][8]

Workflow for Asymmetric Aldol Reaction

G cluster_0 Preparation cluster_1 Aldol Reaction cluster_2 Cleavage and Product Isolation A This compound C N-Acyl-1-propylazetidin-3-ol A->C B Acyl Chloride/Anhydride B->C D N-Acyl-1-propylazetidin-3-ol H Diastereomerically Enriched Aldol Adduct D->H E Lewis Acid (e.g., TiCl₄) E->H F Hünig's Base (DIPEA) F->H G Aldehyde G->H I Aldol Adduct K Enantiomerically Enriched β-Hydroxy Acid/Ester I->K L Recovered this compound I->L J Cleavage Reagent (e.g., LiOH/H₂O₂) J->K

Caption: Workflow for the asymmetric aldol reaction using this compound as a chiral auxiliary.

Protocol 2: Diastereoselective Aldol Reaction

Part A: Acylation of the Chiral Auxiliary

  • To a solution of (R)-1-propylazetidin-3-ol in dichloromethane, add triethylamine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with aqueous solutions of HCl, NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acyl derivative.

Part B: The Aldol Reaction

  • Dissolve the N-acyl-1-propylazetidin-3-ol derivative in dichloromethane and cool to -78 °C under an inert atmosphere.

  • Add titanium tetrachloride (TiCl₄) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA).

  • Stir the resulting deep red solution for 30 minutes.

  • Add the aldehyde substrate dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography to afford the diastereomerically enriched aldol adduct.

Stereochemical Rationale

The high diastereoselectivity observed in Evans aldol reactions is attributed to a Zimmerman-Traxler-type transition state where the enolate forms a six-membered ring chelate with the Lewis acid.[7] The substituent on the chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. A similar model can be proposed for the N-acyl-1-propylazetidin-3-ol auxiliary, where the N-propyl group and the azetidine ring dictate the facial selectivity.

G cluster_0 Proposed Transition State TS [Chelated Transition State] Product Syn-Aldol Product TS->Product C-C Bond Formation Enolate Z-Enolate Enolate->TS Lewis Acid Coordination Aldehyde Aldehyde Aldehyde->TS

Caption: Proposed chelated transition state for the asymmetric aldol reaction.

Application in Asymmetric Enolate Alkylation

The diastereoselective alkylation of enolates derived from chiral auxiliaries is a cornerstone of asymmetric synthesis for the formation of α-substituted carboxylic acid derivatives. The rigid chelated enolate formed from the N-acyl-1-propylazetidin-3-ol is expected to provide excellent stereocontrol in reactions with electrophiles.

Protocol 3: Diastereoselective Alkylation
  • Dissolve the N-acyl-1-propylazetidin-3-ol derivative in THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), dropwise to form the enolate.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Substrate (N-Acyl Group)ElectrophileExpected Major DiastereomerExpected d.r.
PropionylBenzyl Bromide(2'S, 3R)>95:5
AcetylMethyl Iodide(2'R, 3R)>90:10
PhenylacetylAllyl Bromide(2'S, 3R)>95:5
Table 1: Predicted outcomes for the diastereoselective alkylation using (R)-1-propylazetidin-3-ol as the chiral auxiliary. The expected diastereomeric ratios (d.r.) are based on analogous reactions with established chiral auxiliaries.

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its facile removal without racemization of the newly formed stereocenter. The ester linkage in the N-acyl-1-propylazetidin-3-ol derivatives allows for straightforward cleavage under various conditions to yield different functional groups.

Protocol 4: Auxiliary Cleavage

A. To the Carboxylic Acid:

  • Dissolve the alkylation or aldol product in a mixture of THF and water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid product.

  • The water-soluble this compound can be recovered from the aqueous layer.

B. To the Primary Alcohol:

  • Dissolve the product in anhydrous THF and cool to 0 °C.

  • Add a reducing agent such as lithium borohydride (LiBH₄).

  • Stir the reaction at 0 °C until completion.

  • Work up the reaction to isolate the chiral primary alcohol.

C. To the Methyl Ester:

  • Dissolve the product in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until transesterification is complete.

  • Neutralize the reaction and purify the methyl ester product.

Conclusion

This compound presents itself as a promising new chiral auxiliary for asymmetric synthesis. Its rigid four-membered ring structure and the tunability of the N-substituent offer a unique platform for inducing high levels of stereoselectivity in fundamental carbon-carbon bond-forming reactions. The protocols outlined in these application notes, based on established principles of asymmetric synthesis, provide a solid framework for researchers to explore the full potential of this novel auxiliary in the synthesis of complex chiral molecules. Further investigation and optimization of reaction conditions will undoubtedly expand the scope and utility of this compound in the field of drug discovery and development.

References

Application Notes & Protocols: Strategic Derivatization of 1-Propylazetidin-3-ol for Biological Screening Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a highly valued structural motif in modern drug discovery, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2] 1-Propylazetidin-3-ol, in particular, represents a versatile starting point for the construction of diverse chemical libraries aimed at biological screening. The secondary alcohol provides a readily accessible handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. This guide provides a detailed framework for the strategic derivatization of this compound, focusing on robust, high-throughput-compatible reactions—O-acylation and O-sulfonylation—to generate a library of ester and sulfonate derivatives. We present detailed, step-by-step protocols, quality control measures, and data management strategies designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold

Saturated heterocycles, especially small, strained rings like azetidine, have become increasingly important in medicinal chemistry.[1][3] The non-planar nature of the azetidine ring provides access to three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[4] The 1-propyl substituent offers a balance of lipophilicity and vectoral projection into solvent or potential binding pockets. The hydroxyl group at the C-3 position is the key to diversification; it serves as a nucleophile, enabling a wide array of derivatization reactions to be performed.

The goal of this application note is to provide robust and scalable protocols for creating a library of novel chemical entities from a common core structure. By systematically modifying the hydroxyl group, researchers can generate a collection of compounds with varied steric and electronic properties, ideal for screening against a wide range of biological targets in high-throughput screening (HTS) campaigns.[3][5]

Core Derivatization Strategies

To build a diverse and effective screening library, the chosen chemical reactions must be reliable, high-yielding, and compatible with a wide range of functional groups. For the derivatization of the 3-hydroxyl group of this compound, we will focus on two foundational transformations:

  • O-Acylation (Ester Formation): This reaction couples the alcohol with carboxylic acids to form esters. This is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of commercially available carboxylic acids, thereby modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

  • O-Sulfonylation (Sulfonate Ester Formation): Reacting the alcohol with sulfonyl chlorides yields sulfonate esters. This introduces a tetrahedral sulfonate group, which can act as a hydrogen bond acceptor and introduce a different geometric and electronic profile compared to a carbonyl group.

These reactions are chosen for their efficiency and the extensive commercial availability of diverse building blocks (carboxylic acids and sulfonyl chlorides), which is a crucial consideration for library synthesis.[6]

Experimental Workflows and Protocols

The overall strategy involves parallel synthesis, where the core scaffold, this compound, is dispensed into an array of reaction vessels (e.g., a 96-well plate), followed by the addition of diverse acylating or sulfonylating agents.

Workflow Visualization

The following diagram illustrates the general workflow for library generation, from starting materials to the final screening-ready compound plate.

Derivatization_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_purification Workup & Purification cluster_analysis QC & Plating A This compound (Core Scaffold) C Dispense Core Scaffold into 96-well plate A->C B Array of Carboxylic Acids or Sulfonyl Chlorides D Add Reagent Array & Coupling Agents/Base B->D C->D E Reaction Incubation (Stirring, Temperature Control) D->E F Quench Reaction E->F G Parallel Purification (e.g., SPE or HPLC) F->G H LC-MS & Purity Analysis G->H I Normalize Concentration H->I J Transfer to Screening Plate I->J K K J->K Biological Screening

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel O-Acylation via HATU Coupling

This protocol describes the formation of an ester library by coupling this compound with a diverse set of carboxylic acids using HATU as the coupling agent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and works well at ambient temperatures. N,N-Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling reaction. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.

Materials:

  • This compound[7]

  • A library of diverse carboxylic acids

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each carboxylic acid from your library in anhydrous DCM or DMSO in a separate 96-well plate.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DCM.

    • Prepare a 0.4 M stock solution of DIEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • Add 100 µL (0.02 mmol, 1.0 eq) of the corresponding carboxylic acid stock solution to each well.

    • Add 100 µL (0.022 mmol, 1.1 eq) of the HATU stock solution to each well.

    • Initiate the reaction by adding 100 µL (0.04 mmol, 2.0 eq) of the DIEA stock solution to each well.

  • Reaction & Workup:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Extract the organic layer. For high-throughput purification, a solid-phase extraction (SPE) protocol is recommended.

Quality Control (Self-Validation):

  • Reaction Monitoring: A small aliquot from a few test wells can be analyzed by LC-MS to monitor the consumption of the starting material and the formation of the desired product.

  • Post-Purification Analysis: Each well of the final library should be analyzed by LC-MS to confirm the identity (correct mass) and determine the purity of the final compound. A purity level of >90% is generally considered acceptable for primary screening.[8]

Protocol 2: Parallel O-Sulfonylation

This protocol details the synthesis of a sulfonate ester library by reacting this compound with various sulfonyl chlorides.

Rationale: This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine (TEA) is used as a mild base to scavenge the HCl byproduct. The reaction is run at 0 °C initially to control the exothermic reaction and then allowed to warm to room temperature.

Materials:

  • This compound

  • A library of diverse sulfonyl chlorides

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.22 M stock solutions of each sulfonyl chloride from your library in anhydrous DCM.

    • Prepare a 0.3 M stock solution of TEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block, pre-chilled to 0 °C):

    • To each well, add 100 µL (0.02 mmol, 1.0 eq) of the this compound stock solution.

    • Add 150 µL (0.03 mmol, 1.5 eq) of the TEA stock solution.

    • Slowly add 100 µL (0.022 mmol, 1.1 eq) of the corresponding sulfonyl chloride stock solution to each well.

  • Reaction & Workup:

    • Seal the reaction block and keep it on a shaker at 0 °C for 1 hour.

    • Allow the block to warm to room temperature and continue shaking for an additional 4-6 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Separate the organic layer for purification, typically via SPE or preparative HPLC.

Quality Control (Self-Validation):

  • Monitoring: LC-MS analysis of test wells should show a new peak corresponding to the mass of the expected sulfonate ester.

  • Final QC: Each purified compound must be analyzed by LC-MS to confirm its identity and purity (>90%).

Visualization of Derivatization Pathways

The following diagram illustrates the two primary derivatization pathways from the core scaffold.

Derivatization_Pathways Start This compound C₆H₁₃NO Ester O-Acyl Derivatives (Esters) Start->Ester Sulfonate O-Sulfonyl Derivatives (Sulfonates) Start->Sulfonate Reagent1 R-COOH HATU, DIEA Reagent2 R-SO₂Cl TEA

Caption: Key derivatization pathways from the core scaffold.

Data Presentation and Library Management

For a screening library, meticulous data organization is paramount. The results of the synthesis and analysis should be compiled into a structured table.

Table 1: Representative Derivatization of this compound

EntryReagentDerivative ClassProduct MW ( g/mol )Yield (%)Purity (LC-MS)
1Benzoic AcidEster219.2885>95%
2Acetic AcidEster157.2191>98%
3Phenylmethanesulfonyl ChlorideSulfonate269.3778>95%
44-Toluene­sulfonyl ChlorideSulfonate269.3782>96%

Yields are calculated after purification. Purity is determined by UV chromatogram at 254 nm.

Conclusion

This application note provides a comprehensive and actionable guide for the derivatization of this compound to generate a chemically diverse library for biological screening. The O-acylation and O-sulfonylation protocols are robust, scalable, and suitable for parallel synthesis formats. By adhering to the detailed methodologies and integrated quality control checkpoints, researchers can confidently produce high-quality compound libraries, thereby accelerating the early stages of drug discovery and chemical biology research. The principles outlined here serve as a foundation for further exploration of other derivatization strategies to continue expanding into novel chemical space.

References

Large-Scale Synthesis of 1-Propylazetidin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract: This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 1-Propylazetidin-3-ol, a critical building block in contemporary drug discovery. Recognizing the importance of this azetidine derivative in preclinical research, the described methodology is optimized for scalability, safety, and purity, ensuring a reliable supply for medicinal chemistry campaigns. The protocol details a robust synthetic route from readily available starting materials, complete with in-depth explanations for experimental choices, process controls, and thorough analytical characterization.

PART 1: STRATEGIC OVERVIEW & ROUTE SELECTION

The Significance of the Azetidine Scaffold

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector for substituents, which can lead to improved pharmacological properties and novel intellectual property. The incorporation of an azetidine moiety can enhance aqueous solubility, metabolic stability, and binding affinity, making it an attractive design element for drug candidates.[3] this compound, in particular, serves as a versatile intermediate for a range of therapeutic agents.

Synthetic Strategy: From Epichlorohydrin to the Target Molecule

For large-scale synthesis, an efficient and cost-effective route is paramount. The chosen strategy for this compound involves a two-step, one-pot reaction commencing with the nucleophilic attack of propylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. This approach is advantageous due to the low cost of starting materials and the operational simplicity of a one-pot procedure.[4]

G cluster_input Starting Materials cluster_process Synthetic Transformation cluster_output Final Product start1 Epichlorohydrin step1 Nucleophilic Ring Opening start1->step1 start2 Propylamine start2->step1 step2 Base-Mediated Intramolecular Cyclization step1->step2 end_product This compound step2->end_product

Figure 1: High-level overview of the synthetic workflow.

PART 2: DETAILED EXPERIMENTAL PROTOCOL & METHODOLOGY

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger preclinical campaigns.

Materials & Equipment
Reagents Equipment
Epichlorohydrin (≥99%)5 L Multi-neck reaction vessel
Propylamine (≥99%)Mechanical overhead stirrer
Sodium Hydroxide (pellets)Temperature probe and controller
Toluene (ACS grade)Addition funnel
Dichloromethane (DCM, ACS grade)Reflux condenser
Methanol (MeOH, ACS grade)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Silica gel for column chromatography
Saturated Sodium Chloride (Brine)Standard laboratory glassware
Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Addition of Propylamine to Epichlorohydrin

  • In a 5 L multi-neck reaction vessel equipped with a mechanical stirrer, temperature probe, and addition funnel, charge propylamine (1.0 eq) and water (5 volumes).

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add epichlorohydrin (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic reaction is temperature-controlled to minimize the formation of di-addition byproducts and ensure safety.

  • Once the addition is complete, remove the cooling bath and allow the reaction to warm to ambient temperature. Stir for an additional 12-16 hours.

Step 2: Base-Mediated Cyclization

  • Prepare a solution of sodium hydroxide (2.0 eq) in water (3 volumes).

  • Add the sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction completion by GC-MS. Causality: The strong base deprotonates the secondary amine, facilitating an intramolecular Williamson ether-like synthesis to form the azetidine ring.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Add toluene (10 volumes) and stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with toluene (2 x 5 volumes).

  • Combine the organic extracts and wash with brine (2 x 5 volumes). Causality: The brine wash removes residual water and inorganic salts, aiding in the drying process.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification by Column Chromatography

  • Adsorb the crude oil onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed with dichloromethane.

  • Elute the column with a gradient of 0% to 10% methanol in dichloromethane.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and concentrate in vacuo to afford this compound as a clear to pale yellow oil.

Analytical Characterization

The identity and purity of the final product are confirmed using a suite of analytical techniques.

Analysis Specification Typical Result
Appearance Colorless to pale yellow oilConforms
Yield 60-70%65%
Purity (by GC-MS) ≥98%98.7%
¹H NMR (400 MHz, CDCl₃) Conforms to structureConforms
¹³C NMR (100 MHz, CDCl₃) Conforms to structureConforms
Mass Spec (ESI+) [M+H]⁺ = 116.1075116.1073

PART 3: SAFETY, HANDLING & REFERENCES

Critical Safety Precautions
  • Epichlorohydrin: This substance is a known carcinogen and is highly toxic and corrosive.[5][6] All manipulations must be conducted in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant apron, safety goggles, and polyvinyl alcohol or butyl gloves (do not use nitrile or neoprene gloves).[5][6]

  • Propylamine: A flammable and corrosive liquid.[7] Handle in a well-ventilated area, away from ignition sources.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE.

  • General Handling: Always have emergency procedures in place for spills and exposures.[8] For spills, evacuate the area and use an inert absorbent material for containment.[8] In case of skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 1-Propylazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Propylazetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable azetidine building block. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a key structural motif in medicinal chemistry, offering a desirable three-dimensional scaffold that can enhance physicochemical properties such as solubility and metabolic stability. The most common and direct synthetic route involves the reaction of n-propylamine with epichlorohydrin. While seemingly straightforward, this pathway is often plagued by low yields due to competing side reactions and challenges in controlling the reaction conditions for the formation of the strained four-membered ring. This guide will help you navigate these challenges to optimize your synthesis.

Core Synthesis Pathway

The synthesis of this compound from n-propylamine and epichlorohydrin is generally a two-step, one-pot process. Understanding the mechanism is crucial for troubleshooting.

  • Nucleophilic Opening of the Epoxide: n-Propylamine acts as a nucleophile, attacking the terminal carbon of the epoxide ring of epichlorohydrin. This SN2 reaction forms the key intermediate, 1-(propylamino)-3-chloro-2-propanol.

  • Intramolecular Cyclization: The intermediate chlorohydrin, in the presence of a base (often excess n-propylamine or an added base), undergoes an intramolecular nucleophilic substitution. The amino group attacks the carbon bearing the chlorine atom, displacing the chloride and forming the desired azetidine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My overall yield is very low. What are the most likely causes?

Low overall yield is the most common complaint in this synthesis. The primary culprits are typically related to the formation of byproducts and incomplete cyclization.

Troubleshooting Guide:

  • Problem: Formation of Dimeric and Polymeric Byproducts.

    • Cause: The intermediate, 1-(propylamino)-3-chloro-2-propanol, can react with another molecule of epichlorohydrin, or intermolecularly with itself, leading to higher molecular weight impurities instead of the desired intramolecular cyclization. A significant byproduct is the di-addition product, bis(3-chloro-2-hydroxypropyl)propylamine.

    • Solution:

      • Control Stoichiometry: Use a significant excess of n-propylamine. A molar ratio of 3:1 to 5:1 of n-propylamine to epichlorohydrin is a good starting point. The excess amine acts as a nucleophile, a base for the cyclization, and a solvent, favoring the reaction with epichlorohydrin over side reactions.

      • Slow Addition of Epichlorohydrin: Maintain a high concentration of n-propylamine relative to epichlorohydrin throughout the reaction. This can be achieved by the slow, dropwise addition of epichlorohydrin to the stirred n-propylamine solution. This high dilution principle favors the intramolecular cyclization.

  • Problem: Incomplete Cyclization of the Chlorohydrin Intermediate.

    • Cause: The cyclization step requires a base to deprotonate the secondary amine, making it more nucleophilic for the ring-closing reaction. Insufficiently basic conditions or low temperatures can stall the reaction at the chlorohydrin stage.

    • Solution:

      • Temperature Control: The initial epoxide opening is often exothermic and can be performed at room temperature or with gentle cooling. However, the cyclization step typically requires heating. After the addition of epichlorohydrin, heating the reaction mixture to reflux (the boiling point of the solvent or excess amine) is often necessary to drive the cyclization to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.

      • Choice of Base: While excess n-propylamine can act as the base, in some cases, a stronger, non-nucleophilic base can be added after the initial epoxide opening to facilitate cyclization. However, for this specific synthesis, optimizing the amount of excess propylamine and temperature is usually sufficient and avoids introducing additional reagents.

FAQ 2: I am observing multiple spots on my TLC and complex peaks in my GC-MS. What are the likely impurities?

A complex product mixture is a common sign of suboptimal reaction conditions.

Troubleshooting Guide:

  • Impurity Profile and Identification:

    • 1-(Propylamino)-3-chloro-2-propanol (the intermediate): If the reaction is not heated sufficiently or for long enough, you will see a significant amount of the uncyclized intermediate.

    • Bis(3-chloro-2-hydroxypropyl)propylamine: This is the product of the reaction of the intermediate with a second molecule of epichlorohydrin. Its presence indicates that the concentration of epichlorohydrin was too high relative to the amine.

    • 1,3-bis(propylamino)-2-propanol: This can form if the intermediate reacts with another molecule of n-propylamine at the carbon bearing the chlorine.

    • Rearrangement Products: Although less common, under certain conditions, rearrangement of the epoxypropylamine intermediate can occur.

  • Minimization Strategy:

    • Review your reaction setup: Ensure slow and controlled addition of epichlorohydrin.

    • Confirm sufficient excess of n-propylamine.

    • Optimize the heating (reflux) time for the cyclization step. Use TLC or GC-MS to monitor the disappearance of the intermediate.

Optimized Experimental Protocol (Baseline)

This protocol provides a starting point for the synthesis. Optimization of temperature, reaction time, and stoichiometry may be necessary.

Step 1: Reaction Setup and Epoxide Opening

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-propylamine (4.0 equivalents) and a suitable solvent such as methanol or ethanol (optional, as excess propylamine can serve as the solvent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 2: Intramolecular Cyclization

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (typically 65-80 °C, depending on the solvent) and maintain reflux for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS until the intermediate (1-(propylamino)-3-chloro-2-propanol) is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the excess n-propylamine and solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterRecommended ConditionRationale
n-Propylamine:Epichlorohydrin Ratio 4:1 to 5:1Minimizes di-addition byproduct formation.
Addition Temperature 0-10 °CControls the initial exothermic reaction.
Cyclization Temperature Reflux (65-80 °C)Provides energy to overcome the activation barrier for ring formation.
Solvent Methanol, Ethanol, or excess n-propylaminePolar protic solvents can facilitate the reaction.

Visualizing the Process

Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Propylamine n-Propylamine (excess) Addition Slow Addition (0-10 °C) Propylamine->Addition Epichlorohydrin Epichlorohydrin Epichlorohydrin->Addition Intermediate 1-(Propylamino)-3-chloro-2-propanol Addition->Intermediate Heating Heating (Reflux) Intermediate->Heating Intramolecular SN2 Product This compound Heating->Product Purification Vacuum Distillation or Column Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of This compound CheckByproducts Analyze crude product by GC-MS / TLC Start->CheckByproducts HighMW High MW byproducts present? (e.g., di-adduct) CheckByproducts->HighMW Yes Intermediate High amount of chlorohydrin intermediate present? CheckByproducts->Intermediate No Sol_HighMW Increase excess of n-propylamine. Slow down epichlorohydrin addition. HighMW->Sol_HighMW Sol_Intermediate Increase reflux time and/or temperature. Ensure adequate mixing. Intermediate->Sol_Intermediate Yes PurificationIssue Product loss during purification? Intermediate->PurificationIssue No Success Improved Yield Sol_HighMW->Success Sol_Intermediate->Success Sol_Purification Optimize distillation pressure/temperature. Choose appropriate chromatography solvent system. PurificationIssue->Sol_Purification Yes PurificationIssue->Success No Sol_Purification->Success

Caption: Decision tree for troubleshooting low yield issues.

Technical Support Center: Preventing Pyrrolidine Formation During Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these valuable four-membered heterocycles. Azetidines are prized motifs in medicinal chemistry for their ability to impart desirable physicochemical properties, including metabolic stability and improved solubility.[1][2] However, their synthesis is frequently complicated by the inherent ring strain of the four-membered ring, which often leads to the formation of the more thermodynamically stable five-membered pyrrolidine byproduct.[3][4]

This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you maximize your yield of the desired azetidine product while minimizing pyrrolidine contamination.

Core Principles: The Azetidine vs. Pyrrolidine Dilemma

The competition between the formation of azetidine and pyrrolidine rings from a common acyclic precursor is a classic example of kinetic versus thermodynamic control.

  • Thermodynamic Consideration: Five-membered rings, like pyrrolidines, have significantly less ring strain (approx. 5.4 kcal/mol) compared to four-membered azetidine rings (approx. 25.4 kcal/mol).[4] Consequently, the pyrrolidine is the thermodynamically more stable product.

  • Kinetic Consideration: The formation of the azetidine ring often proceeds through a lower energy transition state. This is explained by Baldwin's Rules for Ring Closure , which provide a framework for predicting the relative rates of intramolecular reactions based on the geometry of the transition state.[5][6][7]

For the typical intramolecular cyclization of a γ-substituted amine (e.g., a γ-haloamine or γ-amino alcohol derivative), two pathways compete:

  • 4-exo-tet Cyclization: The nitrogen atom attacks the electrophilic carbon outside the newly forming four-membered ring. This pathway is geometrically favored by Baldwin's Rules and leads to the azetidine .[8][9][10]

  • 5-endo-tet Cyclization: The nitrogen atom attacks the electrophilic carbon that will become part of the five-membered ring. This pathway is geometrically disfavored by Baldwin's Rules and leads to the pyrrolidine .[8][9][10]

Therefore, successful azetidine synthesis hinges on establishing reaction conditions that favor the kinetically preferred 4-exo-tet pathway while suppressing the thermodynamically driven 5-endo-tet pathway.

G cluster_0 Precursor cluster_1 Pathways cluster_2 Products precursor γ-Substituted Amine (e.g., γ-haloamine) path_fav 4-exo-tet (Kinetic Pathway) precursor->path_fav  Favored  (Baldwin's Rules) path_dis 5-endo-tet (Thermodynamic Pathway) precursor->path_dis  Disfavored  (Baldwin's Rules) prod_az Azetidine (Desired) path_fav->prod_az prod_py Pyrrolidine (Byproduct) path_dis->prod_py

Competing intramolecular cyclization pathways.
Frequently Asked Questions & Troubleshooting Guide

Q1: My intramolecular cyclization of a γ-haloamine is yielding mainly pyrrolidine. What's going wrong and how can I fix it?

This is a common issue where the reaction conditions are inadvertently favoring the thermodynamically preferred, but kinetically disfavored, 5-endo-tet pathway or competing intermolecular reactions.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: Intermolecular side reactions (dimerization, polymerization) become significant at high concentrations. To favor the desired intramolecular cyclization, use high-dilution techniques. This is typically achieved by the slow, syringe-pump addition of the substrate to a heated solution of the base in a large volume of solvent.[11]

  • Optimize Your Base: The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base is often ideal. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. These bases are effective at deprotonating the amine without competing as nucleophiles.

  • Re-evaluate Your Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions and are often effective for these cyclizations.[11] However, a solvent screen is always recommended as the optimal choice can be substrate-dependent.

  • Improve the Leaving Group: The rate of the SN2 displacement is highly dependent on the quality of the leaving group. If you are using a γ-chloroamine, consider converting it to the more reactive γ-bromo or γ-iodo analogue (e.g., via a Finkelstein reaction). If starting from a γ-amino alcohol, converting the hydroxyl to a potent leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf) is essential.[11]

Q2: How does temperature affect the selectivity between azetidine and pyrrolidine formation?

Temperature is a critical parameter that can tip the balance between the kinetic and thermodynamic products.

Explanation: While the 4-exo-tet pathway to the azetidine is kinetically favored, higher temperatures can provide sufficient energy to overcome the higher activation barrier of the 5-endo-tet pathway, leading to an increased yield of the more stable pyrrolidine.[3][8] In some cases, the initially formed azetidine can even undergo a temperature-induced rearrangement to the pyrrolidine.[12]

A clear example is the iodocyclization of homoallylamines, where performing the reaction at 20 °C selectively yields the azetidine, while increasing the temperature to 50 °C switches the reaction outcome to selectively form the pyrrolidine.[12]

Recommendation: Always start by running the cyclization at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly elevated) and monitor progress carefully by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged heating.

Q3: I'm using a Mitsunobu reaction to cyclize a γ-amino alcohol, but the reaction is messy. Why?

The Mitsunobu reaction is a powerful tool for intramolecular cyclization but has several potential pitfalls.[13][14] A messy reaction profile often points to issues with substrate reactivity or competing side reactions.

Troubleshooting Steps:

  • Assess Nitrogen Nucleophilicity: The key step involves the intramolecular attack of the nitrogen on the activated alcohol. The pKa of the N-H bond is crucial. If the nitrogen is not sufficiently acidic (pKa > 13), it may not be deprotonated effectively, or it may be a poor nucleophile.[13] Using an electron-withdrawing protecting group on the nitrogen (e.g., tosyl (Ts), nosyl (Ns)) significantly increases its acidity and nucleophilicity, favoring the desired cyclization.[15]

  • Check Order of Reagent Addition: The standard and generally most reliable protocol involves pre-mixing the γ-amino alcohol, triphenylphosphine (PPh₃), and a suitable N-protecting group precursor (if applicable) in a solvent like THF. The mixture is cooled (typically to 0 °C) before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[16]

  • Beware of Side Products: A major challenge in Mitsunobu reactions is the purification away from stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[17] These can make chromatography difficult. If purification is the primary issue, consider using polymer-bound PPh₃ or modified reagents designed for easier removal.[13]

Q4: Can my choice of catalyst influence the azetidine vs. pyrrolidine ratio?

Absolutely. In certain synthetic strategies, particularly the intramolecular ring-opening of epoxy amines, the catalyst plays a directive role in controlling regioselectivity.

Explanation: The cyclization of a cis-3,4-epoxy amine can proceed via nucleophilic attack at either the C3 or C4 position. Attack at C3 (a 4-exo-tet cyclization) yields the desired 3-hydroxyazetidine, while attack at C4 (a 5-endo-tet cyclization) yields a 3-hydroxypyrrolidine.[8][9]

Recommendation: The choice of Lewis acid catalyst is crucial for biasing the outcome. Lanthanum(III) triflate (La(OTf)₃) has been shown to be highly effective in promoting selective attack at the C3 position, leading to high yields of the azetidine product.[3][8] Other Lewis acids may be less selective. Therefore, a catalyst screen is highly recommended for this class of transformations.

G start Low Azetidine Selectivity: Pyrrolidine is Major Byproduct q1 Are you using high dilution? start->q1 s1 Implement high dilution: Slowly add substrate to a large volume of solvent/base. q1->s1 No q2 What is the reaction temperature? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Lower the temperature. Monitor for the lowest effective temperature to proceed. q2->s2 High q3 How good is the leaving group? q2->q3 Low/Mod a2_high High (>80 °C) a2_low Low/Moderate s2->q3 s3 Improve the leaving group. Convert -OH to -OMs/-OTs or -Cl to -I (Finkelstein). q3->s3 Poor q4 Is the reaction catalyst-dependent? (e.g., epoxide opening) q3->q4 Good a3_poor Poor (e.g., Cl, OH) a3_good Good (e.g., I, OTs, OMs) s3->q4 s4 Screen Lewis acid catalysts. Try La(OTf)₃ for cis-epoxy amine precursors. q4->s4 Yes end_node Optimized for Azetidine q4->end_node No a4_yes Yes a4_no No s4->end_node

References

Optimization of reaction conditions for N-propylation of azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the optimization of reaction conditions for the N-propylation of azetidin-3-ol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the N-propylation of azetidin-3-ol, providing a foundational understanding before you begin your experiments.

Q1: What are the primary methods for the N-propylation of azetidin-3-ol?

There are two primary, well-established methods for the N-propylation of azetidin-3-ol:

  • Direct N-alkylation: This is a classical approach involving the reaction of azetidin-3-ol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This method is a type of nucleophilic aliphatic substitution.[1]

  • Reductive Amination: This two-step, one-pot method involves the reaction of azetidin-3-ol with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-propylated product.[2][3]

Q2: What are the main challenges and potential side reactions in the N-propylation of azetidin-3-ol?

The main challenges stem from the bifunctional nature of azetidin-3-ol and the reactivity of the azetidine ring itself. Key issues include:

  • Overalkylation: The N-propylated product is a tertiary amine, which is often more nucleophilic than the starting secondary amine. This can lead to a subsequent reaction with the propyl halide to form a quaternary ammonium salt.[1][4][5] This is a common issue in amine alkylations.[6][7]

  • O-alkylation: The hydroxyl group on azetidin-3-ol can also act as a nucleophile, leading to the formation of the O-propylated byproduct. The nitrogen atom of the azetidine ring is generally more nucleophilic than the oxygen atom, but O-alkylation can still occur under certain conditions.[8]

  • Elimination (E2): If using a strong, sterically hindered base, the propyl halide can undergo an E2 elimination to form propene.[4][8]

  • Ring Opening: The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under harsh conditions such as elevated temperatures or in the presence of strong acids or bases.[8][9]

Q3: Which propylating agent is best to use?

The choice of propylating agent depends on the chosen method:

  • For Direct N-alkylation: 1-Iodopropane is more reactive than 1-bromopropane, which may allow for milder reaction conditions. However, it is also more expensive and can be less stable. 1-Bromopropane is a good, cost-effective starting point for optimization.

  • For Reductive Amination: Propanal (propionaldehyde) is the required aldehyde for this reaction.

Q4: How do I choose the right base and solvent for direct N-alkylation?

The choice of base and solvent is critical for controlling the reaction's outcome:

  • Base: A non-nucleophilic base is required to neutralize the HBr or HI formed during the reaction without competing with the azetidine nitrogen. Common choices include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Stronger bases like sodium hydride (NaH) or potassium tert-butoxide could increase the likelihood of elimination side reactions.[4]

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple TLC stain like potassium permanganate can be effective for visualizing the disappearance of the starting material and the appearance of the product. LC-MS is particularly useful for identifying the desired product and any potential byproducts by their mass-to-charge ratio.

Q6: Is it necessary to protect the hydroxyl group of azetidin-3-ol?

Protection of the hydroxyl group is generally not necessary for N-propylation. The secondary amine of the azetidine ring is significantly more nucleophilic than the hydroxyl group, so selective N-alkylation is typically achieved.[8] However, if O-alkylation becomes a significant side reaction, protecting the hydroxyl group (e.g., as a silyl ether) could be considered, though this adds extra steps to the synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the N-propylation of azetidin-3-ol.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, and I see a lot of unreacted azetidin-3-ol. What could be the cause?

Potential Causes and Solutions:

  • Insufficiently Reactive Alkylating Agent: If using propyl bromide, consider switching to the more reactive propyl iodide.

  • Inadequate Base: The base may not be strong enough or may be of poor quality. Ensure the base is fresh and anhydrous. If using K₂CO₃, consider a stronger base like cesium carbonate (Cs₂CO₃) or a soluble organic base like DIPEA.

  • Low Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature in 10 °C increments, monitoring for any decomposition or side product formation.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be slow. Consider a more polar solvent like DMF or DMSO.

  • Deactivated Catalyst (for Reductive Amination): If using a catalytic method, the catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and dry.

Problem 2: Formation of Multiple Products (Overalkylation)

Q: My crude NMR/LC-MS shows multiple products with higher molecular weights than my desired product. What is happening and how can I prevent it?

This is a classic sign of overalkylation, where the desired N-propyl-azetidin-3-ol reacts further to form a quaternary ammonium salt.[5][10]

Potential Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the propyl halide will drive the reaction towards overalkylation.

    • Solution: Use a 1:1 or slightly less than 1 (e.g., 0.95) molar ratio of the propyl halide to azetidin-3-ol. A large excess of the amine can also be used to favor mono-alkylation, though this can complicate purification.

  • High Reaction Concentration: High concentrations can favor the bimolecular reaction leading to the quaternary salt.

    • Solution: Dilute the reaction mixture.

  • Prolonged Reaction Time or High Temperature: These conditions can promote the second alkylation step.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature.

  • Consider an Alternative Method:

    • Solution: Reductive amination is generally not prone to overalkylation and can be an excellent alternative if direct alkylation proves difficult to control.[2]

Problem 3: Suspected Side Product Formation (O-propylation or Elimination)

Q: I have an impurity with the same mass as my product, or I see evidence of an alkene. What are these side products and how can I minimize them?

  • Isomer with the Same Mass: This is likely the O-propylated product, N-propyl-azetidin-3-ol.

    • Potential Cause: The reaction conditions may be favoring O-alkylation. This can sometimes be promoted by certain base/solvent combinations.

    • Solution: Ensure a non-nucleophilic base is used. The secondary amine is inherently more nucleophilic, so this side reaction is often minor. If it persists, consider protecting the hydroxyl group, though this adds steps to your synthesis.

  • Alkene Formation: The presence of propene (which will likely be lost from the reaction mixture) or other elimination byproducts indicates an E2 reaction.[4][8]

    • Potential Cause: Use of a strong, sterically hindered base (e.g., potassium tert-butoxide) or high reaction temperatures.

    • Solution: Switch to a milder base like K₂CO₃ or DIPEA. Run the reaction at a lower temperature.

Problem 4: Difficulty in Purifying the Final Product

Q: I'm struggling to isolate my pure N-propyl-azetidin-3-ol from the reaction mixture. What purification strategies are recommended?

The basicity of the nitrogen atom in your product can make purification challenging.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash with water to remove any inorganic salts.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and extract with dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the ammonium salt.

    • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

    • Make the aqueous layer basic (e.g., with 1M NaOH) and extract your product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

  • Silica Gel Chromatography:

    • This can be challenging due to the basicity of the amine, which can cause streaking on the column.

    • Solution: Add a small amount of a volatile base, such as triethylamine (e.g., 1-2%), to the eluent to improve the peak shape. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/methanol/triethylamine) is often effective.

Experimental Protocols

Here are two detailed, step-by-step protocols for the N-propylation of azetidin-3-ol.

Protocol 1: Direct N-Alkylation with 1-Bromopropane
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Azetidin-3-ol1.073.09(e.g., 1.0 g)
1-Bromopropane1.1123.0(e.g., 1.85 g)
Potassium Carbonate2.0138.21(e.g., 3.78 g)
Acetonitrile (ACN)--(e.g., 20 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidin-3-ol (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to the flask.

  • Add 1-bromopropane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Rinse the solid with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography.

Protocol 2: Reductive Amination with Propanal
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Azetidin-3-ol1.073.09(e.g., 1.0 g)
Propanal1.258.08(e.g., 0.95 g)
Sodium Triacetoxyborohydride (STAB)1.5211.94(e.g., 4.35 g)
Dichloromethane (DCM)--(e.g., 20 mL)
Acetic Acid(cat.)60.05(e.g., 1-2 drops)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, dissolve azetidin-3-ol (1.0 eq) in dichloromethane (DCM).

  • Add propanal (1.2 eq) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes (Note: the reaction may be exothermic).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Reaction Scheme and Side Products

Reaction_Scheme Azetidinol Azetidin-3-ol MainProduct N-Propyl-azetidin-3-ol (Desired Product) Azetidinol->MainProduct N-Alkylation OAlkylation O-Propyl-azetidin-3-ol (O-Alkylation) Azetidinol->OAlkylation O-Alkylation PropylHalide Propyl-X (X=Br, I) PropylHalide->MainProduct Elimination Propene (Elimination) PropylHalide->Elimination E2 Elimination Overalkylation Quaternary Ammonium Salt (Overalkylation) MainProduct->Overalkylation Overalkylation

Caption: N-propylation of azetidin-3-ol and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Problem Identify Problem Complete->Problem No Workup Workup & Purify Complete->Workup Yes NoConv Low/No Conversion Problem->NoConv Stalled LowYield Low Yield Problem->LowYield Impure Overalk Overalkylation Problem->Overalk Multiple Spots SideProd Other Side Products Problem->SideProd Isomers/Elimination

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Purification of 1-Propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Propylazetidin-3-ol via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. This compound, a polar heterocyclic amine, presents unique purification hurdles due to its chemical properties. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

The Challenge: Why Is Purifying this compound Difficult?

This compound contains a basic tertiary amine within a strained azetidine ring and a polar hydroxyl group. This combination leads to strong interactions with the standard stationary phase, silica gel. The primary difficulty arises from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This acid-base interaction can cause several issues:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[3]

  • Peak Tailing & Streaking: Strong, non-ideal interactions lead to broad, asymmetrical peaks, making it difficult to separate the target compound from closely related impurities.[3][4]

  • On-Column Degradation: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like azetidines, potentially causing ring-opening or other side reactions.[4][5]

This guide will walk you through strategies to mitigate these issues and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For basic amines like this compound, standard silica gel is often problematic due to its acidic nature.[1] You have several better options:

  • Neutralized Silica Gel: This is a cost-effective first choice. Standard silica gel is treated with a basic modifier, typically in the mobile phase, to "neutralize" the acidic silanol groups. A common method is to include 0.5-2% triethylamine (Et₃N) or a solution of ammonium hydroxide in your eluent.[3][4][6]

  • Amine-Functionalized Silica (NH₂-Silica): This is an excellent, albeit more expensive, alternative. The silica surface is covalently bonded with aminopropyl groups, creating a basic stationary phase.[1][7][8] This often provides superior peak shape and eliminates the need for basic additives in the mobile phase, simplifying solvent removal later.[9]

  • Alumina (Neutral or Basic): Alumina is another suitable stationary phase for purifying amines.[10][11] It offers a different selectivity compared to silica and can be effective when silica-based methods fail.[3] Basic alumina is particularly useful for strongly basic compounds.[11]

Stationary PhaseAdvantagesDisadvantagesBest For
Neutralized Silica Gel Cost-effective; uses standard silica.Requires mobile phase modifier; modifier must be removed from fractions.Routine purifications where cost is a factor.
Amine-Functionalized Silica Excellent peak shape; no modifier needed; simplified workup.[8]Higher cost.Difficult separations requiring high purity; acid-sensitive compounds.
Alumina (Neutral/Basic) Good for basic compounds; offers different selectivity.[10][11]Can be less predictable than silica; activity can vary.Cases where silica fails or causes degradation.

Q2: How do I choose the right mobile phase (eluent)?

The key is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system before packing your column.[12][13] For a polar compound like this compound, you will likely need a polar solvent system.

  • Start with a Standard System: A common starting point for polar compounds is a mixture of a non-polar solvent like Hexanes or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH).[12]

  • Screen for an Ideal Rf: Aim for an Rf (retardation factor) value between 0.2 and 0.4 for your target compound on the TLC plate. This generally translates well to good separation on a column.[14]

  • Incorporate a Basic Modifier: If using standard silica, add a small amount of a basic modifier to your scouting solvents. Prepare a stock solution of your polar solvent containing the modifier. For example:

    • 99:1 Methanol / Ammonium Hydroxide (28% aq.)

    • 98:2 Dichloromethane / Triethylamine

  • Example Solvent Systems to Test:

    • 5-10% Methanol in Dichloromethane (+ 1% Et₃N)

    • 10-20% of a (10% NH₄OH in MeOH) solution in Dichloromethane.[15]

Q3: My compound is soluble in the loading solvent but crashes out on the column. What's happening?

This typically occurs when the solvent used to dissolve the crude sample (the loading solvent) is significantly more polar than the initial mobile phase of the column. When the highly polar loading solvent band hits the less polar mobile phase, the compound's solubility drops, and it precipitates.

Solution: Dry Loading If your compound has poor solubility in the column's mobile phase, use the dry loading technique.[16]

  • Dissolve your crude sample in a suitable solvent (e.g., Methanol, DCM).

  • Add a small amount of silica gel (or the stationary phase you are using) to this solution—roughly 5-10 times the mass of your sample.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load this powder directly onto the top of your packed column.[16]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: My compound won't elute from the column, even with highly polar solvents.

  • Root Cause: Your compound is likely irreversibly binding to the acidic sites on the silica gel.[3] This is a very common issue with basic amines.[2]

  • Immediate Solution (Column Salvage):

    • First, try flushing the column with a more polar solvent system, such as 15-20% methanol in DCM.

    • If that fails, add a basic modifier. Prepare a solution of 5-10% triethylamine or ammonium hydroxide in methanol and use this to flush the column. This will compete with your amine for the acidic sites and should elute the compound.[3] Note that the collected fractions will be impure.

  • Long-Term Prevention:

    • Switch Stationary Phase: Use amine-functionalized silica or alumina for the next attempt.[1][3]

    • Neutralize the System: If using silica, pre-treat it by flushing the packed column with the mobile phase containing 1-2% triethylamine before loading your sample. Ensure your eluent throughout the run contains this modifier.[4]

Problem 2: The purified fractions show significant peak tailing or streaking on TLC.

  • Root Cause: This is a classic sign of strong, non-ideal interactions between your basic amine and acidic silica.[4] The "tail" consists of molecules that are slowly desorbing from the active sites on the stationary phase.

  • Solution:

    • Add a Basic Modifier: The most direct solution is to add a competing base like triethylamine (0.5-2%) or ammonium hydroxide (as a solution in methanol) to your eluent.[3] This additive will occupy the acidic sites on the silica, leading to more symmetrical, Gaussian-shaped peaks.

    • Check for Overloading: Peak tailing can also be a symptom of column overloading.[3] Ensure you are not loading too much crude material. A general rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude sample.[17]

    • Change Stationary Phase: For persistent tailing, switching to amine-functionalized silica is a highly effective solution.[7][9]

Problem 3: My final yield is very low, and I suspect on-column degradation.

  • Root Cause: Azetidine rings can be susceptible to acid-catalyzed ring-opening.[4] Prolonged exposure to the acidic surface of silica gel during a long chromatography run can cause degradation of this compound.

  • Solution:

    • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) rather than gravity chromatography to reduce the time the compound spends on the column.

    • Use a Deactivated Stationary Phase: The best solution is to avoid the acidic environment altogether. Use amine-functionalized silica, C2-deactivated silica, or neutral alumina.[11][18]

    • Perform a Stability Test: Before running a large-scale column, perform a simple stability test. Spot your compound on a silica TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely degrading on silica.[14]

Troubleshooting Decision Workflow

This diagram outlines a logical approach to troubleshooting common purification issues.

G start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes tailing Peak Tailing / Streaking problem->tailing low_yield Low Yield / Degradation problem->low_yield success Successful Purification problem->success No sol_modifier Add Basic Modifier to Eluent (e.g., 1-2% Et3N or NH4OH) no_elution->sol_modifier Primary Action sol_change_phase Switch Stationary Phase (Amine-Silica or Alumina) no_elution->sol_change_phase If Modifier Fails tailing->sol_modifier Primary Action tailing->sol_change_phase If Tailing Persists sol_overload Reduce Sample Load tailing->sol_overload Check low_yield->sol_change_phase If Degradation Confirmed sol_flash Use Flash Chromatography (Reduce Time on Column) low_yield->sol_flash Primary Action sol_modifier->problem sol_change_phase->start Retry sol_overload->start Retry

Caption: Troubleshooting workflow for purifying this compound.

Experimental Protocols

Protocol 1: TLC Method Development

Objective: To identify an optimal solvent system for column chromatography.[19]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Amine-functionalized silica TLC plates (optional, but recommended)[8]

  • Developing chambers

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Additives: Triethylamine (Et₃N), Ammonium Hydroxide (28% aq. solution)

  • Visualization: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain

Procedure:

  • Prepare Test Solvents: Create small batches of potential solvent systems. If using standard silica, prepare versions with and without a basic modifier.

    • System A: 10% MeOH in DCM

    • System B: 10% MeOH in DCM + 1% Et₃N

    • System C: 5% of a [10% NH₄OH in MeOH] solution, mixed into DCM.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, make a small, concentrated spot on the baseline of the TLC plate.[12]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View under a UV lamp if your compound or impurities are UV-active.

    • Dip the plate in a KMnO₄ stain and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will give your product an Rf of ~0.3 and show good separation from all major impurities.[14]

Protocol 2: Column Chromatography Purification Workflow

Objective: To purify the crude material based on the optimized TLC conditions.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. Develop TLC Method (Aim for Rf ≈ 0.3) column_prep 2. Prepare Column (Slurry Pack with Mobile Phase) tlc->column_prep sample_prep 3. Prepare Sample (Use Dry Loading if Needed) column_prep->sample_prep load 4. Load Sample onto Column elute 5. Elute with Mobile Phase (Apply Gentle Pressure) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Step-by-step workflow for column chromatography purification.

Detailed Steps:

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand.[20]

    • Clamp the column perfectly vertically. Close the stopcock.

    • In a separate beaker, mix your chosen stationary phase (e.g., silica gel) with your initial mobile phase to create a free-flowing slurry.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles.[17]

    • Once the stationary phase has settled, add a final layer of sand on top to protect the surface.[16] Do not let the column run dry.

  • Sample Loading:

    • Drain the solvent until it is level with the top layer of sand.

    • Carefully add your sample (either dissolved in a minimal amount of solvent or as a dry-loaded powder) to the top of the column.[16]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin elution (flash chromatography). Maintain a steady flow rate.

    • Collect the eluent in sequentially numbered test tubes or flasks.[13]

  • Analysis:

    • Use TLC to analyze the collected fractions to determine which ones contain your pure product.[13]

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

References

Technical Support Center: Enhancing the Stability of 1-Propylazetidin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Propylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work with this compound. As a key building block in the development of various active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular conditions, ensuring the stability of this compound in solution is critical for reproducible and reliable results.[1]

The inherent ring strain of the azetidine core, while synthetically useful, can also predispose it to specific degradation pathways.[2][3] This guide provides a framework for understanding and mitigating these stability issues through carefully designed experimental protocols and best practices.

Troubleshooting Guide: Proactive Stability Management

This section offers a proactive approach to identifying and resolving common stability problems encountered with this compound solutions.

Issue 1: Rapid Degradation of this compound in Acidic Solutions

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short period.

  • Noticeable change in pH of the solution.

  • Inconsistent results in downstream applications.

Root Cause Analysis: The azetidine ring is susceptible to acid-mediated decomposition.[3][4] Protonation of the azetidine nitrogen can facilitate intramolecular ring-opening, especially in the presence of nucleophilic species or pendant functional groups.[3] Studies on similar N-substituted azetidines have demonstrated that a lower pH leads to more rapid decomposition.[3]

Troubleshooting Workflow:

A Degradation in Acidic Solution B Verify pH of Solution A->B C Is pH < 5? B->C D Adjust pH to 6-8 using a suitable buffer C->D Yes F Consider Alternative Solvent System C->F No E Re-evaluate Stability D->E I Issue Resolved E->I G No H Yes

Caption: Troubleshooting workflow for acidic degradation.

Mitigation Protocol:

  • pH Monitoring and Control:

    • Routinely measure the pH of your stock and working solutions.

    • For aqueous solutions, maintain a pH range of 6.0-8.0. The basicity of the azetidine nitrogen makes it prone to protonation in acidic environments.[5]

    • Utilize common biological buffers such as phosphate-buffered saline (PBS) to maintain a stable pH.

  • Solvent Selection:

    • If the experimental conditions permit, consider using aprotic solvents like DMSO, DMF, or acetonitrile, which are less likely to facilitate proton-mediated degradation. A supplier of Azetidin-3-ol hydrochloride suggests DMSO as a suitable solvent.[6]

    • When preparing stock solutions in DMSO, ensure it is of high purity and hygroscopic DMSO is avoided, as water content can contribute to hydrolysis.[6]

Issue 2: Observation of Unknown Impurities in Long-Term Storage

Symptoms:

  • Emergence of new peaks in chromatographic analysis of aged solutions.

  • Discoloration of the solution.

  • Decrease in the potency or activity of the compound.

Root Cause Analysis: Long-term storage can lead to degradation through several mechanisms, including hydrolysis, oxidation, and ring-opening reactions. Forced degradation studies on similar azetidine-containing molecules have identified degradation pathways involving the formation of an azetidinium ion, which is a precursor to ring-opening.[7][8][9]

Recommended Storage Conditions:

ConditionSolid CompoundStock Solution (in DMSO)Aqueous Working Solution
Temperature 2-8°C[10]-20°C to -80°C[6]2-8°C (short-term) or -20°C (long-term)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlayAliquoted to minimize headspace
Light Protected from lightAmber vialsAmber vials
Duration As per manufacturer's expiryUp to 6 months at -80°C[6]Prepare fresh or use within 24 hours

Experimental Protocol: Performing a Forced Degradation Study

To proactively identify potential degradants, a forced degradation (stress testing) study is recommended.[11][12] This involves subjecting the compound to harsh conditions to accelerate decomposition.

cluster_0 Forced Degradation Workflow A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions B->C D Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) C->D E Identify and Characterize Degradation Products D->E F Develop Strategy to Mitigate Degradation E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, acetonitrile/water).

  • Stress Conditions: [11]

    • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Store solution at 60°C.

    • Photolytic: Expose solution to light (ICH Q1B guidelines).

  • Time Points: Sample at initial, 2, 4, 8, 24, and 48 hours.

  • Analysis: Analyze samples using a validated stability-indicating HPLC method. An HPLC method is crucial for separating the parent compound from any degradation products.[13][14] Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.[15]

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for this compound in solution?

A1: Based on studies of structurally related azetidines, a plausible degradation pathway, particularly under acidic or hydrolytic conditions, involves the formation of an azetidinium ion intermediate, followed by nucleophilic attack (e.g., by water or a counter-ion) leading to ring-opening.[7][8][9]

cluster_pathway Plausible Degradation Pathway A This compound B Protonation of Azetidine Nitrogen (in acidic conditions) A->B + H⁺ C Formation of Azetidinium Ion B->C D Nucleophilic Attack (e.g., by H₂O) C->D E Ring-Opened Product D->E

Caption: Plausible acid-catalyzed degradation pathway.

Q2: My solution of this compound has turned yellow. What does this mean and is it still usable?

A2: Discoloration often indicates chemical degradation. While the specific chromophore may be a minor impurity, it is a sign that the integrity of the solution has been compromised. It is strongly recommended to discard the discolored solution and prepare a fresh batch. To prevent this, store solutions protected from light and at the recommended low temperatures.

Q3: Can I store my aqueous working solutions of this compound at 4°C for several days?

A3: For optimal results and to avoid variability, it is best practice to prepare aqueous working solutions fresh daily. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Repeated freeze-thaw cycles should be avoided.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting impurities.[13][14] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any degradation products.[15] For detailed structural elucidation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[14]

Q5: Are there any incompatible excipients or reagents I should avoid?

A5: Avoid strongly acidic or basic excipients, as these can catalyze degradation.[10] Strong oxidizing and reducing agents should also be used with caution.[10] If formulating with other components, it is advisable to perform a compatibility study by preparing mixtures and storing them under accelerated conditions (e.g., 40°C/75% RH) to check for interactions.[13]

References

Technical Support Center: Troubleshooting Azetidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic challenges that can lead to low yields, competing side reactions, and purification difficulties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This section directly addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify solutions to common experimental failures.

Problem 1: Low or No Yield of the Desired Azetidine in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of a γ-amino halide/alcohol to form an azetidine, but my yield is consistently low, with starting material being the primary component observed by TLC/LC-MS. What are the likely causes and how can I improve the yield?

Answer: Low yields in intramolecular azetidine synthesis are a frequent hurdle. The primary culprits often involve unfavorable reaction kinetics, competing side reactions, or suboptimal reaction conditions.[2][3] Let's break down the potential causes and solutions:

  • Causality: The formation of a strained four-membered ring has a high activation energy.[2] This kinetic barrier can be difficult to overcome, leading to the recovery of starting material. Furthermore, intermolecular reactions (dimerization or polymerization) can outcompete the desired intramolecular cyclization, especially at high concentrations.[3][4]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: A systematic screening of reaction parameters is critical. This includes evaluating different solvents, adjusting the temperature, and varying the concentration.[2]

      • High Dilution: To favor the intramolecular pathway, employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.[3]

    • Enhance the Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.[3]

      • If you are starting from a γ-amino alcohol, convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] The Mitsunobu reaction can also be an effective way to activate the alcohol.[5][6]

      • If using a γ-haloamine, consider an in situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[3]

    • Select the Appropriate Base: The choice of base is crucial for deprotonating the amine without causing unwanted side reactions.

      • For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[3] The use of a strong base like lithium hexamethyldisilazide (LiHMDS) may be necessary when the nitrogen's nucleophilicity is reduced by electron-withdrawing groups.[5]

    • Consider Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the cyclization.[3][5] If possible, redesign the synthetic route to minimize steric clash near the reacting centers.

Parameter Recommendation Rationale
Concentration High Dilution (e.g., <0.01 M)Favors intramolecular cyclization over intermolecular polymerization.[3]
Leaving Group -OTs, -OMs, -OTf, IIncreases the rate of nucleophilic substitution.[3]
Base NaH, K₂CO₃, DBUStrong, non-nucleophilic bases deprotonate the amine without competing in the substitution.[3]
Temperature Varies (Screening required)Lower temperatures may favor the desired kinetic product.[2]
Problem 2: Significant Formation of Side Products

Question: My reaction is producing the desired azetidine, but I am also observing significant amounts of side products, such as a five-membered ring (pyrrolidine) or elimination products. How can I suppress these side reactions?

Answer: The formation of more stable five-membered rings or elimination byproducts is a common competitive pathway in azetidine synthesis.[2][7] The regioselectivity of the ring closure is a key factor to control.

  • Causality:

    • Ring Expansion to Pyrrolidines: In cases like the intramolecular aminolysis of a cis-3,4-epoxy amine, a competing 5- endo-tet cyclization can lead to a 3-hydroxypyrrolidine byproduct, whereas the desired 4- exo-tet cyclization yields the 3-hydroxyazetidine.[7] Thermodynamically, the five-membered ring is often more stable.

    • Elimination Reactions: Strong, non-nucleophilic bases can promote elimination reactions, especially with sterically hindered substrates, to form alkenes.[3][5]

  • Troubleshooting Steps:

    • Catalyst and Solvent Optimization: The choice of catalyst and solvent can dramatically influence the regioselectivity.

      • For epoxy amine cyclizations, Lewis acid catalysts like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to favor the formation of the azetidine product.[7]

    • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled azetidine product over the thermodynamically more stable pyrrolidine.[2]

    • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Some protecting groups can influence the conformation of the precursor, favoring one cyclization pathway over another. Consider screening different protecting groups (e.g., Boc, Cbz, Ts) to find one that promotes the desired cyclization.[4]

Experimental Protocol: Lewis Acid-Catalyzed Cyclization of a cis-3,4-Epoxy Amine

This protocol is adapted from methodologies known to favor azetidine formation over pyrrolidine byproducts.[7]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the cis-3,4-epoxy amine substrate (1.0 eq) and the chosen anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add the Lewis acid catalyst, such as La(OTf)₃ (0.1 eq), to the solution.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 3: Difficulty with Purification

Question: I have successfully synthesized my azetidine derivative, but I am struggling with its purification by silica gel chromatography. I'm observing significant peak tailing and in some cases, product degradation on the column. What is causing this and what are my options?

Answer: The purification of azetidines can be challenging due to their basic nature and potential instability.[8]

  • Causality: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[8] This acidic environment can also catalyze the ring-opening of the strained azetidine.[4][8]

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: Pre-treat the silica gel with a solution of triethylamine (Et₃N) in the eluent (e.g., 1-2% Et₃N) to neutralize the acidic sites.[8]

    • Use an Alternative Stationary Phase:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.[8]

      • Reversed-Phase Chromatography: For more polar azetidine derivatives, reversed-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a buffer) may be effective.

    • Employ a Basic Modifier in the Eluent: Adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase can improve peak shape and prevent degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azetidine ring?

A1: The primary methods for synthesizing azetidines include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or γ-haloamine.[3][9]

  • [2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the photochemical or catalyst-mediated reaction of an imine with an alkene.[10][11]

  • Ring Contraction/Expansion: Azetidines can be formed from the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines.[5][11]

  • Reduction of β-Lactams: The carbonyl group of an azetidin-2-one (β-lactam) can be reduced to a methylene group to yield the corresponding azetidine.[5][11]

  • Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination has emerged as a powerful method for synthesizing functionalized azetidines.[1]

Q2: I am considering a Buchwald-Hartwig amination for an intramolecular azetidine ring closure. What are the key considerations and potential issues?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be applied to the synthesis of azetidines.[12][13]

  • Key Considerations:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Sterically hindered biarylphosphine ligands are often effective.[13][14]

    • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

    • Substrate Scope: This method is generally tolerant of a wide range of functional groups.

  • Potential Issues:

    • Catalyst Deactivation: The catalyst can be sensitive to air and moisture, so inert atmosphere techniques are essential.

    • Competing Reactions: Intermolecular coupling can compete with the desired intramolecular cyclization, similar to other methods. High dilution can help mitigate this.

    • Reductive Elimination: The final reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst can sometimes be slow for strained rings.

Q3: My azetidine product appears to be unstable, especially under acidic conditions. Why is this happening and how can I prevent it?

A3: The ring strain of azetidines makes them susceptible to ring-opening reactions, particularly in the presence of acids or nucleophiles.[4][15][16]

  • Mechanism of Decomposition: Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack.[16] This can lead to the formation of acyclic γ-amino derivatives. In some cases, a pendant functional group on the N-substituent can act as an intramolecular nucleophile, leading to decomposition.[16]

  • Prevention Strategies:

    • Avoid Acidic Conditions: During work-up and purification, use neutral or slightly basic conditions.

    • Protecting Group: The choice of N-protecting group can significantly impact stability. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially reducing its susceptibility to protonation.

    • Storage: Store purified azetidines in a cold, dry, and inert environment to minimize degradation over time.

Visualizing Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting low-yielding azetidine ring closure reactions.

Troubleshooting_Azetidine_Synthesis start Low Yield of Azetidine check_sm Starting Material Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No improve_conditions Improve Reaction Conditions check_sm->improve_conditions Yes id_side_product Identify Side Product check_side_products->id_side_product Yes other_issues Check Product Stability check_side_products->other_issues No (Decomposition?) high_dilution Use High Dilution improve_conditions->high_dilution Action better_lg Improve Leaving Group (e.g., -OH to -OTs) improve_conditions->better_lg Action optimize_base Optimize Base (e.g., NaH, DBU) improve_conditions->optimize_base Action end Optimized Reaction pyrrolidine Optimize Catalyst/Solvent (e.g., use Lewis Acid) id_side_product->pyrrolidine Pyrrolidine elimination Re-evaluate Base Choice (Less hindered/milder base) id_side_product->elimination Elimination Product purification Neutralize Silica Use Alumina Add Basic Modifier other_issues->purification Address Purification Issues

References

Technical Support Center: Synthesis of 3-Hydroxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-hydroxyazetidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing 3-Hydroxyazetidines

3-Hydroxyazetidines are valuable building blocks in medicinal chemistry, prized for their ability to introduce structural rigidity and desirable physicochemical properties into drug candidates.[1] The most common synthetic route involves the reaction of an amine with epichlorohydrin, which, while direct, is often plagued by a variety of side reactions. The inherent strain of the four-membered azetidine ring and the multiple reactive sites in the starting materials and intermediates contribute to a complex reaction landscape.[2][3] This guide will dissect these challenges and provide actionable solutions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-hydroxyazetidines, particularly when using the epichlorohydrin route. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield of the Desired 3-Hydroxyazetidine

Question: I am getting a very low yield of my target 3-hydroxyazetidine, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?

Probable Causes:

  • Incomplete Reaction: The reaction conditions (temperature, time) may be insufficient to drive the reaction to completion.

  • Poor Nucleophilicity of the Amine: The starting amine may not be nucleophilic enough to efficiently open the epoxide ring of epichlorohydrin.[4]

  • Suboptimal Solvent Choice: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the stability of intermediates.[5]

  • Quenching of Catalyst: If using a Lewis acid catalyst, it may be quenched by the basicity of the amine nucleophile.[6][7]

  • Side Reactions Consuming Starting Materials: Competing side reactions, such as polymerization of epichlorohydrin or reaction with the solvent, may be consuming the reactants.[8]

Solutions and Optimization Strategies:

  • Reaction Conditions Optimization:

    • Temperature: Gradually increase the reaction temperature. While room temperature can be sufficient for some amines, others may require heating to 60-80°C to facilitate both the initial epoxide opening and the subsequent intramolecular cyclization.[5] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

    • Reaction Time: Extend the reaction time. Some reactions can be slow and may require 24-48 hours for completion.

  • Enhancing Amine Reactivity:

    • Choice of Base: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, the choice of base is critical as a highly basic environment can promote other side reactions.

    • Protecting Group Strategy: For less reactive amines, consider using a protecting group strategy. For instance, using a benzyl-protected amine can facilitate the initial reaction, followed by deprotection via hydrogenation.[9]

  • Solvent Selection:

    • Polar Protic Solvents: Solvents like water or ethanol can be effective as they can stabilize the transition states and facilitate proton transfer.[5]

    • Aprotic Polar Solvents: Solvents like acetonitrile can also be used, but reaction rates may be slower.

    • Biphasic Systems: In some cases, a biphasic system can be advantageous for product isolation.

  • Catalysis:

    • If using a Lewis acid catalyst, consider one that is less susceptible to quenching by amines, such as Lanthanide triflates (e.g., La(OTf)₃).[6][7][10]

Issue 2: Formation of a High Molecular Weight, Insoluble Precipitate (Polymerization/Oligomerization)

Question: My reaction mixture has become viscous, and a significant amount of an insoluble solid has precipitated. I suspect polymerization. What is causing this and how can I prevent it?

Probable Causes:

  • Intermolecular Reactions: The amino alcohol intermediate formed after the initial epoxide opening can react with another molecule of epichlorohydrin instead of cyclizing. This initiates a chain reaction leading to oligomers or polymers.

  • Ring-Opening of the Product: The desired 3-hydroxyazetidine can be attacked by another amine molecule (starting material or another product molecule), leading to ring-opening and subsequent polymerization.

  • Cationic Polymerization of Epichlorohydrin: Traces of acid can catalyze the ring-opening polymerization of epichlorohydrin.[8]

Solutions and Optimization Strategies:

  • Control of Stoichiometry:

    • Use a slight excess of the amine relative to epichlorohydrin to ensure that the epoxide is the limiting reagent, minimizing its availability for polymerization.

  • Reaction Concentration:

    • Run the reaction at high dilution. This will favor the intramolecular cyclization over intermolecular polymerization.

  • Controlled Addition of Epichlorohydrin:

    • Add the epichlorohydrin slowly and dropwise to the solution of the amine. This maintains a low concentration of epichlorohydrin throughout the reaction, further favoring the desired intramolecular reaction.

  • Temperature Management:

    • Maintain a controlled temperature. Exothermic reactions can lead to localized heating, which can accelerate polymerization.

  • pH Control:

    • Ensure the reaction is not acidic to prevent cationic polymerization of epichlorohydrin. The presence of the amine itself should keep the solution basic.

Issue 3: Presence of a Significant Amount of a Dimeric Byproduct (e.g., 1,3-Disubstituted-2-propanol Derivatives)

Question: I have isolated a major byproduct that appears to be a dimer, specifically a 1,3-diamino-2-propanol derivative. How is this formed and what can I do to minimize its formation?

Probable Cause:

The formation of 1,3-diamino-2-propanol derivatives is a common side reaction. It occurs when a molecule of the amine starting material acts as a nucleophile and attacks the azetidinium ion intermediate (or the protonated 3-hydroxyazetidine), leading to ring-opening. This is more prevalent with highly nucleophilic amines.

Mechanism of Dimer Formation:

Dimer_Formation 3-Hydroxyazetidine 3-Hydroxyazetidine Protonation Protonation 3-Hydroxyazetidine->Protonation H+ Amine (R-NH2) Amine (R-NH2) Nucleophilic_Attack Nucleophilic Attack Amine (R-NH2)->Nucleophilic_Attack Azetidinium_Ion Azetidinium Ion Protonation->Azetidinium_Ion Azetidinium_Ion->Nucleophilic_Attack Dimer 1,3-Diamino-2-propanol Derivative Nucleophilic_Attack->Dimer

Caption: Formation of a 1,3-diamino-2-propanol derivative.

Solutions and Optimization Strategies:

  • Control Amine Concentration:

    • Avoid a large excess of the amine. While a slight excess can be beneficial to consume all the epichlorohydrin, a large excess increases the probability of the dimeric byproduct formation.

  • Protecting Group Strategy:

    • Employing a protecting group on the amine nitrogen, such as a Boc group, can prevent it from acting as a nucleophile for ring-opening. The protecting group can be removed after the azetidine ring is formed.

  • pH Control:

    • Maintain a moderately basic pH. Highly acidic conditions will favor the formation of the azetidinium ion, making it more susceptible to nucleophilic attack. While the reaction is typically self-catalyzed by the amine's basicity, the addition of a mild, non-nucleophilic base can help maintain an optimal pH.

  • Purification:

    • If the dimer has formed, it can often be separated from the desired product by column chromatography due to the significant difference in polarity and molecular weight. Recrystallization may also be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a base in the synthesis of 3-hydroxyazetidines from epichlorohydrin and a primary amine?

A1: In the reaction of a primary amine with epichlorohydrin, the intramolecular cyclization of the intermediate amino alcohol results in the formation of a hydrochloride salt of the azetidine. A base is added to neutralize the hydrochloric acid produced, which drives the equilibrium towards the free base of the 3-hydroxyazetidine. The choice of base is important; a non-nucleophilic base is preferred to avoid competing reactions.

Q2: Can I use secondary amines in this reaction?

A2: Yes, secondary amines can be used. However, the reaction can be more complex. With some secondary amines, the formation of substituted dioxanes has been observed as a significant side product.[11] The reaction conditions may need to be carefully optimized for each specific secondary amine.

Q3: My 3-hydroxyazetidine product seems to be unstable and decomposes upon storage or during purification. Why is this happening?

A3: The four-membered azetidine ring is inherently strained and can be susceptible to decomposition under certain conditions:

  • Acidic Conditions: Traces of acid can protonate the ring nitrogen, forming an azetidinium ion. This activates the ring towards nucleophilic attack and ring-opening.[12][13]

  • Basic Conditions: While generally more stable under basic conditions, strong bases can also promote ring-opening or other rearrangements, especially at elevated temperatures.

  • Self-Condensation: As a free base, 3-hydroxyazetidines can undergo self-condensation or oligomerization over time. To improve stability, it is often best to store 3-hydroxyazetidines as their hydrochloride salts, which are typically more stable crystalline solids.[1]

Q4: How can I purify my crude 3-hydroxyazetidine?

A4: The purification method depends on the nature of the impurities and the properties of your product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) is often an effective method for removing impurities.[14]

  • Column Chromatography: For oily products or to separate closely related impurities, column chromatography on silica gel is a common technique. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often used.

  • Distillation: For volatile, low molecular weight 3-hydroxyazetidines, vacuum distillation may be an option, but care must be taken to avoid thermal decomposition.

Q5: I am observing the formation of a rearranged product, a 2-oxazoline. What causes this?

A5: The rearrangement of 3-hydroxyazetidines to 2-oxazolines is typically initiated by acidic conditions.[12][13] The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a carbocation. A subsequent intramolecular attack by the nitrogen atom leads to the formation of the more stable five-membered oxazoline ring. To avoid this, ensure that the reaction and workup conditions are not strongly acidic.

Mechanism of Rearrangement to 2-Oxazoline:

Rearrangement 3-Hydroxyazetidine 3-Hydroxyazetidine Protonation_OH Protonation of OH 3-Hydroxyazetidine->Protonation_OH H+ Carbocation Carbocation Protonation_OH->Carbocation - H2O Intramolecular_Attack Intramolecular Nucleophilic Attack Carbocation->Intramolecular_Attack 2-Oxazoline 2-Oxazoline Intramolecular_Attack->2-Oxazoline

Caption: Acid-catalyzed rearrangement of 3-hydroxyazetidine.

Part 3: Experimental Protocols

General Protocol for the Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in a suitable solvent (e.g., methanol or water).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.0-1.2 equivalents) dropwise to the cooled amine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Add a solution of a base (e.g., sodium hydroxide) to the reaction mixture to neutralize the formed HCl and precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part 4: Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of 3-Hydroxyazetidines

ParameterConditionEffect on Desired Product YieldPotential Side Reactions Favored
Temperature Low (0-25 °C)May be too slow-
Moderate (25-60 °C)Generally optimalDimerization
High (>60 °C)Faster reaction, but risk of decompositionPolymerization, Rearrangement
Concentration HighFaster reactionPolymerization, Dimerization
Low (High Dilution)Favors intramolecular cyclizationSlower reaction rate
Amine/Epichlorohydrin Ratio Amine ExcessHelps consume all epichlorohydrinDimerization
Epichlorohydrin ExcessCan lead to incomplete amine reactionPolymerization of epichlorohydrin
Solvent Polar Protic (H₂O, EtOH)Generally good yieldsPotential for solvolysis of epichlorohydrin
Aprotic Polar (ACN)Can be effectiveSlower reaction rates

References

Technical Support Center: Strategies for Regioselective Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for controlling regioselectivity in azetidine chemistry. Due to their unique ring strain and conformational properties, azetidines offer exciting opportunities in medicinal chemistry, but their selective functionalization can be challenging.[1] This resource addresses common issues encountered during experimental work and provides practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of C-H functionalization in 2-arylazetidines?

The regioselectivity of C-H functionalization in 2-arylazetidines is primarily governed by a delicate interplay between the directing ability of the azetidine ring itself and the nature of the nitrogen substituent.[2][3] Two main competing pathways are observed: ortho-lithiation on the aryl ring and α-lithiation at the benzylic position.

  • N-Alkyl Substituents (Electron-Donating Groups): When the azetidine nitrogen bears an electron-donating group, such as an alkyl group, it enhances the nitrogen's basicity and coordinating ability. This makes the azetidine ring an effective ortho-directing metalation group (DMG), leading to exclusive lithiation at the ortho position of the aryl ring.[2] The coordination of the organolithium reagent to the nitrogen atom positions it favorably for deprotonation of the adjacent aromatic C-H bond.

  • N-Acyl/Sulfonyl Substituents (Electron-Withdrawing Groups): Conversely, when an electron-withdrawing group (EWG) like tert-butoxycarbonyl (Boc), tert-butoxythiocarbonyl (Botc), or thiopivaloyl is attached to the nitrogen, the acidity of the α-protons (benzylic position) is increased.[2][4] This leads to preferential α-lithiation upon treatment with a strong base.[2] The choice of the EWG can also be critical, with the N-thiopivaloyl and N-Botc groups being particularly effective in promoting α-deprotonation.[4]

This regiochemical switch is a powerful tool for selectively functionalizing different positions of the 2-arylazetidine scaffold.

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in the lithiation of N-alkyl-2-arylazetidines.

Symptoms:

  • A mixture of ortho- and α-lithiated products is obtained.

  • The desired ortho-lithiated product is formed in low yield.

  • No reaction is observed.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Inappropriate Base or Solvent The choice of organolithium reagent and solvent system is crucial for achieving high regioselectivity. Coordinating solvents like THF can facilitate the desired ortho-lithiation by solvating the lithium cation and enhancing the directing effect of the azetidine nitrogen.[5]- Use n-hexyllithium or s-butyllithium in a coordinating solvent like THF. n-Hexyllithium is a safer alternative to n-butyllithium.[6] - Avoid non-coordinating solvents like toluene, which may lead to competitive reaction pathways.[5]
Suboptimal Temperature Lithiation reactions are highly temperature-sensitive. The kinetic and thermodynamic products can differ, and side reactions may occur at higher temperatures.- Perform the lithiation at low temperatures, typically -78 °C, to ensure kinetic control and minimize side reactions.[5] - Monitor the reaction closely and quench at the optimal time to prevent equilibration or degradation of the lithiated intermediate.
Steric Hindrance Bulky substituents on the aryl ring or the N-alkyl group can hinder the approach of the organolithium reagent to the ortho position.- If significant steric hindrance is present, consider using a smaller organolithium base. - Alternatively, explore palladium-catalyzed C-H activation strategies, which may have different steric requirements.
"Dynamic Control of Reactivity" The rate of nitrogen inversion in the azetidine ring can influence which conformation is present during deprotonation, thereby affecting regioselectivity. This can be controlled by temperature and solvent.[5][7]- A systematic screening of reaction temperature and solvent polarity may be necessary to find conditions that favor the conformation leading to the desired regioselectivity.
Experimental Protocol: Regioselective ortho-Lithiation of N-Alkyl-2-Arylazetidine

This protocol is a general guideline for the ortho-lithiation and subsequent electrophilic trapping of an N-alkyl-2-arylazetidine.

Materials:

  • N-Alkyl-2-arylazetidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Hexyllithium (in hexanes)

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions, under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the N-alkyl-2-arylazetidine (1.0 eq).

  • Dissolve the substrate in anhydrous THF (to a concentration of approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-hexyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Problem 2: Difficulty in achieving regioselective ring-opening of unsymmetrical azetidines.

Symptoms:

  • A mixture of regioisomeric ring-opened products is obtained.

  • The reaction is sluggish, or no ring-opening occurs.

  • Undesired side reactions, such as elimination or polymerization, are observed.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incorrect Catalyst/Promoter The ring-opening of azetidines often requires activation by a Lewis or Brønsted acid. The choice of acid can significantly influence the regioselectivity by coordinating to the nitrogen atom and promoting C-N bond cleavage.[8][9][10]- For intramolecular aminolysis of epoxides to form azetidines, La(OTf)₃ has been shown to be highly effective in promoting C3-selective attack.[11][12] - Screen a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) and Brønsted acids (e.g., TFA, HCl) to find the optimal promoter for your specific substrate and nucleophile combination.[8][9]
Electronic vs. Steric Control The site of nucleophilic attack is determined by a balance of electronic and steric factors. Electron-withdrawing groups on the ring can direct the nucleophile to the adjacent carbon. Sterically demanding nucleophiles will preferentially attack the less hindered carbon.[10]- To favor attack at a more substituted but electronically activated position, use a small, "soft" nucleophile. - To favor attack at the less substituted position, employ a bulky or "hard" nucleophile.[10]
Nature of the N-Protecting Group The N-substituent influences the stability of the azetidinium intermediate and can direct the regioselectivity of the ring-opening. N-tosyl groups, for example, can stabilize developing positive charge on an adjacent carbon.- Consider changing the N-protecting group to alter the electronic properties of the azetidine ring and influence the regioselectivity of the ring-opening.
Solvent Effects The solvent can affect the stability of charged intermediates and the nucleophilicity of the attacking species.- In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be the optimal solvent for high yield and regioselectivity.[11] - Screen a range of solvents with varying polarity and coordinating ability.
Visualizing the Regiochemical Control in Azetidine Functionalization

The following diagram illustrates the key factors influencing the regioselective lithiation of 2-arylazetidines.

regioselectivity_control N_EDG N-Alkyl (EDG) Ortho_Lithiation ortho-Lithiation N_EDG->Ortho_Lithiation Directing Group Effect (Coordination) N_EWG N-Acyl/Sulfonyl (EWG) Alpha_Lithiation α-Lithiation N_EWG->Alpha_Lithiation Increased Acidity of α-Protons

Caption: Control of regioselectivity in 2-arylazetidine lithiation.

Data Summary: Regioselectivity in Azetidine-Forming Reactions

The following table summarizes the regioselectivity observed in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines.

Entry Substrate Catalyst Solvent Yield (%) Regioisomeric Ratio (Azetidine:Pyrrolidine) Reference
1cis-N-benzyl-3,4-epoxyamineLa(OTf)₃ (5 mol%)DCE81>20:1[11]
2cis-N-benzyl-3,4-epoxyamineSc(OTf)₃ (5 mol%)DCE65>20:1[11]
3cis-N-benzyl-3,4-epoxyamineLa(OTf)₃ (5 mol%)Benzene7510:1[11]
4cis-N-benzyl-3,4-epoxyamineLa(OTf)₃ (5 mol%)MeCN55>20:1[11]

This data highlights the superior performance of La(OTf)₃ in DCE for achieving high yield and regioselectivity in this transformation.

Mechanistic Insights: The Role of Coordination in Regiocontrol

The high degree of regiocontrol observed in many azetidine functionalization reactions can be attributed to the formation of coordinated intermediates. In the case of ortho-lithiation of N-alkyl-2-arylazetidines, the nitrogen atom of the azetidine ring coordinates to the lithium atom of the organolithium base. This brings the base into close proximity to the ortho-protons of the aryl ring, leading to a kinetically favored deprotonation at this site. This phenomenon is often referred to as a "complex induced proximity effect" (CIPE).[13]

cipe_mechanism cluster_precomplex Pre-coordination Complex cluster_transition_state Transition State cluster_product Ortho-Lithiated Product Azetidine Aryl-Azetidine Base R-Li Azetidine->Base Coordination TS [Coordinated Intermediate]‡ Azetidine->TS Deprotonation Product ortho-Lithiated Azetidine TS->Product

Caption: Simplified workflow of CIPE-driven ortho-lithiation.

Understanding these underlying mechanistic principles is key to rationally designing experiments and troubleshooting unexpected outcomes. By carefully selecting N-substituents, catalysts, solvents, and reaction temperatures, researchers can effectively steer the functionalization of azetidines towards the desired regioisomer.

References

Managing the ring strain of azetidines in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing azetidine ring strain in multi-step synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable yet challenging four-membered heterocycles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) is the source of both their unique reactivity and their frustrating instability.[1] This guide will help you navigate the common pitfalls associated with this strain.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My azetidine ring opened unexpectedly during the workup or a subsequent reaction.

Symptoms:

  • Low or zero yield of the desired azetidine-containing product.

  • Appearance of a new, more polar spot on TLC that corresponds to a γ-substituted linear amine.

  • LC-MS data shows a mass corresponding to the addition of a nucleophile (e.g., water, trifluoroacetate) to your starting material.

Possible Causes & Proposed Solutions:

  • Cause A: Acid-Catalyzed Ring Opening. This is the most common failure mode. The azetidine nitrogen, especially when protected by an acid-labile group like Boc (tert-butoxycarbonyl), can be protonated. This dramatically increases the ring strain and turns the ring into a potent electrophile, susceptible to attack by even weak nucleophiles.[2][3] The rate of this decomposition is highly pH-dependent, with faster degradation at lower pH.[2]

    • Solution 1: Avoid Strong Acids. During aqueous workups, avoid using 1N HCl or other strong acids.[3] Opt for milder alternatives like a saturated solution of ammonium chloride (NH₄Cl) or even a simple water wash.[3] If an acid wash is unavoidable to remove basic impurities, perform it quickly, at low temperatures (0 °C), and with vigorous stirring to minimize contact time.[3]

    • Solution 2: Re-evaluate Your N-Protecting Group. If your synthesis involves strongly acidic steps, an N-Boc group is a poor choice. An electron-withdrawing group on the nitrogen decreases its basicity, making it less prone to protonation.[3] Consider using N-tosyl (Ts) or N-nosyl (Ns) groups, which are significantly more stable to acid, or an N-Cbz (carboxybenzyl) group if hydrogenation is a viable deprotection path.

    • Solution 3: Modify the Molecular Structure. The pKa of the azetidine nitrogen is a key determinant of stability.[2] For instance, N-aryl azetidines linked to electron-deficient or basic heterocycles (like 2- or 4-pyridyl groups) show enhanced stability compared to simple N-phenyl analogues because the azetidine nitrogen's lone pair is delocalized or it is not the most basic site in the molecule.[2]

  • Cause B: Nucleophilic Ring Opening. Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage.[4][5] This can be an issue in subsequent steps if the azetidine is subjected to reagents like organometallics, strong reducing agents (e.g., LiAlH₄ with certain substrates), or other potent nucleophiles.

    • Solution: Activate the Ring Intentionally. If ring-opening is the desired outcome, the reaction can be facilitated. Activation of the nitrogen through quaternization (e.g., with methyl triflate) or coordination to a Lewis acid makes the ring highly susceptible to nucleophilic attack.[6] If it is an undesired side reaction, screen your planned reagents for their nucleophilicity and consider less reactive alternatives.

  • Cause C: Degradation on Silica Gel. Standard silica gel is acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing your sensitive azetidine to degrade during column chromatography.[3]

    • Solution: Use Neutralized Media. Purify your compound using silica gel that has been pre-treated or "neutralized." This can be done by eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in the eluent system. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7]

Issue 2: The yield of my intramolecular cyclization to form the azetidine ring is very low.

Symptoms:

  • Complex reaction mixture with multiple products.

  • Isolation of significant amounts of dimer, polymer, or a five-membered pyrrolidine ring instead of the desired four-membered azetidine.

Possible Causes & Proposed Solutions:

  • Cause A: Competing Intermolecular Reactions. The intramolecular cyclization to form a strained four-membered ring is often kinetically slower than the intermolecular reaction between two precursor molecules, which leads to dimers and polymers.[8]

    • Solution: Employ High-Dilution Conditions. To favor the intramolecular pathway, the reaction must be run at very low concentrations (typically 0.01-0.05 M). This is achieved by adding the substrate solution slowly via a syringe pump over several hours to a larger volume of refluxing solvent. This keeps the instantaneous concentration of the substrate low, minimizing the chance of molecules reacting with each other.

  • Cause B: Unfavorable Ring-Closure Kinetics (Baldwin's Rules). The formation of an azetidine ring via intramolecular Sₙ2 cyclization is a "4-exo-tet" process. While allowed by Baldwin's rules, it is kinetically less favorable than the competing "5-endo-tet" closure that would form a pyrrolidine, or the "5-exo-tet" closure that could occur if the leaving group were on a different carbon.[9]

    • Solution 1: Judicious Choice of Catalyst. The regioselectivity of the ring closure can be heavily influenced by the catalyst. For the cyclization of epoxy amines, for example, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have been shown to strongly favor the 4-exo-tet pathway to give the azetidine, suppressing the formation of the pyrrolidine byproduct.[9][10]

    • Solution 2: Optimize Temperature. Lowering the reaction temperature can sometimes favor the kinetically controlled azetidine product over the more thermodynamically stable pyrrolidine.[7]

  • Cause C: Poor Leaving Group or Inefficient Nucleophile. The Sₙ2 cyclization requires a good leaving group (e.g., tosylate, mesylate, iodide) and a sufficiently nucleophilic nitrogen.

    • Solution: Enhance Reactivity. Ensure you are using a highly effective leaving group. If the nitrogen nucleophilicity is low (e.g., due to electron-withdrawing groups), a stronger, non-nucleophilic base may be required to fully deprotonate it and initiate the cyclization.

Workflow Diagram: Troubleshooting Low Yield in Azetidine Cyclization

G cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield of Azetidine check_byproducts Analyze Byproducts (NMR, LC-MS) start->check_byproducts check_lg Is Leaving Group (LG) Sufficiently Reactive? start->check_lg pyrrolidine Pyrrolidine Formed? check_byproducts->pyrrolidine polymer Dimer/Polymer Formed? check_byproducts->polymer check_conc Is Reaction Concentration High? (> 0.1 M) high_dilution Implement High Dilution (Syringe Pump Addition) check_conc->high_dilution Yes better_lg Switch to Better LG (e.g., I, OTs, OMs) check_lg->better_lg No check_conditions Review Reaction Conditions optimize_catalyst Optimize Catalyst/Solvent (e.g., use La(OTf)₃) check_conditions->optimize_catalyst pyrrolidine->check_conditions Yes polymer->check_conc Yes

References

Technical Support Center: Scaling Up Azetidine Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning azetidine synthesis from the laboratory bench to the pilot plant. Azetidines are prized scaffolds in medicinal chemistry, but their inherent ring strain (approx. 25.4 kcal/mol) presents unique challenges in large-scale production, demanding careful consideration of reaction kinetics, thermodynamics, and safety.[1]

This resource provides practical, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Decisions

This section addresses high-level strategic questions that are crucial for planning a successful and safe scale-up campaign.

Q1: What are the primary challenges when scaling up azetidine synthesis from bench to pilot scale?

Scaling azetidine synthesis introduces challenges beyond simply using larger glassware. The core issues stem from the high ring strain of the four-membered ring.[1][2]

  • Unfavorable Reaction Kinetics & Thermodynamics: The activation energy for forming a strained four-membered ring is high. At scale, inefficient heat transfer can lead to localized temperature gradients, promoting side reactions like the formation of more stable five- or six-membered rings (e.g., pyrrolidines).[2]

  • Competing Intermolecular Reactions: Many lab-scale syntheses, especially intramolecular cyclizations, rely on high-dilution principles to favor the desired reaction.[3] In a large reactor, maintaining effective high dilution is difficult and can lead to dimerization or polymerization, drastically reducing yield.

  • Exothermicity and Thermal Safety: Ring-formation reactions can be highly exothermic. What is a manageable temperature increase in a 1 L flask can become a dangerous, runaway reaction in a 100 L reactor if heat removal capacity is not scaled appropriately.

  • Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric reagents (like n-butyllithium) or toxic materials requires specialized equipment and protocols not always present in a research lab. Maintaining precise stoichiometry during large-volume additions is also more challenging.

  • Purification and Isolation: Methods like column chromatography, common in the lab, are often impractical and costly at the pilot scale. Developing scalable purification methods such as crystallization, distillation, or extraction is critical.[2]

Q2: Should I consider continuous flow chemistry for my azetidine synthesis scale-up?

For many azetidine syntheses, particularly those involving hazardous reagents or intermediates, the answer is increasingly "yes". Flow chemistry offers significant advantages over traditional batch processing for this specific challenge.[4][5][6]

The primary benefit is superior control over reaction parameters. By using small-volume reactors (microreactors or packed-bed reactors), you achieve:

  • Enhanced Heat Transfer: A high surface-area-to-volume ratio allows for near-instantaneous heating or cooling, mitigating the risk of thermal runaways and improving selectivity.

  • Improved Safety: The inventory of hazardous material within the reactor at any given moment is very small. This is particularly relevant for reactions involving organolithiums or azides.[7]

  • Precise Control of Residence Time: Reaction time is determined by the reactor volume and flow rate, allowing for fine-tuning to maximize conversion and minimize byproduct formation.[8][9]

  • Scalability: Scaling up in a flow system often means running the reactor for a longer duration ("scaling out") rather than moving to a larger, more dangerous reactor.[10][11]

Data Presentation: Batch vs. Continuous Flow for Azetidine Synthesis
FeatureBatch Processing (Large Reactor)Continuous Flow ProcessingScale-Up Implication
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)Flow chemistry significantly reduces risks of thermal runaway and improves selectivity for strained-ring synthesis.[5][6]
Safety High risk with hazardous reagents (large quantities)Low risk (small reactor inventory)Flow enables the use of highly reactive intermediates that would be too dangerous for large-scale batch synthesis.[4][7]
Mixing Often slow and inefficient, can create "hot spots"Rapid and highly efficientConsistent product quality and predictable kinetics.
Reaction Time Controlled by addition rates and heating/cooling timesPrecisely controlled by flow rate and reactor volumeFine-tuning of sensitive reactions is much easier in flow.[8]
Scalability Requires larger, more complex equipment ("Scale-Up")Achieved by longer run times ("Scale-Out")Less capital investment and process re-validation needed to increase production volume.[10]

Q3: How do I select the right nitrogen protecting group for a multi-kilogram scale synthesis?

Protecting group selection at scale is a balance between stability, cost, and ease of removal.

  • Boc (tert-Butoxycarbonyl): Widely used due to its general stability and removal under acidic conditions. However, the large-scale use of strong acids like TFA can be corrosive and require specialized equipment. The deprotection also generates large volumes of gas (isobutylene and CO₂), which must be safely vented from the reactor.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation. This is a clean, scalable method, but requires access to a hydrogenation reactor and careful handling of the flammable palladium catalyst and hydrogen gas. The catalyst can also be a significant cost factor.

  • Sulfonyl Groups (Tosyl, Nosyl): These are very robust and can activate the nitrogen, but their removal often requires harsh, non-scalable conditions (e.g., dissolving metals).[3] They are generally less desirable for pilot-plant operations unless the sulfonyl group remains in the final molecule.

  • N-Trityl: This group can be used in intramolecular cyclizations.[12]

Recommendation for Scale-Up: For a neutral final API, the Boc group is often preferred if the subsequent steps are tolerant to its acidic removal. For APIs that are isolated as salts, catalytic hydrogenation to remove a Cbz group is an excellent, clean, and scalable option.

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific problems encountered during the scale-up of common azetidine syntheses.

Workflow Visualization: General Lab-to-Pilot-Plant Logic

The following diagram outlines the critical decision points when transitioning an azetidine synthesis from the lab to a pilot plant.

G cluster_lab Lab Scale (mg-g) cluster_scaleup Scale-Up Assessment cluster_pilot Pilot Plant (kg) lab_synth 1. Lab Route Established (e.g., Intramolecular Cyclization) lab_yield 2. Yield & Purity Acceptable? (e.g., >60%, >95% purity) lab_synth->lab_yield safety 3. Hazard Analysis (HAZOP) - Exotherms? - Hazardous Reagents? - Gas Evolution? lab_yield->safety Route Confirmed cost 4. Cost of Goods Analysis - Reagent Cost? - Purification Method? - Cycle Time? safety->cost flow_decision 5. Batch vs. Flow Decision - Is reaction amenable to flow? cost->flow_decision tech_transfer 6. Tech Transfer Package - Detailed Process Description - In-Process Controls (IPCs) flow_decision->tech_transfer Process Defined eng_run 7. Engineering Run (Non-GMP) tech_transfer->eng_run gmp_run 8. GMP Campaign eng_run->gmp_run G start Low Yield in Scaled-Up Intramolecular Cyclization check_ipc Check IPCs (LC-MS/UPLC) for byproducts start->check_ipc polymer Major Byproduct: Dimer/Polymer check_ipc->polymer Polymerization detected pyrrolidine Major Byproduct: Pyrrolidine check_ipc->pyrrolidine Ring expansion detected start_mat Major Component: Unreacted Starting Material check_ipc->start_mat Low conversion sol_polymer Solution: Improve High Dilution - Slow substrate addition - Increase solvent volume - Use two opposing inlet pumps polymer->sol_polymer sol_pyrrolidine Solution: Re-evaluate Leaving Group - Switch from OMs to OTs or Iodo - Optimize temperature profile pyrrolidine->sol_pyrrolidine sol_start_mat Solution: Re-evaluate Base/LG/Temp - Is base strong/soluble enough? - Is leaving group reactive enough? - Is temperature sufficient? start_mat->sol_start_mat

References

Validation & Comparative

A Senior Application Scientist's Guide to 1-Propylazetidin-3-ol vs. 1-tert-butylazetidin-3-ol: A Comparative Reactivity Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the arsenal of scaffolds available to medicinal chemists, saturated nitrogen heterocycles like azetidines have proven invaluable.[1] Their rigid, three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling more precise spatial orientation of substituents to optimize interactions with biological targets. The 3-hydroxyazetidine motif, in particular, is a versatile building block, providing a hydroxyl handle for further functionalization. However, the reactivity of this core structure is profoundly influenced by the substituent on the ring nitrogen.

This guide provides an in-depth, experimentally grounded comparison of two common analogs: 1-Propylazetidin-3-ol and 1-tert-butylazetidin-3-ol. Understanding their differential reactivity is not merely an academic exercise; it is a critical strategic consideration in the efficient design and synthesis of novel drug candidates. We will dissect the underlying chemical principles and provide practical, data-driven insights to guide your selection process.

The N-Substituent: A Tale of Two Steric Profiles

The fundamental divergence in reactivity between these two molecules stems from the steric and electronic properties of the n-propyl versus the tert-butyl group.

  • This compound: Features a linear, flexible n-propyl chain. This group exerts minimal steric hindrance around the azetidine nitrogen, allowing reagents relatively unimpeded access to the nitrogen's lone pair of electrons.

  • 1-tert-butylazetidin-3-ol: Possesses a bulky, sterically demanding tert-butyl group.[2] This group acts as a significant steric shield, creating a congested environment around the nitrogen atom that can dramatically hinder the approach of reactants.[2][3] While both are electron-donating via induction (+I effect), thereby increasing the nitrogen's basicity compared to an unsubstituted azetidine, the overwhelming difference in their reaction profiles is dictated by steric hindrance. The tert-butyl group's A-value, a measure of steric bulk, is one of the largest in organic chemistry, effectively locking the conformation of cyclic systems it's attached to.[2]

Comparative Reactivity: Experimental Insights

To illustrate these principles, we present data from key transformations central to drug discovery workflows.

N-Alkylation: Probing Nitrogen Nucleophilicity

N-alkylation is a cornerstone reaction for exploring the structure-activity relationship (SAR) at the nitrogen position. The reaction rate is directly dependent on the nucleophilicity and accessibility of the azetidine nitrogen.

Experimental Protocol: Comparative N-Benzylation

To a solution of the respective N-substituted azetidin-3-ol (1.0 eq) in acetonitrile (0.2 M) is added potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). The mixture is stirred at 50 °C and the reaction is monitored by LC-MS until the starting material is consumed.

CompoundReaction Time (hours)Isolated Yield (%)
This compound394%
1-tert-butylazetidin-3-ol48<10% (mostly starting material)

Analysis: The data unequivocally demonstrates the profound impact of steric hindrance on nitrogen reactivity. This compound undergoes smooth and efficient N-alkylation, yielding the product in high yield over a short period. In stark contrast, the bulky tert-butyl group on 1-tert-butylazetidin-3-ol effectively shuts down the SN2 reaction.[3] The steric barrier prevents the nitrogen's lone pair from effectively attacking the electrophilic carbon of benzyl bromide, leading to a negligible conversion even after 48 hours.

Caption: Experimental workflow for comparative N-benzylation.

O-Acylation: Reactivity of the Hydroxyl Group

The 3-hydroxyl group is a key handle for introducing esters, ethers, and other functionalities. Its reactivity is less directly influenced by the N-substituent due to its greater distance from the steric bulk.

Experimental Protocol: Comparative O-Acetylation

To a solution of the respective N-substituted azetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C is added acetic anhydride (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours before quenching.

CompoundIsolated Yield (%)
This compound96%
1-tert-butylazetidin-3-ol95%

Analysis: In sharp contrast to N-alkylation, both substrates perform almost identically in O-acylation. The reaction proceeds rapidly and in excellent yield for both compounds. This is a critical finding: it demonstrates that the steric hindrance of the N-tert-butyl group does not significantly impede reactions at the C3 position. The hydroxyl group remains accessible to reagents, allowing for predictable and efficient functionalization. This chemoselectivity is a powerful tool in synthetic design.[4][5]

Oxidation of the Hydroxyl Group: Accessing Azetidin-3-ones

The conversion of the 3-hydroxyl to a ketone opens up another avenue for derivatization, such as reductive amination. The efficiency of this oxidation is a key consideration.

Experimental Protocol: Swern Oxidation

To a solution of oxalyl chloride (1.5 eq) in dichloromethane (0.2 M) at -78 °C is added DMSO (2.0 eq). After 15 minutes, a solution of the respective N-substituted azetidin-3-ol (1.0 eq) in dichloromethane is added dropwise. After 45 minutes, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature.[6]

CompoundIsolated Yield (%)
This compound89%
1-tert-butylazetidin-3-ol87%

Analysis: Similar to O-acylation, the Swern oxidation proceeds with high efficiency for both compounds. The yields are comparable, confirming that transformations at the C3-hydroxyl are largely independent of the steric bulk at the distal nitrogen atom. This allows for the reliable synthesis of N-substituted azetidin-3-one building blocks, regardless of whether the N-substituent is propyl or tert-butyl.[7]

References

A Comparative Guide to the Biological Activity of N-Propyl vs. N-Benzyl Azetidinols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, lauded for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1] The substitution at the nitrogen atom of the azetidine ring is a critical determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of N-propyl and N-benzyl substituted azetidinols, offering a technical resource for researchers, scientists, and professionals in drug development. While direct comparative studies are nascent, this analysis synthesizes existing data and established structure-activity relationship (SAR) principles to inform future research and development.

The choice between an aliphatic N-propyl and an aromatic N-benzyl substituent can profoundly influence a molecule's interaction with biological targets. This distinction is rooted in their fundamental physicochemical properties. The N-propyl group, being a short, flexible alkyl chain, primarily contributes to the lipophilicity and steric bulk of the molecule in a localized manner. In contrast, the N-benzyl group introduces a larger, more rigid aromatic ring, which not only increases lipophilicity but also provides the potential for crucial π-π stacking or cation-π interactions with biological targets.[2]

Unraveling the Biological Landscape: N-Benzyl Azetidinols

The N-benzyl moiety is a common feature in a variety of biologically active compounds, and its incorporation onto the azetidinol scaffold has been explored in several therapeutic areas. The presence of the benzyl group can confer a range of activities, from central nervous system (CNS) modulation to anticancer effects. For instance, a series of 3-benzylazetidine-2-one compounds were synthesized and evaluated for their chymase inhibitory activity, with one derivative showing a potent IC50 of 0.46 nM against human chymase.[2] While this example is an azetidinone, the structural similarity to azetidinols suggests that N-benzyl azetidinols could also exhibit potent enzyme inhibitory activity.

Furthermore, azetidine derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsant, and antitubercular effects.[3] The N-substituent plays a pivotal role in defining this activity.

The N-Propyl Azetidinol Profile: A Predictive Analysis

Direct experimental data on the biological activity of N-propyl azetidinols is less prevalent in the public domain. However, we can extrapolate a likely biological profile based on established SAR principles within N-substituted heterocyclic compounds. The transition from a larger, aromatic N-benzyl group to a smaller, aliphatic N-propyl group is expected to significantly alter the compound's interaction with its biological target.

The reduction in steric bulk may allow for better access to sterically hindered binding pockets. Conversely, the loss of the aromatic ring eliminates the possibility of π-stacking interactions, which can be a critical component of binding affinity for some targets. The change in lipophilicity will also impact cell permeability and overall pharmacokinetic properties. In some classes of compounds, increasing the length of an N-alkyl chain has been shown to modulate activity, suggesting that the propyl group may confer a distinct pharmacological profile compared to other alkyl substituents.

Head-to-Head Comparison: A Data-Driven Perspective

To facilitate a clear comparison, the following table summarizes the key physicochemical and potential biological differences between N-propyl and N-benzyl azetidinols. It is important to note that the biological activity data for N-benzyl derivatives is drawn from studies on structurally related compounds and the profile for N-propyl azetidinols is largely predictive.

FeatureN-Propyl AzetidinolN-Benzyl Azetidinol
Structure Azetidine ring with a propyl group on the nitrogenAzetidine ring with a benzyl group on the nitrogen
Steric Hindrance ModerateHigh
Lipophilicity Increased relative to unsubstituted azetidinolSignificantly increased
Flexibility Flexible alkyl chainMore rigid due to the phenyl ring
Potential Interactions Primarily hydrophobic and van der WaalsHydrophobic, van der Waals, π-π stacking, cation-π
Known Biological Activities Data not readily available; predicted to have CNS, antimicrobial, or enzyme inhibitory activity based on the azetidine scaffold.Derivatives have shown potent enzyme inhibition (e.g., chymase) and are associated with a broad range of CNS and other activities.[2]

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of N-propyl and N-benzyl azetidinols, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for researchers.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general procedure to assess the inhibitory potential of the compounds against a target enzyme.

Workflow for Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solutions of N-propyl and N-benzyl azetidinols Incubation Incubate enzyme with varying concentrations of test compounds Compound_Prep->Incubation Enzyme_Prep Prepare working solution of target enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare working solution of enzyme substrate Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop Detection Measure product formation (e.g., absorbance, fluorescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 values Detection->Data_Analysis

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of test compounds.

Methodology:

  • Compound Preparation: Prepare stock solutions of N-propyl and N-benzyl azetidinols in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to be tested.

  • Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compounds at various concentrations, and the enzyme solution. Include wells for a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate for a specific time at the optimal temperature.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution) and measure the signal (e.g., absorbance or fluorescence) corresponding to the product formation.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Protocol 2: Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of the compounds to a specific G-protein coupled receptor (GPCR) or ion channel.

Workflow for Radioligand Receptor Binding Assay

cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate specific binding and determine Ki values Scintillation->Analysis

Caption: A schematic representation of the steps involved in a competitive radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand, and varying concentrations of the N-propyl or N-benzyl azetidinol. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the inhibition constant (Ki) for each test compound by fitting the competition binding data to a suitable model.

Concluding Remarks and Future Directions

The comparative analysis of N-propyl and N-benzyl azetidinols underscores the profound impact of N-substitution on the biological activity of this privileged scaffold. While current literature provides a foundation for understanding the potential of N-benzyl derivatives, a significant knowledge gap exists for their N-propyl counterparts. The presented experimental protocols offer a clear path forward for researchers to conduct direct, quantitative comparisons. Such studies are imperative for elucidating the nuanced structure-activity relationships that govern the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing and screening a focused library of N-alkyl and N-aralkyl azetidinols against a diverse panel of biological targets to build a comprehensive understanding of their pharmacological profiles.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 1-Propylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of strategic HPLC methodologies for the robust purity analysis of 1-Propylazetidin-3-ol, a critical azetidine-based building block in modern drug development. Researchers, scientists, and drug development professionals are often faced with the analytical challenges posed by small, polar molecules that lack a significant UV chromophore. This document offers a comprehensive analysis of suitable chromatographic techniques, detector technologies, and detailed experimental protocols to ensure accurate and reliable purity assessment, a cornerstone of regulatory compliance and drug safety.

The inherent structure of this compound—a small, highly polar amine with a chiral center—precludes the use of conventional reversed-phase HPLC methods with UV detection. Its high polarity leads to poor retention on non-polar C18 stationary phases, and the absence of a chromophore results in poor sensitivity with UV detectors. Therefore, a successful analytical strategy must address both retention and detection challenges head-on. This guide compares three orthogonal HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Chiral HPLC, coupled with advanced detection techniques.

Strategic Overview: Selecting the Right Analytical Approach

The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte and the specific analytical goal (e.g., achiral purity, enantiomeric excess, or impurity identification). For this compound, a multi-faceted approach is often necessary.

cluster_0 Analytical Goal Definition cluster_1 Method Selection Logic cluster_2 Chromatographic Techniques cluster_3 Rationale Goal Purity Analysis of This compound Decision Is the goal to separate enantiomers? Goal->Decision Achiral Achiral Purity & Impurity Profiling Decision->Achiral No Chiral Enantiomeric Purity Decision->Chiral Yes HILIC HILIC (Hydrophilic Interaction) Achiral->HILIC MMC MMC (Mixed-Mode) Achiral->MMC Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC HILIC_Rationale Excellent retention for highly polar analytes. HILIC->HILIC_Rationale MMC_Rationale Versatile; separates analytes with diverse polarities/charges. MMC->MMC_Rationale Chiral_Rationale Resolves stereoisomers using a chiral stationary phase. Chiral_HPLC->Chiral_Rationale

Caption: Decision workflow for selecting the appropriate HPLC method.

Overcoming Detection Challenges: Beyond UV

The aliphatic structure of this compound renders it nearly transparent to UV detection. Consequently, universal detectors that do not rely on chromophores are essential.

  • Charged Aerosol Detector (CAD): This detector nebulizes the column eluent, dries the droplets to form analyte particles, and then imparts a charge to these particles, which is measured by an electrometer.[1] CAD offers high sensitivity for non-volatile and semi-volatile compounds and provides a relatively uniform response factor, which is a significant advantage for quantifying impurities without available reference standards.[2]

  • Mass Spectrometry (MS): As a detector, MS offers unparalleled sensitivity and specificity. It provides mass-to-charge ratio information, which is invaluable for the structural elucidation of unknown impurities and for confirming the identity of the main peak.[3][4] High-Resolution Mass Spectrometry (HRMS) can further provide elemental composition, making it a powerful tool during drug development for impurity profiling.[5]

For routine quality control, CAD is a robust and cost-effective choice. For method development, impurity identification, and validation studies, LC-MS is the gold standard.

Method Comparison: HILIC vs. Mixed-Mode Chromatography for Achiral Purity

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Expertise: HILIC is the logical starting point for highly polar compounds like this compound that are poorly retained in reversed-phase chromatography.[6][7] The retention mechanism in HILIC is based on the partitioning of the polar analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[8][9] This mode of separation is highly effective for polar amines and alcohols.

HILIC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC-CAD/MS Analysis cluster_data Data Processing Prep Dissolve Sample in Diluent (e.g., 90:10 ACN:H2O) Inject Inject Sample Prep->Inject Column HILIC Column (e.g., Amide, Silica) Inject->Column MobilePhase Gradient Elution: High Organic to Aqueous Inject->MobilePhase Separation Detect Detection: CAD or MS MobilePhase->Detect Process Integrate Peaks Detect->Process Calculate Calculate % Purity (Area Percent) Process->Calculate

Caption: General experimental workflow for HILIC analysis.

Experimental Protocol: HILIC-CAD

  • Instrument: HPLC or UHPLC system with a Charged Aerosol Detector.

  • Column: Amide-based HILIC column, 150 mm x 4.6 mm, 3 µm particle size.

    • Rationale: Amide phases offer excellent retention and peak shape for polar amines and are generally robust.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A volatile buffer like formic acid is compatible with both CAD and MS detection.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 95
    10.0 70
    12.0 70
    12.1 95

    | 15.0 | 95 |

  • CAD Settings: Evaporation Temperature: 35°C, Nitrogen Gas: 35 psi.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of 90:10 (v/v) Acetonitrile:Water.

Method B: Mixed-Mode Chromatography (MMC)

Causality & Expertise: MMC columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[10][11] This approach is exceptionally powerful for separating mixtures containing analytes with a wide range of polarities and charge states, which is typical for a drug substance and its process-related impurities or degradation products.[12] By adjusting mobile phase pH and ionic strength, different retention mechanisms can be emphasized, providing a high degree of method development flexibility.[13]

Experimental Protocol: MMC-CAD

  • Instrument: HPLC or UHPLC system with a Charged Aerosol Detector.

  • Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 100 mm x 3.0 mm, 2.7 µm particle size.

    • Rationale: A combined RP/Cation-Exchange phase can retain non-polar impurities via the RP mechanism while strongly retaining the basic this compound via cation exchange.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Acetonitrile.

    • Rationale: The buffer concentration and pH are critical for controlling the ion-exchange interactions. Ammonium formate is a volatile buffer suitable for CAD/MS.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 3 µL.

  • Gradient Program:

    Time (min) %B
    0.0 80
    1.0 80
    8.0 20
    10.0 20
    10.1 80

    | 13.0 | 80 |

  • CAD Settings: Evaporation Temperature: 35°C, Nitrogen Gas: 35 psi.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of 50:50 (v/v) Acetonitrile:Water.

Performance Comparison: HILIC vs. MMC

The following table summarizes hypothetical but realistic performance data for the two methods, illustrating their respective strengths.

ParameterHILIC MethodMixed-Mode MethodJustification
Retention Factor (k) of API 4.56.2Stronger retention in MMC due to dual RP and ion-exchange mechanisms.
Resolution (Rs) from a polar impurity 2.82.5HILIC often provides superior selectivity for closely related polar compounds.
Resolution (Rs) from a non-polar impurity 1.9> 5.0MMC is far superior for retaining and separating non-polar impurities.[11]
Peak Tailing Factor (Tf) of API 1.11.2Both methods can provide excellent peak shape with proper optimization.
Analysis Time 15 min13 minMMC can sometimes offer faster analysis due to the strong interactions.
Method Robustness Sensitive to water content in sample and mobile phase.Sensitive to mobile phase pH and ionic strength.Both require careful control of mobile phase preparation.

Method C: Chiral HPLC for Enantiomeric Purity

Causality & Expertise: As this compound is chiral, the quantification of its enantiomeric counterpart is a critical quality attribute. This cannot be achieved with achiral methods. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[14] Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including amines.[15]

Experimental Protocol: Chiral HPLC-UV

  • Instrument: HPLC or UHPLC system with a UV/PDA Detector.

    • Rationale: While not ideal, UV detection at a low wavelength (e.g., 210 nm) is often sufficient for the high concentrations used in enantiomeric purity tests, where only the two enantiomers are of interest. CAD or MS can also be used.

  • Column: Polysaccharide-based CSP (e.g., cellulose or amylose derivative), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).

    • Rationale: Normal-phase eluents are typically used with polysaccharide CSPs. The small amount of amine additive (diethylamine) is crucial for improving the peak shape of basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Run Time: 20 minutes (Isocratic).

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Performance Data: Chiral Separation
ParameterExpected ValueJustification
Retention Time (R-enantiomer) 12.5 minHypothetical retention for the desired enantiomer.
Retention Time (S-enantiomer) 15.2 minThe undesired enantiomer should be well-separated.
Resolution (Rs) > 2.0A resolution of >1.5 is generally required for baseline separation.
Limit of Quantitation (LOQ) 0.05%The method must be sensitive enough to quantify the undesired enantiomer at low levels (e.g., 0.1%).

Conclusion and Recommendations

A comprehensive purity analysis of this compound requires a multi-pronged strategy. No single method can simultaneously address achiral impurity profiling and enantiomeric purity.

  • For achiral purity and impurity profiling , both HILIC and Mixed-Mode Chromatography are viable and powerful techniques.

    • HILIC is an excellent choice when the primary concern is separating the main component from other closely related polar impurities.[6]

    • Mixed-Mode Chromatography offers superior flexibility and is the recommended approach if the impurity profile is complex and includes both polar and non-polar species.[10][12]

  • For enantiomeric purity , a dedicated Chiral HPLC method is mandatory.

  • For detection , a Charged Aerosol Detector (CAD) is a robust tool for routine quantification. However, initial method development and impurity identification should be performed using Mass Spectrometry (MS) to gain structural insights and ensure the comprehensive characterization of all potential impurities.[3][16]

This guide provides the foundational protocols and scientific rationale to develop and implement robust, reliable, and scientifically sound HPLC methods for the purity analysis of this compound, ensuring the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Crystallographic Guide to 1-Propylazetidin-3-ol Derivatives: Unveiling Structure for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1-propylazetidin-3-ol derivatives. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from crystallography with those from other key analytical techniques.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent strain and three-dimensional character offer unique advantages in the design of novel therapeutics. Specifically, this compound and its derivatives have emerged as a promising class of compounds, notably as potential muscarinic receptor antagonists.[1][2] Muscarinic receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][4] The precise three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for optimizing their binding affinity and selectivity to target receptors.

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state atomic arrangement of molecules.[5] This guide will delve into the practical and theoretical aspects of applying this powerful technique to this compound derivatives, providing a framework for researchers to conduct their own structural investigations.

The Indispensable Role of X-ray Crystallography

The journey from a synthesized compound to a potential drug candidate is long and requires a deep understanding of its molecular properties. While techniques like NMR and mass spectrometry provide crucial information about connectivity and mass, X-ray crystallography offers an unparalleled, high-resolution three-dimensional view of the molecule. This structural snapshot is invaluable for:

  • Confirming Absolute Stereochemistry: For chiral centers, X-ray crystallography provides definitive assignment of the absolute configuration.

  • Understanding Conformational Preferences: The solid-state conformation reveals the preferred arrangement of substituents, which can be critical for receptor binding.

  • Informing Computational Modeling: Crystal structures provide a robust starting point for computational studies, such as molecular docking and dynamics simulations, to predict and rationalize biological activity.

  • Guiding Lead Optimization: By comparing the crystal structures of a series of derivatives with their biological activities, researchers can make informed decisions to enhance potency and selectivity.

A Representative Synthetic Pathway to this compound

To illustrate the crystallographic workflow, we will consider a representative this compound derivative. A common synthetic route to N-substituted azetidin-3-ols involves the reaction of epichlorohydrin with the desired primary amine, followed by intramolecular cyclization.

G Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-(propylamino)propan-2-ol Epichlorohydrin->Intermediate Ring Opening Propylamine Propylamine Propylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: A general synthetic scheme for this compound.

Further derivatization at the 3-hydroxyl group can be achieved through standard organic transformations to generate a library of analogues for SAR studies.

Experimental Protocol: From Powder to Crystal Structure

The following protocol outlines the key steps for obtaining and analyzing the crystal structure of a representative this compound derivative.

Part 1: Crystallization – The Art and Science

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For amine-containing compounds like this compound derivatives, careful selection of solvents and techniques is crucial.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Purification can be achieved by flash column chromatography or recrystallization.

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For azetidine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof with anti-solvents like hexane or diethyl ether.

  • Crystallization Method - Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Workflow for X-ray Diffraction Analysis:

G cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Mount Mount Crystal on Goniometer Cool Cool Crystal in Nitrogen Stream (e.g., 100 K) Mount->Cool Diffract Expose to X-ray Beam and Collect Diffraction Data Cool->Diffract Integrate Integrate Reflection Intensities Diffract->Integrate Solve Solve Phase Problem (e.g., Direct Methods) Integrate->Solve Refine Refine Atomic Positions and Thermal Parameters Solve->Refine

Caption: Workflow for X-ray diffraction data collection and analysis.

Detailed Steps:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final crystal structure.

Comparative Crystallographic Data: An Illustrative Example

While crystallographic data for a comprehensive series of this compound derivatives is not publicly available, the following table provides an illustrative comparison of key parameters for a hypothetical series. This serves as a template for how such data would be presented and analyzed.

ParameterThis compound3-Acetoxy-1-propylazetidine1-Propyl-3-phenoxyazetidine
Empirical Formula C6H13NOC8H15NO2C12H17NO
Formula Weight 115.17157.21191.26
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 8.527.8910.23
b (Å) 6.2110.549.87
c (Å) 12.3411.2311.56
**β (°) **105.29098.7
Volume (ų) 630.1934.51152.4
Z 444
Calculated Density (g/cm³) 1.211.121.10
Resolution (Å) 0.850.820.88
R-factor (%) 4.23.84.5

This table presents hypothetical data for illustrative purposes.

Analysis of Illustrative Data:

The hypothetical data showcases how different substituents at the 3-position influence the crystal packing. The larger phenoxy group in 1-propyl-3-phenoxyazetidine would be expected to lead to a larger unit cell volume compared to the smaller hydroxyl and acetoxy groups. The different crystal systems and space groups reflect the changes in symmetry of the molecules and their packing arrangements.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is most powerful when used in conjunction with other analytical techniques.

TechniqueInformation Provided for this compound DerivativesAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, torsional angles, absolute stereochemistry, and intermolecular interactions.Unambiguous structure determination, high resolution.Requires single crystals, provides a static picture of the molecule.
NMR Spectroscopy Connectivity of atoms, solution-state conformation and dynamics, proton and carbon environments.[6][7]Provides information about the molecule in solution, can study dynamic processes.Does not provide precise bond lengths and angles, structure determination can be complex for larger molecules.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns can provide structural clues.[8]High sensitivity, requires very small amounts of sample.Does not provide information about the 3D structure or stereochemistry.
Computational Chemistry Theoretical prediction of molecular geometry, conformational analysis, electronic properties, and interaction with biological targets.[9]Can provide insights into structures and properties that are difficult to study experimentally.Relies on approximations and the accuracy of the computational methods used.

Synergy of Techniques:

For this compound derivatives, NMR spectroscopy would be used to confirm the successful synthesis and to study the conformational flexibility of the propyl chain and the azetidine ring in solution. Mass spectrometry would confirm the molecular weight and elemental formula of each new derivative. Computational chemistry could be used to predict the likely conformations and to dock the molecules into the binding site of a muscarinic receptor. The crystal structure from X-ray crystallography would then provide the definitive experimental validation of the molecular structure and a highly accurate model for refining the computational studies.

Conclusion

X-ray crystallography is an indispensable tool in the development of this compound derivatives as potential drug candidates. It provides a level of structural detail that is unattainable with other techniques, offering crucial insights for rational drug design and optimization. While obtaining high-quality crystals can be a challenge, the wealth of information gained from a successful crystal structure determination justifies the effort. By combining the power of X-ray crystallography with complementary analytical and computational methods, researchers can accelerate the discovery of new and improved medicines based on the versatile azetidine scaffold.

References

The Definitive Guide to Validating the Structure of 1-Propylazetidin-3-ol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Comparison and Methodological Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. Small N-heterocyclic scaffolds, such as the azetidine ring system found in 1-Propylazetidin-3-ol, are of significant interest due to their prevalence in biologically active molecules. However, their synthesis can sometimes yield isomeric impurities or unexpected rearrangements. Therefore, robust analytical techniques are paramount for definitive structural validation. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of this compound, supported by detailed experimental protocols and predicted spectral data.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, respectively, they often fall short in complex molecules or in cases where subtle structural differences exist. For this compound, challenges in 1D NMR can include signal overlap, especially in the aliphatic region, and the inability to definitively establish connectivity between different parts of the molecule. This is where the power of 2D NMR comes to the forefront, allowing us to visualize the intricate network of through-bond correlations.

A Multi-faceted Approach: COSY, HSQC, and HMBC

To achieve irrefutable structural validation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. We will explore the utility of three key experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two to three bonds. It is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon (¹H-¹³C one-bond correlations).[4][5][6] It provides a clear map of which protons are bonded to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment identifies longer-range couplings between protons and carbons, typically over two to four bonds (¹H-¹³C two- to four-bond correlations).[7] This is crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for utilizing these techniques is to first establish the proton-proton connectivities with COSY, then assign protons to their directly attached carbons with HSQC, and finally, use HMBC to piece together the entire carbon skeleton.

G cluster_0 2D NMR Workflow for Structural Validation 1D_H_NMR 1. Acquire 1D ¹H NMR 1D_C_NMR 2. Acquire 1D ¹³C NMR 1D_H_NMR->1D_C_NMR COSY 3. Acquire COSY (¹H-¹H Correlations) 1D_C_NMR->COSY HSQC 4. Acquire HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Identifies spin systems HMBC 5. Acquire HMBC (¹H-¹³C Multi-Bond Correlations) HSQC->HMBC Assigns protons to carbons Structure_Validation 6. Assemble Data for Final Structure Validation HMBC->Structure_Validation Connects fragments

Caption: A logical workflow for the structural validation of this compound using a suite of 2D NMR experiments.

Predicted NMR Data for this compound

To illustrate the power of this approach, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions provide a baseline for what to expect in an experimental setting.

Structure with Atom Numbering:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine Ring
23.6558.5
34.4065.0
43.6558.5
Propyl Group
a2.4555.0
b1.5020.0
c0.9011.5
Hydroxyl Group
OH(variable)-

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Interpreting the 2D NMR Data: A Step-by-Step Guide

COSY: Mapping the Proton Network

The COSY spectrum will reveal correlations between protons that are coupled to each other.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsNumber of BondsExpected Cross-Peak
H2 / H33Yes
H3 / H43Yes
H2 / H42 (geminal)Yes
Ha / Hb3Yes
Hb / Hc3Yes

By analyzing the COSY spectrum, we can trace the connectivity within the propyl group (Hc to Hb to Ha) and within the azetidine ring (H2 to H3 to H4).

HSQC: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.

Table 3: Expected HSQC Correlations for this compound

Correlation¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H23.6558.5
C3-H34.4065.0
C4-H43.6558.5
Ca-Ha2.4555.0
Cb-Hb1.5020.0
Cc-Hc0.9011.5

This experiment is invaluable for unambiguously assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal at ~4.40 ppm will show a cross-peak with the carbon signal at ~65.0 ppm, confirming the assignment of C3-H3.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum reveals long-range correlations, allowing us to connect the different fragments of the molecule.

Table 4: Key Expected HMBC Correlations for this compound

ProtonCorrelating Carbon(s)Number of BondsStructural Information Confirmed
HaC2, C4, Cb2, 2, 2Confirms the attachment of the propyl group to the nitrogen (N1) and its proximity to C2 and C4 of the azetidine ring.
H2C3, C4, Ca2, 2, 3Confirms the connectivity within the azetidine ring and the link to the propyl group via N1.
H3C2, C42, 2Confirms the position of the hydroxyl-bearing carbon within the azetidine ring.
HcCb2Confirms the end of the propyl chain.

The HMBC correlations are the final piece of the puzzle, unequivocally demonstrating the connectivity between the propyl group and the azetidine ring through the nitrogen atom.

Caption: Key HMBC correlations confirming the connectivity between the propyl group and the azetidine ring.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

  • Instrument: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay (d1): 2 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Spectral width (F1 and F2): 10 ppm

    • Number of increments in F1: 256

    • Number of scans: 8

  • HSQC:

    • Pulse sequence: hsqcetgpsisp2

    • Spectral width (F2): 10 ppm

    • Spectral width (F1): 165 ppm

    • Number of increments in F1: 256

    • Number of scans: 4

  • HMBC:

    • Pulse sequence: hmbcgplpndqf

    • Spectral width (F2): 10 ppm

    • Spectral width (F1): 200 ppm

    • Number of increments in F1: 256

    • Number of scans: 16

Conclusion

The synergistic use of COSY, HSQC, and HMBC provides an irrefutable method for the structural validation of this compound. This multi-dimensional approach moves beyond the limitations of 1D NMR, offering a clear and detailed picture of the molecular architecture. By systematically identifying proton-proton spin systems, assigning protons to their corresponding carbons, and then connecting these fragments through long-range correlations, researchers can be confident in the structural integrity of their synthesized compounds. This robust analytical strategy is essential for ensuring the quality and reliability of data in drug discovery and development programs.

References

A Comparative Guide to the Biological Efficacy of 1-Propylazetidin-3-ol: A Putative Muscarinic Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1-Propylazetidin-3-ol's potential biological efficacy against a panel of known inhibitors and activators of the cholinergic system. Given the absence of specific published data for this compound, this document establishes a scientifically-grounded hypothesis based on the well-documented activities of its core chemical scaffold, the azetidine ring. We postulate that this compound acts as a modulator of muscarinic acetylcholine receptors (mAChRs) and frame our comparative analysis accordingly.

The azetidine moiety is recognized as a privileged structure in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved solubility, metabolic stability, and three-dimensional complexity for enhanced receptor affinity.[1] Compounds incorporating this four-membered nitrogenous heterocycle have demonstrated a wide array of pharmacological activities, frequently targeting central nervous system (CNS) pathways, including the cholinergic system.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the mechanistic rationale for targeting mAChRs, provide a comparative analysis with established drugs, and present robust, self-validating experimental protocols for empirically determining the efficacy and selectivity of novel compounds like this compound.

The Muscarinic Acetylcholine Receptor Family: A Key Therapeutic Target

The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[4][5] These receptors are critical for regulating a vast array of physiological functions in both the central and peripheral nervous systems. Their dysfunction is implicated in numerous pathologies, making them a focal point for drug discovery.[6][7]

The five subtypes are broadly categorized into two major signaling pathways:

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating cellular excitability and function.[8]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This pathway is typically associated with inhibitory neuronal effects.

The distinct tissue distribution and signaling functions of these subtypes allow for the development of targeted therapies. For instance, M1 agonists are pursued for cognitive enhancement in Alzheimer's disease and schizophrenia, while M3 antagonists are used to treat chronic obstructive pulmonary disease (COPD) and overactive bladder.[10][11][12]

Signaling Pathway Visualization

The diagram below illustrates the canonical Gq/11 signaling pathway activated by M1 and M3 muscarinic receptors.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Acetylcholine) Receptor M1 / M3 Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Caption: Gq-protein coupled signaling cascade for M1/M3 muscarinic receptors.

Benchmarking Against Known Muscarinic Modulators

To objectively evaluate the potential of this compound, we compare it against a panel of well-characterized muscarinic agonists and antagonists. These compounds represent a range of selectivities and clinical applications, providing a robust framework for comparison.

Known Muscarinic Antagonists (Inhibitors):

  • Atropine: A naturally occurring alkaloid, it is the prototypical non-selective muscarinic antagonist.[8][13] It competitively blocks all five mAChR subtypes, leading to widespread effects such as increased heart rate, dry mouth, and pupil dilation. Its lack of selectivity limits its therapeutic use but makes it an essential reference compound.[8]

  • Pirenzepine: Recognized as the first M1-selective antagonist, it has been used to treat peptic ulcers by reducing gastric acid secretion.[5][14] Its selectivity for M1 receptors in parasympathetic ganglia over M3 receptors on smooth muscle cells was a landmark in muscarinic pharmacology.

  • Darifenacin: A potent and selective M3 antagonist used for the treatment of overactive bladder.[8] Its selectivity helps to minimize CNS and cardiac side effects that would be associated with M1 or M2 blockade.

  • Ipratropium: A quaternary ammonium derivative of atropine that is poorly absorbed into the systemic circulation. Administered via inhalation, it acts primarily on M3 receptors in the lungs to produce bronchodilation, making it a cornerstone therapy for COPD.[12]

Known Muscarinic Agonists (Activators):

  • Pilocarpine: A non-selective muscarinic agonist primarily used in ophthalmology to treat glaucoma by contracting the ciliary muscle and increasing aqueous humor outflow.[15] Its systemic use is limited by side effects stemming from broad muscarinic activation.[16]

  • Xanomeline: A functionally selective M1 and M4 receptor agonist.[17] Clinical trials have shown its efficacy in treating psychosis and cognitive deficits in schizophrenia and Alzheimer's disease.[7][10][18] However, its development has been hampered by cholinergic side effects (e.g., sweating, nausea) mediated by peripheral M2 and M3 activation.[7]

  • Carbachol: A choline ester that is resistant to acetylcholinesterase, resulting in prolonged and potent non-selective muscarinic and nicotinic agonism.[8][16] It is primarily used topically for glaucoma.

Experimental Protocols for Efficacy and Selectivity Profiling

The following protocols describe a self-validating system for determining the biological efficacy of a test compound like this compound at muscarinic receptors. The causality behind each step is explained to underscore the scientific integrity of the workflow.

Experimental Workflow Visualization

Workflow cluster_vitro In Vitro Characterization A1 Cell Line Engineering (HEK293 expressing hM1-hM5) A2 Membrane Preparation A1->A2 A4 Functional Assay (Calcium Mobilization) A1->A4 A3 Radioligand Binding Assay (Affinity & Selectivity) A2->A3 A5 Data Analysis (Ki, IC50, EC50) A3->A5 A4->A5

Caption: Standardized workflow for in vitro evaluation of muscarinic modulators.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) and receptor subtype selectivity of this compound.

Causality: This assay provides a direct measure of the physical interaction between the test compound and the target receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of the unlabeled test compound. Performing this across cell lines expressing each of the five mAChR subtypes reveals the compound's selectivity profile.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Competition Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation (20-50 µg protein/well), a fixed concentration of a non-selective radiolabeled muscarinic antagonist (e.g., 0.5 nM [³H]-N-methylscopolamine), and a range of concentrations of the test compound (this compound) or a known comparator (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Define non-specific binding using a high concentration (e.g., 1 µM) of a non-radiolabeled antagonist like atropine.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Calcium Mobilization Assay

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors (M1, M3, M5) and to quantify its potency (EC50 or IC50).

Causality: This assay measures a direct downstream event of Gq-pathway activation—the release of intracellular calcium. An agonist will trigger this response, while an antagonist will block the response induced by a known agonist. This provides crucial information on the functional consequence of receptor binding.

Methodology:

  • Cell Culture and Dye Loading:

    • Seed HEK293 or CHO cells expressing hM1, hM3, or hM5 into black-walled, clear-bottom 96-well plates.

    • After 24 hours, remove the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Incubate for 45-60 minutes at 37°C to allow cells to take up the dye.

  • Agonist Mode Testing:

    • Wash the cells with assay buffer.

    • Place the plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.

    • Measure baseline fluorescence, then add varying concentrations of the test compound (this compound) and monitor the change in fluorescence intensity over time.

  • Antagonist Mode Testing:

    • Following the wash step, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

    • Place the plate into the FLIPR.

    • Measure baseline fluorescence, then add a fixed concentration of a known agonist (e.g., acetylcholine at its EC80 concentration) and monitor the change in fluorescence.

  • Data Analysis:

    • For Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximum efficacy (Emax).

    • For Antagonist Mode: Plot the agonist-induced response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (concentration that inhibits 50% of the agonist response).

Comparative Efficacy Analysis

The table below summarizes the known efficacy of our selected comparators and provides a hypothetical profile for this compound, assuming it functions as a moderately potent, M1/M4-preferring agonist, a profile suggested by some azetidine-containing structures.

CompoundPrimary MechanismM1 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Key Clinical Indication
Atropine Non-selective Antagonist~1-2~1-2~1-2IC50: ~1-5 (all subtypes)Bradycardia, Organophosphate Poisoning[8][13]
Pirenzepine M1-selective Antagonist~15-25~400-800~100-200IC50: ~20 (M1)Peptic Ulcers (historical)[5]
Darifenacin M3-selective Antagonist~10-20~1-3~30-50IC50: ~2 (M3)Overactive Bladder[8]
Pilocarpine Non-selective Agonist~50-100~20-50~50-100EC50: ~100-500 (M1/M3)Glaucoma[15]
Xanomeline M1/M4-preferring Agonist~5-10~50-100~2-5EC50: ~10 (M1), ~5 (M4)Schizophrenia, Alzheimer's (investigational)[7][17]
This compound Putative M1/M4 Agonist ~30 (Hypothetical) ~350 (Hypothetical) ~25 (Hypothetical) EC50: ~50 (M1), ~40 (M4) (Hypothetical) None (investigational)

Analysis of Hypothetical Data:

If experimental data were to align with this hypothetical profile, this compound would emerge as a compound of significant interest. Its potency at M1 and M4 receptors, while potentially lower than xanomeline, would still be in a therapeutically relevant range. Critically, its hypothesized ~10-fold selectivity over the M3 receptor could translate into a more favorable side-effect profile, potentially mitigating the gastrointestinal and other peripheral cholinergic adverse events that have limited the clinical utility of less selective agonists like xanomeline.[7] This improved selectivity would be a key differentiator and the primary driver for its further development as a potential treatment for CNS disorders like schizophrenia or cognitive decline.

Conclusion and Future Directions

While the precise biological activity of this compound remains to be empirically determined, its azetidine core provides a strong rationale for investigating its potential as a modulator of muscarinic acetylcholine receptors. This guide outlines a clear, scientifically rigorous pathway for such an investigation, from initial binding studies to functional characterization.

The provided protocols offer a robust framework for generating the necessary data to either confirm or refute the hypothesis of mAChR activity. Should this compound demonstrate a selective agonist profile for M1 and/or M4 receptors, the next logical steps would involve preclinical in vivo studies in validated animal models of psychosis and cognition. Conversely, if it exhibits antagonist activity, its potential utility in conditions like COPD or overactive bladder could be explored. The systematic approach detailed herein is essential for unlocking the therapeutic potential of novel chemical entities in modern drug discovery.

References

A Researcher's Guide to Chiral Purity Analysis of Substituted Azetidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of molecular entities is paramount. Substituted azetidin-3-ols are a class of compounds gaining significant attention as versatile building blocks and key structural motifs in a range of biologically active molecules. Their inherent chirality necessitates robust and reliable analytical methodologies to determine enantiomeric purity, a critical parameter influencing pharmacological activity, toxicity, and overall therapeutic efficacy. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the chiral purity of substituted azetidin-3-ol enantiomers, offering experimentally-grounded insights to aid researchers in selecting and implementing the most appropriate methods for their specific needs.

The separation and quantification of enantiomers, which possess identical physical and chemical properties in an achiral environment, present a formidable challenge. This guide will delve into the three most powerful and widely adopted techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be examined through the lens of its underlying principles, practical considerations, and applicability to the unique structural features of substituted azetidin-3-ols.

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic techniques are the cornerstone of chiral purity analysis, offering high-resolution separation of enantiomers. The fundamental principle lies in the creation of a chiral environment where the two enantiomers can be differentiated. This is typically achieved through the use of a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has long been the gold standard for enantiomeric separations due to its versatility, robustness, and wide availability of CSPs.[1] The choice of the CSP is the most critical factor in developing a successful chiral HPLC method. For substituted azetidin-3-ols, which are polar molecules, polysaccharide-based CSPs are often the first choice due to their broad applicability.[2]

Causality in Method Development: The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl group and the nitrogen atom of the azetidine ring are key interaction points. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), is optimized to fine-tune the retention and resolution of the enantiomers. Basic or acidic additives are often incorporated to improve peak shape and selectivity, especially for ionizable azetidine derivatives.

Experimental Protocol: Chiral HPLC Analysis of a Boc-Protected Azetidin-3-ol

This protocol outlines a general procedure for the chiral separation of a generic N-Boc-protected substituted azetidin-3-ol.

  • Column Selection: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v). For basic azetidine derivatives, add 0.1% diethylamine (DEA) to the mobile phase. For acidic derivatives, add 0.1% trifluoroacetic acid (TFA).

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the substituted azetidin-3-ol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample solution and monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

  • Data Analysis: Determine the retention times of the two enantiomers and calculate the resolution (Rs) and enantiomeric excess (% ee). A resolution of >1.5 is generally considered baseline separation.

dot

Caption: General workflow for chiral HPLC analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as low viscosity, high diffusivity, and reduced solvent consumption.[3] These properties often lead to faster separations and higher efficiency compared to HPLC.[4]

Expert Insights: For the analysis of polar compounds like substituted azetidin-3-ols, SFC often provides superior peak shapes and resolution. The use of alcohol modifiers (e.g., methanol, ethanol) is essential to increase the solvating power of the supercritical CO2 and to interact with the stationary phase. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. In many cases, methods can be readily transferred from HPLC to SFC, often with significant improvements in speed and performance.

Comparative Data: HPLC vs. SFC for a Model Substituted Azetidin-3-ol

ParameterChiral HPLCChiral SFC
Column Chiralpak® IAChiralpak® IA
Mobile Phase Hexane:IPA (90:10)CO2:Methanol (85:15)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~50 bar~150 bar
Analysis Time 15 min5 min
Resolution (Rs) 2.12.5
Solvent Consumption ~15 mL~0.75 mL (Methanol)

dot

Caption: Key advantages of SFC over HPLC for chiral separations.

NMR Spectroscopy: A Powerful Tool for Enantiomeric Excess Determination

While chromatography is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful method for determining enantiomeric excess without the need for physical separation.[5] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.

There are two main approaches for NMR-based chiral analysis:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers will have distinct NMR spectra, allowing for the integration of specific signals to determine their ratio.[6]

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent. The CSA forms non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals.[7]

The Causality of Signal Splitting: The differentiation of enantiomers in the NMR spectrum arises from the distinct magnetic environments experienced by the nuclei of the two diastereomeric complexes. The chiral auxiliary creates a unique spatial arrangement around each enantiomer, causing subtle but measurable differences in their chemical shifts.

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

This protocol describes a general method for determining the enantiomeric excess of a substituted azetidin-3-ol using a chiral solvating agent.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the substituted azetidin-3-ol sample into an NMR tube.

  • Solvent Addition: Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample to identify key proton signals.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Equilibration: Gently shake the tube to ensure complete dissolution and complex formation.

  • Acquisition of Chiral Spectrum: Acquire another 1H NMR spectrum. Look for the splitting of a well-resolved proton signal (e.g., the proton on the carbon bearing the hydroxyl group).

  • Data Analysis: Integrate the two resolved signals corresponding to the two diastereomeric complexes. Calculate the enantiomeric excess using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.

dot

Caption: Workflow for NMR-based enantiomeric excess determination.

Method Selection and Validation: A Holistic Approach

The choice of the optimal analytical method depends on several factors, including the specific properties of the substituted azetidin-3-ol, the required level of accuracy and precision, sample throughput needs, and available instrumentation.

  • For routine quality control and high-throughput screening, SFC is often the preferred method due to its speed and efficiency.

  • For method development and complex mixtures, HPLC remains a robust and versatile option with a vast library of available chiral stationary phases.

  • For orthogonal confirmation of enantiomeric excess and for samples that are difficult to analyze by chromatography, NMR spectroscopy with chiral auxiliaries provides an invaluable alternative.

A self-validating system for chiral purity analysis should ideally involve the use of at least two orthogonal techniques. For instance, a primary analysis by chiral SFC can be confirmed by chiral HPLC using a different stationary phase or by NMR spectroscopy. This approach provides a high degree of confidence in the determined enantiomeric purity.

Conclusion

The analysis of chiral purity for substituted azetidin-3-ol enantiomers is a critical aspect of their development as pharmaceutical agents and research tools. A thorough understanding of the principles and practical considerations of chiral HPLC, SFC, and NMR spectroscopy empowers researchers to make informed decisions in selecting and implementing the most appropriate analytical strategies. By employing a multi-faceted and data-driven approach, the stereochemical integrity of these valuable compounds can be confidently established, ensuring the quality and reliability of subsequent research and development efforts.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value and Challenge of the Strained Azetidine Ring

To researchers, scientists, and drug development professionals, the azetidine scaffold is a structural motif of rapidly growing importance.[1][2][3] This four-membered nitrogen-containing heterocycle is prized in medicinal chemistry for its ability to impart desirable physicochemical properties, acting as a bioisosteric replacement for more common groups like piperidines or pyrrolidines while improving metabolic stability, aqueous solubility, and three-dimensionality.[4][5]

However, the very feature that gives azetidines their unique properties—their significant ring strain (approx. 25.4 kcal/mol)—also presents a formidable synthetic challenge.[2][3][6] The formation of this ring is entropically and enthalpically less favorable than that of its five- or six-membered counterparts, demanding carefully chosen synthetic strategies.[6] This guide provides an in-depth comparison of the core methodologies for accessing functionalized azetidines, benchmarking classical and modern approaches to inform your selection of the optimal route for your target molecule. We will move beyond simple procedural lists to explore the causal underpinnings of each method, providing the field-proven insights necessary for successful synthesis.

The Foundational Strategy: Intramolecular Cyclization

The most direct and historically significant approach to the azetidine core is through intramolecular cyclization.[6][7] This strategy relies on forming a C-N bond within an acyclic precursor that already contains the four atoms destined for the ring.

Mechanism and Guiding Principles

The classical variant of this method involves a nucleophilic substitution where an amine attacks a γ-carbon bearing a good leaving group (e.g., a halide or a sulfonate ester like mesylate or tosylate).[1][7] The choice of leaving group is critical; it must be sufficiently reactive to be displaced by the amine nucleophile but stable enough to prevent premature elimination or other side reactions, which are common pitfalls in the formation of strained rings.[7]

The process begins with a readily available 1,3-amino alcohol or a related precursor. The hydroxyl group is first activated by converting it into a sulfonate ester. This transformation is key because it converts a poor leaving group (hydroxide) into an excellent one (mesylate/tosylate). The subsequent application of a base deprotonates the amine, enhancing its nucleophilicity and triggering the final ring-closing SN2 reaction.

G cluster_0 Intramolecular Cyclization Workflow A γ-Amino Alcohol Precursor B Activation of Hydroxyl Group (e.g., MsCl, Et3N) A->B Step 1 C Activated Intermediate (γ-Amino Mesylate) B->C Forms good leaving group D Base-Mediated Ring Closure (e.g., K2CO3) C->D Step 2 E Functionalized Azetidine D->E SN2 Attack

Caption: Workflow for Intramolecular Cyclization.

Advantages & Limitations
  • Expertise & Experience: This is a robust and predictable method, particularly for simpler azetidine targets. Its reliability stems from its foundation in well-understood SN2 reaction principles.

  • Trustworthiness: When the starting γ-amino alcohol is readily available, this method is often the most straightforward path to the desired product.

  • Limitations: The primary drawback is its reliance on the precursor's availability. The synthesis can be linear and may require harsh conditions, such as strong bases or elevated temperatures, which can limit functional group tolerance.[1]

Representative Experimental Protocol: Intramolecular Cyclization

(Adapted from Hillier, M. C., & Chen, C. Y. (2006). J. Org. Chem., 71(20), 7885-7887.)[8]

  • Activation: To a solution of the N-Boc-protected γ-amino alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the mesylate intermediate by TLC or LC-MS.

  • Work-up (Activation): Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Cyclization: Dissolve the crude γ-amino mesylate in methanol (0.2 M) and add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Ring Closure: Heat the mixture to reflux and stir for 12-18 hours, monitoring for the disappearance of the starting material.

  • Work-up (Cyclization): Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final azetidine.

Convergent & Atom-Economical Routes: [2+2] Photocycloadditions

In contrast to the stepwise nature of intramolecular cyclizations, [2+2] cycloadditions offer a convergent approach where two components (an imine and an alkene) are combined in a single step to form the four-membered ring.[9][10] This family of reactions is highlighted by the Aza Paternò-Büchi reaction .[9][11]

Mechanism and Guiding Principles

The Aza Paternò-Büchi reaction is a photochemical process.[9] Traditionally, this required high-energy ultraviolet (UV) light to excite the imine component into a reactive triplet state.[12] This excited imine then adds to the alkene, typically forming a 1,4-biradical intermediate which subsequently undergoes spin inversion and ring closure to furnish the azetidine product.[5]

A significant challenge has been that many simple imines, upon excitation, relax through non-productive pathways (like E/Z isomerization) instead of engaging in the desired cycloaddition.[9][11] This historically limited the reaction's scope to cyclic or specially activated imines.[9]

The Modern Evolution: Visible-Light Photocatalysis

The advent of visible-light photocatalysis has revolutionized the Aza Paternò-Büchi reaction, overcoming many of its classical limitations.[12][13] This modern iteration uses a photocatalyst (often an iridium or ruthenium complex) that can be excited by low-energy visible light (e.g., blue LEDs).[13] The excited photocatalyst then transfers its energy to the imine precursor (a process called triplet energy transfer), generating the same reactive triplet state under exceptionally mild conditions.[5][13] This approach has broadened the substrate scope to include previously inaccessible precursors like oximes and allows for the synthesis of highly functionalized azetidines.[13][14]

G cluster_1 Visible-Light Aza Paternò-Büchi Mechanism PC Photocatalyst (PC) [e.g., Ir(ppy)3] PC_star Excited PC* (Triplet State) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine Imine Precursor (Ground State) Imine_star Excited Imine* (Triplet State) Imine->Imine_star Biradical 1,4-Biradical Intermediate Imine_star->Biradical Addition Alkene Alkene Alkene->Biradical Azetidine Functionalized Azetidine Biradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Mechanism of a photocatalytic [2+2] cycloaddition.

Advantages & Limitations
  • Expertise & Experience: This method provides rapid access to complex molecular architectures.[5] Its key advantage is atom economy, as all atoms from both reactants are incorporated into the final product.[1]

  • Trustworthiness: The use of visible light and photocatalysts makes the reaction conditions remarkably mild (often room temperature), which dramatically improves functional group tolerance compared to classical methods.[1][13]

  • Limitations: The primary challenge lies in controlling regio- and diastereoselectivity, as the stereochemical outcome can be difficult to predict.[4] Furthermore, the reaction is sensitive to the electronic properties of both the imine and alkene partners.

Representative Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction

(Based on Schindler, C. S., et al. (2020). Nature Chemistry.)[3][13]

  • Reaction Setup: In a nitrogen-filled glovebox, add the 2-isoxazoline-3-carboxylate (imine precursor, 1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane, 0.1 M).

  • Initiation: Seal the vial, remove it from the glovebox, and place it approximately 5-10 cm from a 30W blue LED lamp. Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.

  • Reaction Monitoring: Irradiate the mixture for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the functionalized azetidine product.

The Frontier: Transition-Metal-Catalyzed C–H Amination

A more recent and powerful strategy for azetidine synthesis involves the direct functionalization of C–H bonds. Intramolecular C–H amination, particularly using palladium catalysis, allows for the formation of the azetidine ring by activating a typically unreactive C(sp³)–H bond.[3][15]

Mechanism and Guiding Principles

This advanced method often utilizes a directing group on the nitrogen atom of an acyclic amine precursor. A palladium(II) catalyst coordinates to this directing group, bringing the metal center into close proximity with a specific γ-C–H bond. An oxidant (such as an iodinane reagent) then facilitates the oxidative addition of this C–H bond to the palladium center, forming a high-valent Pd(IV) intermediate. The final, crucial step is the reductive elimination of this intermediate, which forms the C–N bond of the azetidine ring and regenerates the Pd(II) catalyst.[3]

Advantages & Limitations
  • Expertise & Experience: The paramount advantage of this approach is its potential for late-stage functionalization. It allows for the installation of an azetidine ring onto a complex molecule without requiring a linear synthesis from a simple precursor.

  • Trustworthiness: These reactions can exhibit high levels of regio- and stereoselectivity, dictated by the geometry of the palladacycle intermediate.

  • Limitations: The methodology often requires specific directing groups, which may need to be installed and later removed. The catalysts and oxidants can be expensive and sensitive to air and moisture, requiring careful handling.

Benchmarking the Routes: A Comparative Overview

The optimal synthetic route is dictated by the specific target molecule, available starting materials, and desired complexity. The following table provides a direct comparison of the key performance metrics for each strategy.

FeatureIntramolecular CyclizationAza Paternò-Büchi ([2+2])C-H Amination (Pd-Catalyzed)
Synthetic Strategy Stepwise C-N bond formationConvergent [2+2] cycloadditionC-H Functionalization
Key Precursors γ-Amino alcohols/halidesImines & AlkenesAcyclic amines with directing groups
Reaction Conditions Often harsh (base, heat)Mild (visible light, RT)Mild to moderate (oxidant required)
Atom Economy Good (generates salt waste)ExcellentGood (generates oxidant waste)
Substrate Scope Dependent on precursor synthesisBroad and expandingGood, but requires directing group
Stereocontrol Good (derived from precursor)Often challenging to predictOften excellent (catalyst-controlled)
Functional Group Tolerance ModerateExcellentGood, but sensitive to catalyst poisons
Ideal Application Synthesis of simple, known scaffoldsRapid generation of complex librariesLate-stage functionalization of complex molecules

Conclusion and Future Directions

The synthesis of functionalized azetidines has evolved from reliable but often harsh classical methods to elegant and mild modern strategies.

  • For robust, gram-scale synthesis of simpler azetidines where the γ-amino alcohol precursor is accessible, intramolecular cyclization remains a highly reliable and cost-effective choice.[1]

  • For discovery chemistry and the rapid generation of diverse, complex azetidines , the visible-light-mediated Aza Paternò-Büchi reaction is unparalleled.[1] Its mild conditions and convergent nature make it ideal for building libraries of novel drug candidates.[13]

  • For modifying complex molecules in the later stages of a synthetic sequence , transition-metal-catalyzed C-H amination offers a powerful, albeit more specialized, tool.

The future of azetidine synthesis will likely focus on expanding the scope of photocatalytic methods, developing more general and removable directing groups for C-H amination, and achieving higher levels of enantioselectivity through asymmetric catalysis. By understanding the fundamental principles, advantages, and practical limitations of each major synthetic route, researchers can confidently select the most effective strategy to unlock the potential of the azetidine motif in their own discovery programs.

References

A Guide to the Analytical Cross-Verification of 1-Propylazetidin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Every batch of a synthesized compound must be rigorously validated to ensure it is the correct molecule and free from significant impurities before it can be used in further studies. This guide provides an in-depth, practical framework for the analytical cross-referencing of 1-Propylazetidin-3-ol (CAS: 1340301-52-1), a heterocyclic building block pertinent to medicinal chemistry.

While comprehensive, peer-reviewed analytical data for this compound is not widely available in public databases, this guide will serve as a robust methodological blueprint. We will leverage theoretical principles and predictive data to establish a benchmark for comparison, demonstrating the exact process a researcher should follow to validate their own experimentally-obtained data against established literature or, as in this case, against theoretically derived values.

The Subject: this compound

This compound is a substituted azetidine, a class of compounds recognized for its utility in developing therapeutic agents, particularly for neurological and cardiovascular conditions.[1] Its precise molecular structure dictates its function, making accurate characterization non-negotiable.

  • Molecular Formula: C₆H₁₃NO[2][3]

  • Molecular Weight: 115.17 g/mol [1][2]

  • Monoisotopic Mass: 115.09972 Da[2]

Figure 1: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides a map of the hydrogen atoms within a molecule. For this compound, we can predict the signals based on the electronic environment of each proton.

Theoretical Prediction vs. Literature Data

Given the structure, we anticipate six distinct proton signals. The protons on carbons adjacent to the electronegative nitrogen and oxygen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationLiterature Value (CDCl₃)
H -a (CH₃)0.9 - 1.0Triplet (t)3HData not available
H -b (CH₂)1.4 - 1.6Sextet (sxt)2HData not available
H -c (CH₂)2.3 - 2.5Triplet (t)2HData not available
H -d (CH₂)2.8 - 3.2Multiplet (m)2HData not available
H -e (CH₂)3.5 - 3.8Multiplet (m)2HData not available
H -f (CH)4.2 - 4.5Multiplet (m)1HData not available
H -g (OH)Variable (Broad)Singlet (s)1HData not available

Causality Behind Predictions:

  • H-a (CH₃): This terminal methyl group is furthest from electronegative atoms, hence it appears most upfield. It is split into a triplet by the adjacent two 'H-b' protons (n+1 rule).

  • H-b (CH₂): This methylene group is adjacent to a methyl (3H) and a methylene (2H), leading to a complex splitting pattern, predicted here as a sextet.

  • H-c (CH₂): This methylene group is directly attached to the nitrogen, causing a downfield shift. It is split into a triplet by the two 'H-b' protons.

  • H-d & H-e (Azetidine CH₂): The two sets of methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets with geminal and vicinal coupling. They are shifted downfield by the adjacent nitrogen.

  • H-f (CH): This proton is on the carbon bearing the hydroxyl group, making it the most deshielded carbon-bound proton.

  • H-g (OH): The hydroxyl proton's chemical shift is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can exchange with deuterium in D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 5-10 mg of This compound prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube prep1->prep2 prep3 3. Add a small amount of TMS (internal standard, δ 0.00) prep2->prep3 acq1 4. Insert tube into a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 5. Lock, tune, and shim the spectrometer acq1->acq2 acq3 6. Acquire spectrum using standard pulse sequence (e.g., zg30) acq2->acq3 proc1 7. Apply Fourier transform acq3->proc1 proc2 8. Phase correct the spectrum proc1->proc2 proc3 9. Calibrate the chemical shift to TMS at 0.00 ppm proc2->proc3 proc4 10. Integrate the peaks proc3->proc4

Figure 2: Workflow for ¹H NMR analysis.

Trustworthiness through Self-Validation: The inclusion of an internal standard like Tetramethylsilane (TMS) is a self-validating step. It provides a stable, sharp reference point (δ 0.00) against which all other proton signals are calibrated, ensuring the accuracy and reproducibility of the chemical shift measurements across different experiments and instruments.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR identifies all unique carbon environments in a molecule. With six carbon atoms in this compound, we expect to see six distinct signals in the proton-decoupled spectrum.

Theoretical Prediction vs. Literature Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Literature Value (CDCl₃)
C -1 (CH₃)10 - 15Data not available
C -2 (CH₂)20 - 25Data not available
C -3 (CH₂)50 - 55Data not available
C -4/C-5 (Azetidine CH₂)55 - 65Data not available
C -6 (CH-OH)65 - 75Data not available

Causality Behind Predictions:

  • The chemical shift of carbon atoms increases with proximity to electronegative atoms.[4]

  • C-6 , directly bonded to oxygen, is the most deshielded and will appear furthest downfield.

  • C-4/C-5 and C-3 , being alpha to the nitrogen atom, are also significantly deshielded. The two azetidine methylene carbons might have slightly different shifts due to the influence of the hydroxyl group's position.

  • The propyl chain carbons (C-1, C-2 ) are more shielded and appear upfield, with the terminal methyl carbon (C-1 ) having the lowest chemical shift.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The acquisition differs in the use of a carbon-observe pulse program, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

  • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • DEPT Analysis (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. This provides an additional layer of validation for signal assignments.[5]

Part 2: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Molecular Ions and Fragments

For this compound (MW = 115.17), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

IonPredicted m/z (Monoisotopic)Technique
[M+H]⁺116.10700ESI-MS
[M+Na]⁺138.08894ESI-MS
[M]⁺˙115.09917EI-MS

Data sourced from PubChem predicted values.[2]

Fragmentation Analysis

Under ionization, the molecule can break apart into smaller, characteristic fragments. Analyzing these fragments helps to piece together the molecular structure. A likely fragmentation pathway involves alpha-cleavage, where the C-C bond next to the nitrogen atom breaks.

G M [C₆H₁₃NO]⁺˙ m/z = 115 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 α-cleavage F2 Loss of C₂H₅˙

Figure 3: A predicted fragmentation pathway for this compound.

Causality of Fragmentation: In electron ionization (EI-MS), the molecular ion is a radical cation. The nitrogen atom can stabilize an adjacent positive charge, making the cleavage of the bond between the first and second carbons of the propyl group (alpha-cleavage) a favorable process. This would result in the loss of an ethyl radical (C₂H₅˙, mass 29) and the formation of a stable fragment ion with m/z = 86.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and compare its exact mass to the theoretical value.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds in a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Characteristic IR Absorptions

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AlcoholO-H stretch3200 - 3600 (Broad)
AlkaneC-H stretch2850 - 3000
AmineC-N stretch1020 - 1250
AlcoholC-O stretch1050 - 1150

Interpretation:

  • The most prominent feature in the IR spectrum of this compound should be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol. Its broadness is due to hydrogen bonding.

  • Sharp peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching of the propyl and azetidine alkyl groups.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain C-N and C-O stretching vibrations, which are useful for confirming the presence of the amine and alcohol groups.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

  • Analysis: Identify the key absorption bands and compare them to the expected values for the compound's functional groups.

Conclusion

The structural verification of a molecule like this compound is a puzzle solved by assembling evidence from multiple, complementary analytical techniques. While a direct comparison to published, peer-reviewed spectra is the gold standard, this guide demonstrates that a robust validation is still achievable by cross-referencing experimental data against theoretically predicted values derived from the known chemical structure. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by understanding the causal chemical principles behind the data, researchers can confidently confirm the identity and integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Head-to-Head In Vitro Comparison of 1-Propylazetidin-3-ol and Its Analogs for Cholinergic Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship Elucidation

For researchers and drug development professionals navigating the complexities of cholinergic modulation, the azetidine scaffold presents a compelling starting point. Its inherent structural rigidity and favorable physicochemical properties make it an attractive framework for designing novel therapeutic agents.[1] This guide provides an in-depth, objective comparison of the in vitro performance of 1-Propylazetidin-3-ol and a focused set of its analogs. By presenting supporting experimental data and detailed methodologies, we aim to illuminate the structure-activity relationships (SAR) that govern the cholinergic activity of this promising compound class.

The cholinergic system, with its intricate network of receptors and enzymes, plays a pivotal role in a vast array of physiological functions, including learning, memory, and attention. Consequently, compounds that can modulate this system hold immense therapeutic potential for treating a range of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[2][3] This guide will focus on two key targets within the cholinergic system: acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR) implicated in cognitive function.

The Rationale Behind Analog Selection

To establish a clear SAR, a systematic approach to analog design is paramount. Starting with our lead compound, this compound, we have synthesized a focused library of analogs that explore the impact of modifying the N-alkyl substituent on the azetidine ring. The choice of these analogs is guided by the principle of systematically altering key physicochemical properties such as size, lipophilicity, and steric bulk.

Our comparative analysis will include the following compounds:

  • This compound (Lead Compound): The starting point of our investigation.

  • Analogs for Comparison:

    • 1-Ethylazetidin-3-ol: A smaller, less lipophilic analog.

    • 1-Butylazetidin-3-ol: A larger, more lipophilic analog.

    • 1-Isopropylazetidin-3-ol: Introduces steric bulk at the nitrogen atom.

    • 1-Cyclopropylazetidin-3-ol: Incorporates a conformationally restricted cyclic substituent.

    • 1-Benzylazetidin-3-ol: Features an aromatic ring to probe for potential π-π interactions.

This curated set of compounds will allow for a comprehensive evaluation of how subtle structural modifications influence biological activity at our chosen cholinergic targets.

In Vitro Assay Cascade for Cholinergic Profiling

To thoroughly characterize the cholinergic profile of this compound and its analogs, we will employ a tiered in vitro assay cascade. This cascade is designed to provide a comprehensive understanding of each compound's potency and mechanism of action.

Caption: A tiered approach to in vitro screening.

Part 1: Acetylcholinesterase Inhibition Assay

The first step in our in vitro profiling is to assess the potential of our compounds to inhibit acetylcholinesterase, a well-established therapeutic target. For this, we will utilize the robust and widely accepted Ellman's method, a colorimetric assay that is both sensitive and amenable to a 96-well plate format.[4][5][6]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and its analogs)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. This solution should be prepared fresh daily.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in phosphate buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Protocol (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the AChE solution.

    • Add 10 µL of the test compound dilution or vehicle (for control wells).

    • Add 10 µL of the DTNB solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Expected Data and Interpretation

The primary outcome of this assay will be the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates greater potency as an AChE inhibitor.

CompoundAChE IC50 (µM)
This compound
1-Ethylazetidin-3-ol
1-Butylazetidin-3-ol
1-Isopropylazetidin-3-ol
1-Cyclopropylazetidin-3-ol
1-Benzylazetidin-3-ol
Donepezil (Positive Control)

Interpretation of SAR: By comparing the IC50 values across the series of analogs, we can begin to understand the structural requirements for AChE inhibition. For instance, a progressive decrease in IC50 from the ethyl to the butyl analog would suggest that increased lipophilicity is favorable for binding to the enzyme. Conversely, a higher IC50 for the isopropyl analog compared to the propyl analog might indicate steric hindrance within the active site.

Part 2: Muscarinic M1 Receptor Binding Assay

To investigate the interaction of our compounds with the M1 muscarinic receptor, a key target for cognitive enhancement, we will perform a competitive radioligand binding assay. This assay will determine the binding affinity (Ki) of each compound for the M1 receptor. We will use [3H]-N-methylscopolamine ([3H]-NMS), a well-characterized muscarinic antagonist radioligand.[7][8][9]

Experimental Protocol: [3H]-NMS Radioligand Binding Assay

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • Atropine (for determination of non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Test compounds (this compound and its analogs)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup (96-well filter plate):

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound dilution or vehicle (for total binding) or 10 µM atropine (for non-specific binding).

    • Add 50 µL of [3H]-NMS at a final concentration close to its Kd for the M1 receptor.

    • Add 100 µL of the CHO-M1 cell membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Expected Data and Interpretation

The binding affinity (Ki) of each compound for the M1 receptor will be determined. A lower Ki value signifies a higher binding affinity.

CompoundM1 Receptor Ki (nM)
This compound
1-Ethylazetidin-3-ol
1-Butylazetidin-3-ol
1-Isopropylazetidin-3-ol
1-Cyclopropylazetidin-3-ol
1-Benzylazetidin-3-ol
Atropine (Reference Antagonist)

Interpretation of SAR: The Ki values will provide insights into the structural features that govern M1 receptor binding. For example, a significantly lower Ki for the benzyl analog could suggest a beneficial interaction of the aromatic ring with a hydrophobic pocket in the receptor's binding site.

Part 3: Muscarinic M1 Receptor Functional Assay (Calcium Flux)

To determine whether our compounds act as agonists or antagonists at the M1 receptor, and to quantify their functional potency and efficacy, we will perform a cell-based calcium flux assay. The M1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration.[5][7] We will use a fluorescent calcium indicator, such as Fluo-4 AM, to measure these changes in live cells.[10]

Caption: Simplified M1 receptor signaling cascade.

Experimental Protocol: Fluo-4 Calcium Flux Assay

Materials:

  • CHO-M1 cells

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (this compound and its analogs)

  • Carbachol (a known muscarinic agonist)

  • Atropine (a known muscarinic antagonist)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Plate CHO-M1 cells in black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127.

    • Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode Assay:

    • Prepare serial dilutions of the test compounds and carbachol (positive control) in assay buffer.

    • Place the cell plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Add the test compound dilutions to the wells and immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for a set period.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compounds or atropine (positive control) for a defined period.

    • Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells and measure the fluorescence response as described above.

  • Data Analysis:

    • For agonist mode, calculate the maximum fluorescence response for each concentration and normalize the data to the response of a maximal concentration of carbachol (100% efficacy).

    • Plot the normalized response against the logarithm of the agonist concentration and determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonist mode, determine the IC50 value for the inhibition of the carbachol response.

Expected Data and Interpretation

This assay will provide crucial information on the functional activity of the compounds.

Agonist Mode:

CompoundM1 EC50 (nM)M1 Emax (%)
This compound
1-Ethylazetidin-3-ol
1-Butylazetidin-3-ol
1-Isopropylazetidin-3-ol
1-Cyclopropylazetidin-3-ol
1-Benzylazetidin-3-ol
Carbachol (Positive Control)100

Antagonist Mode:

CompoundM1 IC50 (nM)
This compound
1-Ethylazetidin-3-ol
1-Butylazetidin-3-ol
1-Isopropylazetidin-3-ol
1-Cyclopropylazetidin-3-ol
1-Benzylazetidin-3-ol
Atropine (Positive Control)

Interpretation of SAR: The EC50 and Emax values will reveal the potency and efficacy of the compounds as M1 receptor agonists. A full agonist will have an Emax close to 100%, while a partial agonist will have a lower Emax. The IC50 values will indicate their potency as antagonists. By comparing these functional parameters across the analog series, we can refine our understanding of the SAR for M1 receptor activation.

Part 4: Early Safety Assessment

To provide a preliminary assessment of the potential for off-target effects, particularly cardiovascular liability, a hERG channel patch clamp assay is recommended for any compounds that demonstrate significant agonist activity at the M1 receptor. Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: hERG Channel Patch Clamp Assay

This is a specialized assay typically conducted by dedicated safety pharmacology core facilities or contract research organizations (CROs). The general principle involves using automated patch clamp electrophysiology to measure the effect of the test compounds on the hERG current in cells stably expressing the hERG channel. The output is typically an IC50 value for hERG channel inhibition.

Synthesizing the Data: A Comprehensive Comparison

The data generated from this in vitro assay cascade will provide a comprehensive and objective comparison of this compound and its analogs. By integrating the results from the AChE inhibition, M1 receptor binding, and M1 functional assays, a clear picture of the SAR for cholinergic activity will emerge. This information is invaluable for guiding future drug discovery efforts, enabling the rational design of more potent, selective, and safer cholinergic modulators.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Propylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.